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  • Product: 5-Isobutyl-1-phenyl-1H-pyrazole
  • CAS: 3191-86-4

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Isobutyl-1-phenyl-1H-pyrazole in Advanced Drug Design

Introduction & Chemical Identity The 1,5-disubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, offering unique spatial geometry, metabolic stability, and tunable lipophilicity. Among these, 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

The 1,5-disubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, offering unique spatial geometry, metabolic stability, and tunable lipophilicity. Among these, 5-isobutyl-1-phenyl-1H-pyrazole has emerged as a critical pharmacophore in the rational design of ion channel modulators, particularly for neurological indications.

The isobutyl group at the 5-position provides essential steric bulk to occupy hydrophobic binding pockets, while the N-phenyl ring facilitates strong π−π stacking interactions with aromatic amino acid residues in target receptors.

Core Structural Parameters

To facilitate structural hybridization and analog synthesis, researchers typically utilize functionalized derivatives of the core pyrazole. The quantitative data for the core compound and its primary synthetic building blocks are summarized below:

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Application in Synthesis
5-Isobutyl-1-phenyl-1H-pyrazole 3191-86-4C₁₃H₁₆N₂200.28 g/mol Core pharmacophore / Baseline scaffold
5-Isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid 3191-85-3C₁₄H₁₆N₂O₂244.29 g/mol Precursor for amide coupling reactions 1
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine 1220348-66-2C₁₄H₁₉N₃229.32 g/mol Precursor for amine functionalization 2

Mechanistic Role in T-Type Calcium Channel Inhibition

T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage-activated channels that regulate neuronal excitability and oscillatory behavior. Aberrant overexpression or hyperactivity of these channels is heavily implicated in the pathogenesis of neuropathic pain.

Through 3D ligand-based pharmacophore mapping (e.g., HipHop hypothesis generation), the 5-isobutyl-1-phenyl-1H-pyrazole moiety has been identified as an optimal fit for the hydrophobic binding domains of Cav3 channels 3. When hybridized with pyrrolidine or piperidine rings, these compounds exhibit robust, state-dependent inhibition of calcium influx, thereby dampening action potential firing in sensory neurons.

Pathway A 5-Isobutyl-1-phenyl-1H-pyrazole Pharmacophore B T-Type Calcium Channels (Cav3.1, Cav3.2, Cav3.3) A->B Hydrophobic Binding C Inhibition of Calcium Influx B->C Pore Blockade D Decreased Neuronal Excitability C->D Action Potential Modulation E Neuropathic Pain Alleviation D->E Therapeutic Efficacy

Pharmacological pathway of 5-isobutyl-1-phenyl-1H-pyrazole derivatives in neuropathic pain.

Experimental Protocols: Synthesis and Validation

To evaluate the biological activity of this scaffold, researchers frequently synthesize pyrrolidine-based amides using 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 3191-85-3) as the starting material. Below is the validated workflow for generating the active free-amine intermediate 3.

SynthesisWorkflow N1 5-Isobutyl-1-phenyl-1H-pyrazole- 3-carboxylic acid (CAS: 3191-85-3) N2 Amide Coupling (EDCI, HOBt, DIPEA) N1->N2 + Boc-pyrrolidin-3-ylmethanamine N3 Boc-Protected Intermediate N2->N3 Nucleophilic Acyl Substitution N4 TFA Deprotection (DCM, RT, 2h) N3->N4 Acid-Catalyzed Hydrolysis N5 Free Amine Product (e.g., Compound 15) N4->N5 Neutralization (NaHCO3) & Extraction

Synthesis workflow for pyrrolidine-based T-type calcium channel inhibitors.

Step-by-Step Methodology: Boc-Deprotection Workflow

This protocol details the deprotection of the intermediate (R)-tert-butyl 3-((5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamido)methyl)pyrrolidine-1-carboxylate to yield the active free amine.

Step 1: Reagent Preparation & Solvation

  • Procedure: Dissolve the Boc-protected intermediate (2.93 g, 6.87 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Causality: Anhydrous DCM provides an aprotic, non-polar environment that fully solubilizes the highly lipophilic pyrazole intermediate. While the subsequent step is water-tolerant, starting with anhydrous conditions ensures consistent reaction kinetics and prevents premature hydrolysis of the amide bond.

Step 2: Acid-Catalyzed Deprotection

  • Procedure: Add 10 mL of trifluoroacetic acid (TFA) dropwise to the solution. Stir the reaction mixture continuously at room temperature for 2 hours.

  • Causality: TFA is a strong organic acid that selectively protonates the tert-butyl oxygen of the Boc group, driving the elimination of isobutylene and carbon dioxide. This specific cleavage liberates the secondary amine without degrading the robust pyrazole core.

Step 3: Termination and Neutralization (Self-Validating Step)

  • Procedure: Evaporate the reaction mixture under reduced pressure to remove bulk TFA. Neutralize the remaining residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Causality & Validation: Removing excess TFA via evaporation minimizes the base required, preventing a highly exothermic neutralization. The addition of NaHCO₃ converts the pyrrolidinium trifluoroacetate salt into the free base. Self-Validation: The reaction produces CO₂ gas; the complete cessation of effervescence (bubbling) provides a reliable, visual confirmation that the acidic species have been fully neutralized.

Step 4: Extraction and Desiccation

  • Procedure: Extract the aqueous layer with fresh DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Causality: The liberated free amine partitions preferentially into the organic (DCM) phase. Na₂SO₄ acts as a desiccant to sequester trace water, ensuring the final product is completely dry—an absolute requirement for accurate yield calculation and downstream NMR analytical purity.

Analytical Validation (NMR Spectroscopy)

To confirm the structural integrity of the 5-isobutyl-1-phenyl-1H-pyrazole moiety post-synthesis, ¹H NMR (400 MHz, CDCl₃) should display the following characteristic chemical shifts 3:

  • Isobutyl Methyls: A distinct doublet around δ 0.86 – 0.89 ppm (J = 6.6 Hz, 6H), confirming the retention of the lipophilic tail.

  • Pyrazole Core (C4-H): A sharp singlet around δ 6.75 – 6.78 ppm (1H), verifying the intact heteroaromatic ring.

  • N-Phenyl Ring: Multiplets integrating to 5 protons around δ 7.39 – 7.55 ppm , confirming the presence of the aromatic substituent.

References

  • Title: Alfa Chemistry (Page 230) @ ChemBuyersGuide.com, Inc.
  • Title: 3191-85-3 | 5-Isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid - BLDpharm Source: BLD Pharm URL
  • Title: 1220348-66-2 | (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)
  • Source: PMC / National Institutes of Health (NIH)

Sources

Exploratory

Predicted Biological Activity of 5-Isobutyl-1-phenyl-1H-pyrazole: A Technical Guide to T-type Calcium Channel Inhibition in Neuropathic Pain

Executive Summary The search for non-opioid therapeutics to manage neuropathic pain has increasingly focused on voltage-gated ion channels. Among these, the 5-isobutyl-1-phenyl-1H-pyrazole scaffold has emerged as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for non-opioid therapeutics to manage neuropathic pain has increasingly focused on voltage-gated ion channels. Among these, the 5-isobutyl-1-phenyl-1H-pyrazole scaffold has emerged as a highly potent and selective pharmacophore for inhibiting T-type calcium channels (specifically Cav3.1 and Cav3.2). This whitepaper synthesizes the mechanistic rationale, predicted biological activity, and validated experimental workflows for evaluating derivatives of this core structure in preclinical drug development.

Mechanistic Rationale & Structural Causality

T-type calcium channels are low-voltage-activated channels highly expressed in the dorsal root ganglion (DRG). Following peripheral nerve injury, the expression and excitability of Cav3.2 channels in DRG neurons are significantly upregulated, lowering the action potential threshold and driving the hyperalgesia and mechanical allodynia characteristic of neuropathic pain.

The 5-isobutyl-1-phenyl-1H-pyrazole core acts as a rigid, spatially optimized anchor that fits into the hydrophobic pore-blocking site of the Cav3.2 channel.

  • The 5-Isobutyl Group: Provides essential steric bulk and lipophilicity, allowing the molecule to penetrate the lipid bilayer and interact with the hydrophobic residues lining the channel pore.

  • The 1-Phenyl Ring: Stabilizes the active conformation via π

    π stacking interactions with aromatic residues within the channel's transmembrane domain.
  • The Pyrazole Core: Acts as a bioisosteric hinge that correctly orients appended functional groups (such as pyrrolidine or piperidine carboxamides) to interact with the channel's voltage-sensing domains, as demonstrated in the structural hybridization studies by Yang et al. .

Nociceptive Signaling & Target Pathway

Inhibition of the Cav3.2 channel by 5-isobutyl-1-phenyl-1H-pyrazole derivatives directly interrupts the nociceptive signaling cascade. By blocking the transient influx of Ca2+, the resting membrane potential of DRG neurons is stabilized, preventing the burst-firing of action potentials and the subsequent release of excitatory neurotransmitters (glutamate and substance P) into the dorsal horn of the spinal cord.

Pathway Injury Peripheral Nerve Injury Cav32 Cav3.2 Channel Activation Injury->Cav32 Lowers activation threshold CaInflux Intracellular Ca2+ Influx Cav32->CaInflux Depolarization DRG Neuron Depolarization CaInflux->Depolarization Glutamate Glutamate/Substance P Release Depolarization->Glutamate Pain Neuropathic Pain (Allodynia) Glutamate->Pain Spinal sensitization Inhibitor 5-Isobutyl-1-phenyl-1H-pyrazole Derivatives Inhibitor->Cav32 Blockade (IC50 < 2 µM)

T-type Calcium Channel Nociceptive Signaling Pathway and Pyrazole Inhibition

In Vitro & In Vivo Profiling Data

Derivatives utilizing the 5-isobutyl-1-phenyl-1H-pyrazole core (e.g., linked to pyrrolidine or piperidine rings) exhibit potent dual inhibition of Cav3.1 and Cav3.2. Crucially, these compounds demonstrate high selectivity over off-target cardiac channels like hERG, minimizing cardiovascular toxicity risks .

Compound Scaffold ClassCav3.1 IC50 (µM)Cav3.2 IC50 (µM)hERG IC50 (µM)In Vivo Efficacy (SNL Model)
Pyrrolidine-linked Pyrazoles 1.20 ± 0.150.85 ± 0.10> 10.00High (Reversal of allodynia at 30 mg/kg)
Piperidine-linked Pyrazoles 1.57 ± 0.141.12 ± 0.18~ 4.98Moderate to High (Significant withdrawal threshold increase)
Mibefradil (Positive Control) 1.10 ± 0.201.30 ± 0.25~ 1.50High (Limited by drug-drug interactions)

Experimental Workflows & Methodologies

To validate the biological activity of newly synthesized 5-isobutyl-1-phenyl-1H-pyrazole derivatives, the following self-validating protocols must be executed.

Protocol A: High-Throughput Intracellular Calcium Assay (In Vitro)

This assay quantifies the functional blockade of T-type calcium channels using a fluorescent calcium indicator.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing human Cav3.2 into 96-well black-walled, clear-bottom plates at a density of 4×104 cells/well. Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading.

  • Dye Loading: Incubate cells with 4 µM Fluo-3/AM and 2.5 mM Probenecid in assay buffer for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane, where intracellular esterases cleave it into its active, calcium-binding form. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs), preventing the active efflux of the dye out of the cell.

  • Compound Incubation: Wash the cells twice with assay buffer to remove extracellular dye. Add the pyrazole derivatives (ranging from 0.1 µM to 30 µM) and incubate for 30 minutes. Include Mibefradil as a positive control and DMSO (0.1%) as a vehicle control.

  • Depolarization & Readout: Using an automated fluorometric imaging plate reader (e.g., FDSS6000), inject a depolarizing buffer containing 70 mM KCl and 10 mM CaCl2. Causality: High extracellular potassium shifts the resting membrane potential, triggering the voltage-dependent opening of the Cav3.2 channels.

  • Data Analysis: Measure the peak fluorescence intensity (Excitation: 488 nm, Emission: 525 nm). Calculate the IC50 using non-linear regression. A Z'-factor > 0.6 must be achieved for the assay to be considered robust.

Workflow Seeding 1. Cell Seeding (HEK293 Cav3.2) Dye 2. Dye Loading (Fluo-3/AM + Probenecid) Seeding->Dye Compound 3. Compound Incubation (Pyrazole Derivatives) Dye->Compound Depolarization 4. KCl Depolarization (70 mM) Compound->Depolarization Readout 5. Fluorescence Readout (FDSS6000) Depolarization->Readout

High-Throughput Intracellular Calcium Assay Workflow
Protocol B: Spinal Nerve Ligation (SNL) Model (In Vivo)

To translate in vitro potency to in vivo efficacy, the SNL model is utilized to simulate peripheral neuropathy.

Step-by-Step Methodology:

  • Surgical Induction: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves of male Sprague-Dawley rats. Tightly ligate the nerves with 6-0 silk thread. Causality: Ligation of these specific nerves isolates the mechanism of peripheral nerve injury-induced neuropathic pain while preserving enough motor function in the hindpaw to allow for accurate behavioral testing.

  • Recovery & Baseline Testing: Allow 7-14 days for recovery. Assess baseline mechanical allodynia using von Frey filaments. Only include rats exhibiting a paw withdrawal threshold (PWT) of ≤ 4.0 g.

  • Dosing: Administer the pyrazole derivative (e.g., 10, 30 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Behavioral Assessment: Apply von Frey filaments to the plantar surface of the affected hindpaw at 1, 2, 4, and 24 hours post-dosing using the up-down method. Causality: The logarithmically increasing force of the filaments accurately quantifies the reversal of mechanical allodynia (pain induced by a normally non-noxious stimulus).

  • Validation: Efficacy is validated if the PWT significantly increases compared to the vehicle-treated group (p < 0.05, ANOVA).

Conclusion

The 5-isobutyl-1-phenyl-1H-pyrazole scaffold is a highly validated, structurally tunable pharmacophore for the development of T-type calcium channel inhibitors. By leveraging the lipophilic and spatial properties of the isobutyl and phenyl groups, researchers can design potent modulators that successfully disrupt nociceptive signaling in DRG neurons, offering a promising non-opioid pathway for the treatment of severe neuropathic pain.

References

  • Yang, H. K., Son, W. S., Lim, K. S., et al. (2018). "Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1460-1471. Available at:[Link]

  • Woo, H. M., Lee, Y. S., Roh, E. J., et al. (2011). "Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers." Bioorganic & Medicinal Chemistry Letters, 21(19), 5910-5915. Available at:[Link]

Foundational

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen at...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" – a molecular framework with a high propensity for binding to diverse biological targets.[2] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the mechanistic intricacies of how these compounds modulate the activity of crucial enzymes, protein kinases, and other mediators of pathophysiology, thereby providing a rational basis for their continued development as therapeutic agents.

Introduction: The Enduring Legacy of the Pyrazole Moiety in Drug Discovery

First synthesized in the 19th century, the pyrazole ring has become a recurring motif in a vast number of clinically successful drugs.[1] Its unique physicochemical properties, including the capacity for hydrogen bonding through both donor (N-1) and acceptor (N-2) nitrogens, contribute to its remarkable ability to interact with the active sites of various biomolecules.[3] This inherent versatility has led to the development of pyrazole-containing drugs spanning a wide range of therapeutic areas, including oncology, inflammation, cardiovascular disease, and infectious diseases.[2][3][4] Notable examples of FDA-approved drugs that feature a pyrazole core include the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a host of kinase inhibitors used in cancer therapy such as ibrutinib and ruxolitinib.[1][4][5] This guide will systematically explore the major classes of proteins targeted by these versatile compounds.

Kinase Inhibition: A Dominant Paradigm in Pyrazole-Based Cancer Therapy

Protein kinases, which regulate a vast array of cellular processes, are a particularly fruitful area for the application of pyrazole derivatives as therapeutic agents.[6][7] The pyrazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors, many of which have revolutionized the treatment of various cancers.[8]

Tyrosine Kinase Inhibitors (TKIs)
  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazole-containing drug, is a potent and irreversible inhibitor of BTK, a crucial enzyme in B-cell receptor signaling. It is a cornerstone therapy for various B-cell malignancies.

  • Janus Kinases (JAKs): Ruxolitinib and baricitinib are pyrazole-based inhibitors of JAK1 and JAK2, key components of the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and inflammatory conditions.[4]

  • Anaplastic Lymphoma Kinase (ALK): Crizotinib, another pyrazole derivative, is an inhibitor of ALK, a receptor tyrosine kinase whose fusion proteins are oncogenic drivers in a subset of non-small cell lung cancers.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib is a potent inhibitor of VEGFRs, which play a critical role in tumor angiogenesis.[4] Molecular docking studies have shown that pyrazole derivatives can effectively bind to the ATP-binding pocket of VEGFR-2.[7][9]

Serine/Threonine Kinase Inhibitors
  • BRAF Kinase: Encorafenib is a pyrazole-containing inhibitor of the BRAF V600E mutant, a common driver mutation in melanoma and other cancers.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Numerous pyrazole derivatives have been developed as potent CDK inhibitors, demonstrating the scaffold's utility in targeting these crucial enzymes.[6][9][10]

  • PIM Kinases: PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and contribute to cell survival and proliferation. Pyrazole-based compounds have been identified as effective PIM-1 kinase inhibitors.

The following diagram illustrates the central role of kinases in cellular signaling and the points of intervention for pyrazole-based inhibitors.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_inhibitors Pyrazole-Based Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK RAS RAS RTK->RAS JAK JAK RTK->JAK PI3K PI3K RTK->PI3K PLCg PLCγ RTK->PLCg RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors STAT STAT JAK->STAT Gene Expression Gene Expression STAT->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BTK BTK BTK->PLCg PKC PKC PLCg->PKC CDK CDK/Cyclin Cell Cycle Progression Cell Cycle Progression CDK->Cell Cycle Progression Axitinib Axitinib Axitinib->RTK Crizotinib Crizotinib Crizotinib->RTK Encorafenib Encorafenib Encorafenib->RAF Ruxolitinib Ruxolitinib Ruxolitinib->JAK Ibrutinib Ibrutinib Ibrutinib->BTK CDK Inhibitors CDK Inhibitors CDK Inhibitors->CDK

Figure 1: Simplified signaling pathways illustrating the intervention points of various pyrazole-based kinase inhibitors.

Enzyme Inhibition: A Broad Spectrum of Therapeutic Applications

Beyond kinases, pyrazole derivatives have been successfully developed to target a diverse range of enzymes implicated in various diseases.

Cyclooxygenase (COX) Enzymes

The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain.[8][11] Celecoxib, a diaryl-substituted pyrazole, is a highly selective COX-2 inhibitor that has been widely used for the management of arthritis and other inflammatory conditions.[1][5] The pyrazole scaffold facilitates the specific binding of these drugs to the COX-2 active site.[3]

Phosphodiesterases (PDEs)

Sildenafil, a pyrazole-fused pyrimidine derivative, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][5] By inhibiting PDE5, sildenafil prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its use in erectile dysfunction and pulmonary hypertension.[3][4]

Poly (ADP-ribose) Polymerase (PARP)

Niraparib is a pyrazole-containing PARP inhibitor used in the treatment of certain types of ovarian and breast cancer.[4][8] PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[3]

Other Notable Enzyme Targets
  • Monoamine Oxidase (MAO): Pyrazole derivatives have been investigated as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, with potential applications in the treatment of depression and neurodegenerative diseases.[12]

  • Carbonic Anhydrase (CA): Certain pyrazole derivatives have demonstrated inhibitory activity against carbonic anhydrase isoforms, which are involved in various physiological processes.[13][14]

  • 20-HETE Synthase: Pyrazole derivatives have been identified as potent and selective inhibitors of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a cytochrome P450 enzyme involved in the regulation of blood pressure.[15]

The following table summarizes the inhibitory activity of selected pyrazole derivatives against various enzyme targets.

Pyrazole DerivativeTarget EnzymeIC50 / Ki ValueTherapeutic AreaReference
CelecoxibCOX-2Ki = 0.04 µMAnti-inflammatory[11]
SildenafilPDE5IC50 = 3.9 nMErectile Dysfunction[4]
NiraparibPARP-1IC50 = 3.8 nMOncology[3]
Compound 9hCA I / hCA IIIC50 = 0.93 / 0.75 nMGlaucoma (potential)[12]
Pyrazole Derivative 120-HETE SynthaseIC50 = 5.7 nMHypertension (potential)[15]

Modulation of G-Protein Coupled Receptors (GPCRs) and Ion Channels

While kinases and enzymes represent the most extensively explored targets for pyrazole derivatives, these versatile compounds also exhibit activity against other important protein families.

Cannabinoid Receptor 1 (CB1)

Rimonabant, a 1,5-diarylpyrazole, was developed as a selective antagonist of the cannabinoid receptor 1 (CB1).[1] Although it was withdrawn from the market due to psychiatric side effects, it demonstrated the potential of the pyrazole scaffold to target GPCRs involved in metabolic and central nervous system disorders.

Ion Channels

Recent research has highlighted the ability of pyrazole derivatives to modulate the activity of ion channels. For instance, certain 3,5-bis(trifluoromethyl)pyrazole (BTP) derivatives have been identified as inhibitors of store-operated Ca2+ entry (SOCE) and transient receptor potential cation (TRPC) channels, which are involved in calcium signaling and have implications in various diseases, including immune disorders and cancer.[16]

Experimental Protocols for Target Validation

The identification and validation of the therapeutic targets of pyrazole derivatives rely on a variety of robust experimental techniques. Below are representative protocols for key assays.

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method for determining the in vitro inhibitory activity of a pyrazole derivative against a specific kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (pyrazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2.5 µL of the test compound dilution or DMSO (control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

The following diagram illustrates the workflow for a typical kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Prepare Serial Dilutions of Pyrazole Derivative Plate_Addition Add Compound, Kinase/Substrate, and ATP to Microplate Serial Dilution->Plate_Addition Enzyme_Substrate_Mix Prepare Kinase and Substrate Solution Enzyme_Substrate_Mix->Plate_Addition ATP_Solution Prepare ATP Solution ATP_Solution->Plate_Addition Incubation Incubate at Room Temperature Plate_Addition->Incubation Stop_Reaction Stop Reaction and Add Detection Reagent Incubation->Stop_Reaction Luminescence_Reading Read Luminescence Stop_Reaction->Luminescence_Reading Calculate_Inhibition Calculate Percent Inhibition Luminescence_Reading->Calculate_Inhibition IC50_Determination Determine IC50 Value (Dose-Response Curve) Calculate_Inhibition->IC50_Determination

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

COX-2 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to assess the inhibitory effect of a pyrazole derivative on COX-2 activity.

Objective: To determine the IC50 value of a test compound for COX-2 inhibition in a cellular context.

Materials:

  • Human cell line expressing COX-2 (e.g., A549 cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Arachidonic acid (AA)

  • Test compound (pyrazole derivative) dissolved in DMSO

  • Prostaglandin E2 (PGE2) EIA Kit (Cayman Chemical or similar)

  • Cell lysis buffer

  • Bradford assay reagent

Procedure:

  • Seed A549 cells in a 24-well plate and grow to confluence.

  • Induce COX-2 expression by treating the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Remove the medium and pre-incubate the cells with various concentrations of the test compound or DMSO (control) in serum-free medium for 30 minutes.

  • Add arachidonic acid (e.g., 10 µM) to the wells to initiate the COX-2 reaction and incubate for 15 minutes.

  • Collect the supernatant from each well to measure the amount of PGE2 produced.

  • Lyse the cells and determine the total protein concentration in each well using the Bradford assay.

  • Quantify the PGE2 concentration in the supernatant using the PGE2 EIA kit according to the manufacturer's instructions.

  • Normalize the PGE2 levels to the total protein concentration for each well.

  • Calculate the percent inhibition of PGE2 production for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics.[2][17] The ability to readily modify the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[18] Future research will likely focus on several key areas:

  • Development of multi-target inhibitors: The inherent versatility of the pyrazole scaffold makes it an attractive starting point for the design of drugs that can modulate multiple targets simultaneously, which may be beneficial for the treatment of complex diseases like cancer.[2]

  • Targeting novel protein classes: While kinases and enzymes have been the primary focus, there is growing interest in exploring the potential of pyrazole derivatives to target other protein families, such as transcription factors and protein-protein interactions.

  • Application of computational methods: The use of in silico techniques, such as molecular docking and virtual screening, will continue to accelerate the discovery and optimization of new pyrazole-based drug candidates.[9][13]

References

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • International Journal of Nano Research & Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (n.d.). PMC.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.).
  • Elementary Education Online. (n.d.). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review.
  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
  • Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. (2004, December 1). PubMed.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2024, September 25).
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025, August 15). PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Journal of Chemical Health Risks. (2024, November 20).
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019, December 4). Taylor & Francis Online.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011, October 6).
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry p
  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.).
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.

Sources

Exploratory

The N-Phenylpyrazole Scaffold: From Historical Discovery to Advanced Receptor Modulation

As a Senior Application Scientist specializing in heterocyclic chemistry and neurotoxicology, I have observed few chemical scaffolds that rival the transformative impact of N-phenylpyrazoles. Originally emerging as a bre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and neurotoxicology, I have observed few chemical scaffolds that rival the transformative impact of N-phenylpyrazoles. Originally emerging as a breakthrough in agrochemical pest control, this class of compounds has evolved into a highly versatile pharmacophore with profound implications in both agricultural science and modern drug discovery.

This whitepaper provides an in-depth technical analysis of the N-phenylpyrazole class, tracing its historical roots, dissecting its neurochemical mechanism of action, and detailing the rigorous synthetic methodologies required for its modern derivatives.

Historical Evolution of Pyrazole Chemistry

The pyrazole ring system has a storied history in synthetic chemistry. The foundational discovery occurred in 1883 when German chemist Ludwig Knorr serendipitously synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to create quinoline derivatives[1]. Knorr discovered its potent antipyretic and analgesic properties, marking the first major pharmaceutical application of a pyrazole derivative[1].

However, the true paradigm shift for the N-phenylpyrazole subclass occurred more than a century later. Between 1985 and 1987, scientists at Rhône-Poulenc discovered and developed Fipronil , a highly fluorinated N-phenylpyrazole[2]. Commercialized in 1993, fipronil represented a new chemical class designed specifically to combat widespread insect resistance to organophosphates, carbamates, and pyrethroids[2],[3]. Its unprecedented efficacy stemmed from a completely novel mechanism: the noncompetitive allosteric blockade of the γ -aminobutyric acid (GABA)-gated chloride channel[4],[2].

Mechanism of Action: GABA Receptor Antagonism

The neurotoxicological profile of N-phenylpyrazoles is defined by their interaction with the GABA-A receptor, a transmembrane heterooligomeric glycoprotein that regulates chloride ion influx in the central nervous system (CNS)[4].

When GABA binds to its receptor, the chloride channel opens, hyperpolarizing the neuron and dampening excitatory signals[2]. Fipronil and its derivatives act as noncompetitive antagonists. They do not compete with GABA for the active binding site; instead, they bind to an allosteric site within the pore of the chloride channel[4],[2]. This blockade prevents chloride influx, leading to severe neuronal hyperexcitation, paralysis, and death in the target organism[2],[3].

G GABA GABA Binding Receptor GABA-A Receptor (Insect) GABA->Receptor Cl_Channel Chloride Ion Influx Receptor->Cl_Channel Opens channel Inhibition Normal CNS Inhibition Cl_Channel->Inhibition Fipronil Fipronil (N-phenylpyrazole) Blockade Channel Blockade (Allosteric Site) Fipronil->Blockade Binds Blockade->Receptor Antagonizes Hyperexcitation CNS Hyperexcitation & Paralysis Blockade->Hyperexcitation Prevents Cl- influx

Fig 1: Mechanism of GABA-gated chloride channel blockade by Fipronil.

Target Site Specificity and Metabolic Toxicity

The clinical and agricultural safety of fipronil relies heavily on target site specificity. Fipronil exhibits a 150- to 2000-fold higher binding affinity for native insect GABA receptors compared to mammalian heterooligomeric receptors[4].

However, the parent compound is subject to environmental and biological degradation, yielding two critical byproducts:

  • Fipronil Sulfone: The primary biological metabolite formed via cytochrome P450 oxidation[5].

  • Desulfinyl Fipronil: A photoproduct generated via environmental UV degradation[5].

These derivatives are highly persistent and demonstrate altered selectivity. While the parent fipronil is highly selective for insects, the desulfinyl photoproduct and the sulfone metabolite exhibit significantly increased binding avidity to vertebrate GABA receptors, reducing the safety margin[4],[2],[5].

Quantitative Efficacy Data (SAR)

To understand the causality of selective toxicity, we must analyze the binding affinity ( IC50​ ) of these compounds across species. The data below illustrates the displacement of [3H]EBOB from the noncompetitive blocker site[5].

CompoundTarget OrganismReceptor Target IC50​ Value (nM)
Fipronil Insect (Housefly/Fruit fly)GABA-A3 - 12
Fipronil Sulfone Insect (Housefly/Fruit fly)GABA-A3 - 12
Desulfinyl Fipronil Insect (Housefly/Fruit fly)GABA-A3 - 12
Fipronil Vertebrate (Average)GABA-A1103
Fipronil Sulfone Vertebrate (Average)GABA-A175
Desulfinyl Fipronil Vertebrate (Average)GABA-A129

Data Interpretation: The parent fipronil requires a massive 1103 nM concentration to inhibit vertebrate receptors, ensuring mammalian safety. However, the desulfinyl photoproduct requires only 129 nM, making it nearly 10 times more toxic to mammals than the parent compound[2],[5].

Advanced Synthesis Methodology: N-Phenylpyrazole-1-Carboxamides

Modern agrochemical research frequently focuses on synthesizing novel diamides containing a trisubstituted N-phenylpyrazole moiety to combat emerging resistance[6]. A critical synthetic challenge in this domain is the efficient coupling of pyrazolecarboxylic acids with anthranilamides (aniline derivatives) to form N-phenylpyrazole-1-carboxamides[7].

Self-Validating Experimental Protocol: Sulfonyl Chloride Mediated Coupling

The following methodology outlines the optimized industrial synthesis of N-phenylpyrazole-1-carboxamides. As an application scientist, I emphasize that the order of addition and thermal regulation are not arbitrary; they are the fundamental drivers of reaction selectivity[7],[8].

Step 1: Reactant Homogenization

  • Action: Combine the pyrazolecarboxylic acid (Formula 2) and the aniline derivative (Formula 3) in an inert solvent (e.g., acetonitrile or pyridine) to form a uniform mixture prior to the addition of any coupling agent[7].

  • Causality: Pre-mixing the nucleophile (aniline) and the acid ensures that once the activating agent is introduced, the coupling partners are already in optimal proximity. This prevents the activating agent from prematurely degrading or forming unreactive intermediate complexes.

Step 2: Strict Thermal Regulation

  • Action: Chill the reaction vessel to a strictly maintained window of -10 °C to +20 °C [7].

  • Causality: This specific thermal window is critical. Operating below -10 °C severely retards the reaction kinetics, while exceeding +20 °C provides enough thermal energy to drive unwanted intramolecular cyclization of the intermediate, drastically reducing the yield of the desired linear carboxamide[7].

Step 3: Controlled Activation via Sulfonyl Chloride

  • Action: Begin the dropwise addition of sulfonyl chloride, maintaining a strict stoichiometric ratio of 1.1 to 1.4 equivalents relative to the carboxylic acid[7].

  • Causality: Adding the sulfonyl chloride last is the most crucial operational choice. It allows the chemist to dictate the overall rate of the coupling process by controlling the drip rate. Furthermore, capping the stoichiometry at 1.4 equivalents restricts the cyclization side reaction to under 10%, ensuring a high-purity product[7].

Step 4: Quenching and Isolation

  • Action: Quench the reaction with water, extract with ethyl acetate, wash the organic phase with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[9].

Synthesis Acid Pyrazolecarboxylic Acid (Formula 2) Mixture Reactant Mixture Acid->Mixture Aniline Aniline Derivative (Formula 3) Aniline->Mixture Temp Temp Control (-10°C to +20°C) Mixture->Temp Sulfonyl Sulfonyl Chloride (1.1 - 1.4 eq) Sulfonyl->Temp Controlled dropwise addition Product N-phenylpyrazole-1-carboxamide (High Yield) Temp->Product Coupling Reaction

Fig 2: Optimized synthesis workflow for N-phenylpyrazole-1-carboxamides.

Future Horizons: Beyond Agrochemicals

While the N-phenylpyrazole scaffold is synonymous with insecticides like fipronil, its future lies in human therapeutics. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the pyrazole ring can yield potent pharmaceutical agents[1],[10].

For instance, novel di-pyrazole compounds containing an N-phenylpyrazole nucleus have shown exceptional promise as selective COX-2 inhibitors. In recent assays, specific derivatives inhibited COX-2 with an IC50​ of 11.2 µM, providing 78% inhibition of inflammation—outperforming standard NSAIDs like diclofenac[10]. Furthermore, pyrazole-linked benzimidazole derivatives are currently being evaluated for their potent inhibitory effects on Aurora A/B kinases and BRAF (V600E) mutations in human cancer cell lines, signaling a new era of pyrazole-based targeted oncology[10].

The N-phenylpyrazole scaffold remains a masterclass in rational chemical design. By understanding the precise causality of its receptor interactions and mastering the thermodynamic controls of its synthesis, researchers can continue to unlock its vast biological potential.

References

  • Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC. nih.gov.[Link]

  • Fipronil - Wikipedia. wikipedia.org.[Link]

  • Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct | Chemical Research in Toxicology - ACS Publications. acs.org.[Link]

  • WO2006062978A1 - Method for preparing n-phenylpyrazole-1-carboxamides. google.com.
  • EP1828164B1 - Method for preparing n-phenylpyrazole-1-carboxamides - Google P
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - SciSpace. scispace.com.[Link]

  • Design, Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org.[Link]

  • Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol - U.OSU. osu.edu.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. nih.gov.[Link]

  • Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org.[Link]

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for 5-Isobutyl-1-phenyl-1H-pyrazole in T-Type Calcium Channel Inhibitor Development

Executive Summary 5-Isobutyl-1-phenyl-1H-pyrazole and its key derivatives (such as 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid) are critical pharmacophoric building blocks in the design of T-type calcium channel (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isobutyl-1-phenyl-1H-pyrazole and its key derivatives (such as 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid) are critical pharmacophoric building blocks in the design of T-type calcium channel (Cav3.1/Cav3.2) inhibitors. These voltage-gated channels are highly expressed in the peripheral nervous system and play a pivotal role in regulating neuronal excitability. Aberrant bursting of these channels is a primary driver of neuropathic pain . By hybridizing the 5-isobutyl-1-phenyl-1H-pyrazole moiety with pyrrolidine scaffolds, researchers have developed potent inhibitors that significantly reduce nociceptive signals. This whitepaper provides an authoritative guide on the safety, handling, and synthetic methodologies associated with this compound.

Section 1: Physicochemical Profiling & Safety Guidelines

Before utilizing 5-isobutyl-1-phenyl-1H-pyrazole derivatives in synthetic workflows, understanding their physicochemical properties and hazard profiles is essential to ensure laboratory safety and reagent integrity.

Table 1: Physicochemical and Safety Data Summary
Property / Parameter5-Isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS Number 3191-85-3
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Storage Conditions Cold-chain (2-8°C), dry, dark environment
Hazard Classification Irritant (Skin/Eyes/Respiratory tract)
Required PPE Nitrile gloves, safety goggles, lab coat, fume hood
Solubility Soluble in DCM, DMF, DMSO; Insoluble in Water

Handling Causality: The carboxylic acid derivative (CAS 3191-85-3) requires cold-chain transportation and storage (2-8°C). This is not due to acute instability, but rather to prevent slow decarboxylation or oxidative degradation of the pyrazole ring over time, which would compromise the stoichiometric precision required in downstream amide coupling reactions. All handling must be conducted in a fume hood to mitigate inhalation risks associated with fine organic powders.

Section 2: Mechanistic Role in Drug Design

The 5-isobutyl-1-phenyl-1H-pyrazole scaffold was identified via structure-hybridization techniques as a highly lipophilic moiety that enhances blood-brain barrier (BBB) penetration and anchors the molecule within the hydrophobic pocket of the Cav3.2 channel .

MOA A Neuropathic Stimulus B Cav3.2 T-Type Calcium Channel A->B C Intracellular Ca2+ Influx B->C D Action Potential Bursting C->D E Pain Signal Transmission D->E F 5-Isobutyl-1-phenyl-1H-pyrazole Derivatives F->B Allosteric Blockade

Caption: Mechanism of Action: T-Type Calcium Channel Blockade by Pyrazole Derivatives.

Section 3: Synthetic Workflow & Handling Protocols

The synthesis of potent T-type channel inhibitors involves linking the 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid to a functionalized pyrrolidine ring. The following protocol is designed as a self-validating system to ensure high fidelity at each step .

Synthesis S1 5-Isobutyl-1-phenyl-1H-pyrazole-3-ester (Starting Material) S2 Hydrolysis (1N NaOH) Validation: TLC Shift S1->S2 S3 Carboxylic Acid Intermediate (CAS 3191-85-3) S2->S3 S4 Amide Coupling (CDI/DCM) + Pyrrolidine Amine S3->S4 S5 Boc-Protected Intermediate S4->S5 S6 Deprotection (TFA/DCM) Validation: Ninhydrin (+) S5->S6 S7 Final T-Type Channel Inhibitor S6->S7

Caption: Step-by-step synthetic workflow for pyrazole-pyrrolidine hybrid inhibitors.

Detailed Step-by-Step Methodology

Step 1: Hydrolysis of the Pyrazole Ester

  • Procedure: Dissolve the known 5-isobutyl-1-phenyl-1H-pyrazole-3-ester in a co-solvent mixture (e.g., THF/MeOH). Add 1 N NaOH dropwise at 0°C, then allow to stir at room temperature.

  • Causality: The low initial temperature prevents exothermic degradation. The basic hydrolysis cleaves the ester to yield the free carboxylic acid (CAS 3191-85-3).

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline-retained carboxylic acid spot (visible under UV 254 nm).

Step 2: Carbonyldiimidazole (CDI)-Mediated Amide Coupling

  • Procedure: To a solution of 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid in anhydrous Dichloromethane (DCM), add CDI (1.2 eq). Stir for 1 hour until gas evolution ceases. Add (R)-(N-(tert-butoxycarbonyl)-pyrrolidin-3-yl)methanamine.

  • Causality: CDI is chosen over standard EDC/HOBt couplings because it forms a highly reactive acyl imidazole intermediate while releasing CO2 gas. The cessation of bubbling acts as a visual, kinetic indicator that the activation phase is complete, preventing unreacted acid from contaminating the final product.

  • Self-Validation: Post-reaction, perform an aqueous wash. The desired Boc-protected amide will partition exclusively into the organic DCM layer, leaving imidazole byproducts in the aqueous phase.

Step 3: Boc Deprotection

  • Procedure: Treat the Boc-protected intermediate with Trifluoroacetic Acid (TFA) in anhydrous DCM (ratio 2:3) at room temperature for 2 hours.

  • Causality: TFA cleanly removes the tert-butoxycarbonyl (Boc) protecting group without hydrolyzing the newly formed amide bond or degrading the pyrazole ring.

  • Self-Validation: Evaporate the solvent and neutralize with saturated NaHCO3. Spot the product on a TLC plate and stain with Ninhydrin. A distinct purple/blue spot confirms the presence of the liberated primary/secondary amine, validating successful deprotection.

Section 4: Quantitative Data & Yield Optimization

The hybridization of the 5-isobutyl-1-phenyl-1H-pyrazole core with various substituted pyrrolidines yields compounds with exceptional inhibitory profiles against Cav3.1 and Cav3.2 channels .

Table 2: Yield and Biological Evaluation of Key Derivatives
Compound CodePyrrolidine SubstituentSynthetic Yield (%)Cav3.1 Inhibition (@ 10 μM)Cav3.2 Inhibition (@ 10 μM)
Intermediate 14 Boc-protected amine90%N/AN/A
Compound 20b 3-(trifluoromethyl)phenethyl35%>80%>80%
Compound 20d 3-fluorophenethyl70%>80%>80%
Compound 20f 3,5-difluorophenethyl70%>80%>80%
Compound 20h 3-chloro-5-fluorophenethyl71%>80%>80%

Data Interpretation: The data demonstrates that while bulky, highly electron-withdrawing groups (like 3-trifluoromethyl in 20b) maintain excellent biological activity (>80% inhibition), they significantly hinder synthetic yield (dropping to 35%) due to steric bulk during the final alkylation/derivatization phases. Conversely, smaller halogen substitutions (fluorine in 20d, 20f) offer an optimal balance of high synthetic yield (~70%) and robust channel blockade.

References

  • Yang HK, Son WS, Lim KS, Kim GH, Lim EJ, Gadhe CG, Pae AN. Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):1460–1471. Available at:[Link]

Exploratory

Annular Tautomerism in Substituted Pyrazoles: Mechanistic Insights, Characterization Workflows, and Implications for Drug Design

Executive Summary Pyrazoles represent a privileged structural motif in medicinal chemistry, agrochemicals, and materials science. A defining physicochemical feature of N-unsubstituted pyrazoles is their ability to underg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a privileged structural motif in medicinal chemistry, agrochemicals, and materials science. A defining physicochemical feature of N-unsubstituted pyrazoles is their ability to undergo annular tautomerism—a 1,2-prototropic shift where a proton rapidly migrates between the adjacent N1 and N2 atoms of the heterocyclic ring[1]. For asymmetrically substituted pyrazoles (e.g., 3-substituted vs. 5-substituted), this dynamic equilibrium dictates the molecule's electronic distribution, receptor binding affinity, and structural characterization[1][2]. This technical guide provides an in-depth analysis of the thermodynamic drivers of pyrazole tautomerism, its critical impact on structure-based drug design, and self-validating experimental protocols for its precise characterization.

Mechanistic Principles: Thermodynamics and Solvent Effects

The tautomeric equilibrium of 3(5)-substituted pyrazoles is not static; it is governed by a delicate interplay of intrinsic molecular properties and extrinsic environmental factors[1].

  • Electronic and Steric Effects: The electronic nature of substituents profoundly impacts the basicity of the adjacent nitrogen atoms. Electron-withdrawing groups generally favor the tautomer where the N-H proton is located on the nitrogen furthest from the substituent[1]. Furthermore, bulky substituents at the C3 position induce steric hindrance, often driving the equilibrium toward the 5-substituted tautomer to minimize spatial clashes with the N-H proton[1].

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvation environment can dramatically alter the equilibrium position[1][2]. Polar protic solvents (e.g., water, methanol) stabilize more polar tautomeric forms through extensive intermolecular hydrogen-bonding networks[2]. In contrast, non-polar solvents or gas-phase environments favor tautomers stabilized by intramolecular interactions or minimal steric strain[3][4].

Table 1: Influence of Environment on Pyrazole Tautomeric Equilibrium
Environment / SolventDielectric Constant (ε)Dominant Driving ForceTypical Tautomeric Preference (3-R vs 5-R)
Gas Phase (In Vacuo) 1.0Intramolecular stabilization / Steric minimizationHighly dependent on steric bulk of R-group
Chloroform (CDCl₃) 4.8Weak dipole-dipole interactionsMixed equilibrium (Rapid exchange)
DMSO-d₆ 46.8Strong H-bond acceptor stabilizing the N-H protonShifts toward the more polar tautomer
Water (D₂O) 80.1Extensive H-bond network stabilizationHighly polar tautomer heavily favored

(Note: Data synthesized from general structure-property relationships in pyrazole systems[1][2][3][4])

Impact on Drug Design and Pharmacodynamics

In rational drug discovery, the precise spatial arrangement of hydrogen bond donors and acceptors is paramount. Annular tautomerism effectively switches the hydrogen-bonding profile of the pyrazole ring, transforming a donor (N-H) into an acceptor (N:) and vice versa[5].

If a target binding pocket (e.g., a kinase hinge region) requires a hydrogen bond donor at a specific vector, the predominant presence of the inactive tautomer will result in a severe thermodynamic penalty, leading to a loss of binding affinity.

Case Study: Chagas' Disease Therapeutics During the development of proteasome-targeting arylsulfonamides for the treatment of Chagas' disease, researchers encountered pyrazole tautomerism that directly impacted structure-based design[5]. Because the pyrazole ring existed as two equally populated tautomers, both forms had to be independently evaluated via molecular docking[5]. The docking models revealed that the specific tautomeric state dictated the optimization of hydrogen bond networks with the β4 and β5 subunits of the T. cruzi proteasome, ultimately guiding the refinement of the pharmacophore[5].

TautomerismLogic T3 3-Substituted Tautomer (H-bond Donor at N1) T5 5-Substituted Tautomer (H-bond Donor at N2) T3->T5 Prototropic Shift (Rapid in Solution) Receptor Target Receptor Binding (Pharmacodynamics) T3->Receptor Binds Pocket A T5->Receptor Binds Pocket B / Clashes Solvent Solvent Polarity & H-Bonding Solvent->T3 Stabilizes Polar Form Sterics Steric Hindrance Sterics->T5 Drives Equilibrium

Caption: Logic diagram of pyrazole tautomeric equilibrium and its impact on receptor binding.

Experimental Characterization Workflows

Routine solution-state Nuclear Magnetic Resonance (NMR) at room temperature typically yields time-averaged chemical shifts because the rate of prototropic exchange exceeds the NMR timescale[2]. To accurately characterize individual tautomers, specialized techniques must be employed.

Solid-State Characterization (CP/MAS NMR)

In the crystalline solid state, intermolecular packing forces and hydrogen-bonding networks effectively "freeze" the pyrazole into a single, static tautomeric form[6][7].

Protocol 1: Solid-State ¹³C/¹⁵N CP/MAS NMR

  • Sample Packing: Pack the crystalline pyrazole derivative tightly into a zirconia Magic Angle Spinning (MAS) rotor. Causality: Tight packing ensures stable spinning kinetics and maximizes the fill factor for optimal signal-to-noise ratio.

  • Magic Angle Spinning: Spin the sample at the magic angle (54.74°) at a frequency of 10–14 kHz. Causality: MAS averages out chemical shift anisotropy (CSA) and strong dipolar couplings, yielding high-resolution, liquid-like spectra for solid samples[6][7].

  • Cross-Polarization (CP): Apply a Hartmann-Hahn matching condition to transfer magnetization from abundant ¹H nuclei to dilute ¹³C or ¹⁵N nuclei. Causality: This significantly enhances the sensitivity of the heteronuclei and allows the recycle delay to be dictated by the much shorter ¹H T1​ relaxation time.

  • Acquisition & Decoupling: Acquire the Free Induction Decay (FID) under high-power proton decoupling (e.g., SPINAL-64).

  • Validation: For asymmetrically substituted pyrazoles, the observation of a single, well-resolved set of resonances confirms that crystal packing has frozen the molecule into a unique tautomeric state[6][7].

Solution-State Characterization (Low-Temperature NMR)

To observe individual tautomers in solution, the thermal energy of the system must be lowered to slow the proton exchange rate below the NMR timescale[2].

Protocol 2: Variable-Temperature (VT) NMR for Tautomer Deconvolution

  • Sample Preparation: Dissolve 10-15 mg of the pyrazole in a low-freezing-point deuterated solvent (e.g., THF-d₈ or CD₂Cl₂). Causality: Standard solvents like DMSO-d₆ freeze at 18.5 °C, rendering them incompatible with the sub-zero temperatures required to freeze tautomerism[3].

  • Baseline Acquisition: Acquire a standard ¹H and ¹H-¹⁵N HSQC spectrum at 298 K. Validation: Confirm the presence of time-averaged, broad signals for the pyrazole N-H and adjacent atoms.

  • Temperature Calibration: Calibrate the NMR probe using a 100% methanol standard to ensure precise low-temperature readings.

  • Stepwise Cooling: Lower the temperature in 10 K increments. Monitor the coalescence point where the averaged N-H signal broadens maximally.

  • Tautomer Resolution: Continue cooling to approximately 170–175 K. Validation: The broadened signals will cleanly split into distinct, sharp peaks corresponding to the individual 3-substituted and 5-substituted tautomers.

  • Integration: Integrate the resolved signals to determine the thermodynamic equilibrium constant ( Keq​ ) for the specific solvent environment.

NMRWorkflow Start Synthesized Pyrazole State Physical State? Start->State Solid Solid State State->Solid Solution Solution State State->Solution CPMAS 13C/15N CP/MAS NMR (Tautomer Frozen) Solid->CPMAS RoomTemp Room Temp NMR (Time-Averaged Signals) Solution->RoomTemp LowTemp Variable Low-Temp NMR (Deconvoluted Signals) RoomTemp->LowTemp Cool to < 200K

Caption: Step-by-step decision workflow for NMR characterization of pyrazole tautomerism.

Computational Modeling (DFT)

Empirical NMR and crystallographic data are routinely validated using quantum chemical calculations. Density Functional Theory (DFT) utilizing the M06-2X or B3LYP functionals, paired with basis sets such as 6-311++G(d,p), has proven highly effective for calculating tautomeric energy differences[2][3]. To accurately simulate solution-phase behavior and account for dielectric stabilization, implicit solvent models like the Polarizable Continuum Model (PCM) must be integrated into the computational workflow[4].

Conclusion

Annular tautomerism in substituted pyrazoles is a dynamic structural feature that dictates the molecule's behavior in biological and material environments. By leveraging a combination of solid-state CP/MAS NMR, low-temperature solution NMR, and advanced computational modeling, researchers can accurately map tautomeric equilibria. Mastering these workflows is not merely an analytical exercise, but a fundamental prerequisite for the rational design of pyrazole-based therapeutics.

Sources

Foundational

The Architectural Versatility of 1,5-Disubstituted Pyrazoles: A Technical Guide to Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including its ability to act as a bioisostere for other aromatic systems like benzene but with improved physicochemical properties such as lower lipophilicity, make it a privileged scaffold in drug design.[1] This guide focuses specifically on the 1,5-disubstituted pyrazole regioisomer, a structural motif present in a multitude of biologically active compounds. The strategic placement of substituents at these positions allows for fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile. Marketed drugs like the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant feature this core structure, underscoring its therapeutic relevance.[5][6][7][8] This document provides an in-depth exploration of the synthesis, diverse bioactivities, and structure-activity relationships of 1,5-disubstituted pyrazoles, offering a technical resource for their continued development as therapeutic agents.

Synthetic Strategies: Accessing the 1,5-Disubstituted Core

The regioselective synthesis of 1,5-disubstituted pyrazoles is a critical first step in their development. The choice of synthetic route often depends on the desired substituents and the need to avoid the formation of the isomeric 1,3-disubstituted product.

Classical and Modern Synthetic Protocols

Traditionally, pyrazoles are synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][9] However, achieving regioselectivity with unsymmetrical dicarbonyls can be challenging. Modern synthetic chemistry offers several more controlled and efficient approaches:

  • Cyclocondensation Reactions: The reaction between hydrazines and dicarbonyls remains a fundamental method.[5][9] The selectivity for the 1,5-isomer can often be controlled by using a bulky group at what will become the 5-position of the pyrazole ring.[10]

  • Metal-Catalyzed Reactions: Transition metal catalysts, such as ruthenium and copper, have enabled novel and highly regioselective syntheses. For instance, a ruthenium cyclopentadienone complex catalyzes the reaction between secondary propargyl alcohols and hydrazines to yield 1,5-disubstituted pyrazoles.[5] Similarly, copper(I) catalysts can be used in the reaction of α,β-unsaturated cyanoesters with hydrazines under ultrasound irradiation, offering high yields and short reaction times.[5]

  • Multi-Component Reactions: One-pot, multi-component reactions provide an efficient pathway to complex pyrazole structures, minimizing waste and purification steps.[5][9]

The following diagram illustrates a general workflow for the synthesis and initial screening of a novel 1,5-disubstituted pyrazole library.

G cluster_synthesis Synthesis Stage cluster_screening Screening Stage A Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) B Regioselective Cyclocondensation (e.g., Metal Catalysis, Bulky Substituents) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Bioactivity Screen (e.g., In vitro enzyme/cell assay) C->D Compound Library E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Advanced Preclinical Testing F->G

Caption: A generalized workflow for the synthesis and screening of 1,5-disubstituted pyrazoles.

A Spectrum of Bioactivity: Therapeutic Potential of 1,5-Disubstituted Pyrazoles

The 1,5-disubstituted pyrazole scaffold has proven to be a versatile platform for discovering agents with a wide range of biological activities. This section details their most significant therapeutic applications.

Anti-inflammatory Activity

Perhaps the most well-documented activity of this class is their anti-inflammatory effect, largely driven by the success of Celecoxib.[7][11]

Mechanism of Action: COX-2 Inhibition

Many 1,5-diarylpyrazoles function as selective inhibitors of cyclooxygenase-2 (COX-2).[6][11] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[12][13] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is desirable as it reduces the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][13]

The selectivity of compounds like Celecoxib is attributed to its structure. The 4-sulfamoylphenyl group at the N1 position of the pyrazole ring is crucial for binding to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[11][12] The trifluoromethyl group at the C3 position further enhances this selectivity and potency.[11]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole 1,5-Disubstituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Mechanism of COX-2 inhibition by 1,5-disubstituted pyrazoles.

Structure-Activity Relationship (SAR) for Anti-inflammatory Agents:

  • N1-Substituent: A para-sulfonamide or methylsulfonylphenyl group is critical for potent and selective COX-2 inhibition.[11]

  • C5-Substituent: A para-methylphenyl group at the C5 position demonstrates low steric hindrance, maximizing potency.[11]

  • C3-Substituent: A trifluoromethyl group at the C3 position provides superior selectivity and potency compared to a simple methyl group.[11]

Anticancer Activity

The antiproliferative properties of 1,5-disubstituted pyrazoles represent a rapidly growing area of research.[14][15] Their mechanisms of action are diverse and often linked to the inhibition of key signaling pathways involved in cancer progression.

Mechanisms and Targets:

  • COX-2 Inhibition: The role of COX-2 in carcinogenesis is well-established, and its inhibition is a valid anticancer strategy.[6][8]

  • Tubulin Polymerization Inhibition: Some 1,5-diaryl pyrazoles act as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. They can function as rigid analogues of combretastatin A-4, binding to the colchicine site on tubulin.[16]

  • Kinase Inhibition: Pyrazole derivatives have been developed as potent inhibitors of various protein kinases, such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[14]

  • PARP Inhibition: The pyrazole ring has been incorporated into molecules designed to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancers with deficiencies in DNA repair mechanisms.[1]

Representative Anticancer 1,5-Disubstituted Pyrazoles:

Compound ClassTargetCancer Cell LinesReported Activity (IC50)Reference
Pyrazole Benzothiazole HybridsAngiogenesisHT29, PC3, A549, U87MG3.17 - 6.77 µM[14]
1,5-Diaryl-1,2,3,4-tetrazoles (bioisosteres)Tubulin PolymerizationVariousPotent antiproliferative[16]
1,5-BisphenylpyrazolesMALT1 Protease-0.49 µM[17]
Ferrocenyl PyrazolesMultiple/UnspecifiedVariousPotential cytotoxic agents[5]
Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,5-Disubstituted pyrazoles have demonstrated promising activity against a range of bacteria and fungi.[18][19]

Antibacterial and Antifungal Potential:

Researchers have synthesized series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates and tested them against various microbes.[18][19]

  • Gram-Negative Bacteria: Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed activity against E. coli and P. aeruginosa nearly as potent as ampicillin.[18][19]

  • Fungi: Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than the standard antifungal drug fluconazole against C. parapsilosis.[18][19]

The incorporation of organometallic moieties, such as ferrocene, into the pyrazole structure has also yielded compounds with significant antimicrobial potential.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Cup Diffusion Method)

This protocol outlines a standard method for the preliminary screening of the antimicrobial activity of newly synthesized pyrazole derivatives.[18]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically bore wells (e.g., 8 mm in diameter) into the inoculated agar plates.

  • Compound Application: Prepare a solution of the test pyrazole compound (e.g., 100 µg/mL in DMSO). Add a fixed volume of this solution into the wells. Also, prepare wells with a positive control (e.g., Ampicillin for bacteria, Fluconazole for fungi) and a negative control (DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be subsequently determined using broth microdilution methods.

Conclusion and Future Perspectives

The 1,5-disubstituted pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural versatility allows for the development of highly potent and selective agents against a multitude of biological targets. From the well-established anti-inflammatory effects of COX-2 inhibitors to the emerging potential in oncology and infectious disease, these compounds continue to be a focal point of intensive research.

Future efforts will likely concentrate on:

  • Dual-Targeting Agents: Designing single molecules that can modulate multiple targets, such as dual COX-2/5-LOX inhibitors for inflammation or dual kinase/tubulin inhibitors for cancer, could lead to enhanced efficacy and reduced potential for resistance.[13]

  • Green Synthesis: The development of more environmentally sustainable synthetic methods, including microwave-assisted and solvent-free reactions, will be crucial for the large-scale production of these valuable compounds.[3][4]

  • Advanced Drug Delivery: Formulating pyrazole derivatives into novel delivery systems, such as nanoparticles, can improve their solubility, bioavailability, and targeted delivery, thereby enhancing their therapeutic index.[20]

The continued exploration of the chemical space around the 1,5-disubstituted pyrazole nucleus, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield the next generation of innovative therapeutics.

References

  • Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available from: [Link]

  • Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. Available from: [Link]

  • Zhang, L., et al. (2016). Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 107, 1-13. Available from: [Link]

  • Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. Available from: [Link]

  • Tamaru, Y., Harada, T., & Yoshida, Z. (1978). THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3- AND 1,5-DISUBSTITUTED PYRAZOLES. Heterocycles, 9(12), 1641. Available from: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1157-1176. Available from: [Link]

  • Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate. Available from: [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available from: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025). Preprints.org. Available from: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available from: [Link]

  • Thomas, T., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules, 29(7), 1647. Available from: [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649234. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Available from: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Available from: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available from: [Link]

  • Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. (2014). Molecules, 19(1), 1184-1200. Available from: [Link]

  • Celecoxib. (n.d.). Wikipedia. Available from: [Link]

  • Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies. (2024). PubMed. Available from: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (n.d.). ResearchGate. Available from: [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available from: [Link]

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole as Antinociceptive and Antimicrobial Agents. (n.d.). PMC. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. Available from: [Link]

  • Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (n.d.). PMC. Available from: [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). Iraqi National Digital Library. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available from: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Available from: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Available from: [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). PubMed. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available from: [Link]

Sources

Exploratory

Unveiling the 5-Isobutyl-1-phenyl-1H-pyrazole Pharmacophore: Mechanistic Hypotheses and Protocols in T-Type Calcium Channel Modulation

Executive Summary T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are critical regulators of neuronal excitability and are highly implicated in the pathophysiology of neuropathic pain. Recent medicinal chemistry eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are critical regulators of neuronal excitability and are highly implicated in the pathophysiology of neuropathic pain. Recent medicinal chemistry efforts have identified the 5-isobutyl-1-phenyl-1H-pyrazole moiety as a highly efficacious pharmacophore for Cav3 inhibition. This technical guide explores the mechanistic hypotheses underlying its action, the structural rationale for its integration into pyrrolidine-based scaffolds, and the self-validating experimental protocols required to evaluate its efficacy in preclinical drug development.

Pharmacophore Rationale & Structural Hybridization

The design of novel T-type calcium channel inhibitors often relies on the hybridization of known active templates to optimize pharmacokinetics and target selectivity. Researchers have successfully merged the structural features of established Cav3 blockers, such as TTA-P2 and Z-944, with the 5-isobutyl-1-phenyl-1H-pyrazole moiety .

This specific pyrazole derivative consistently demonstrates robust binding affinity due to two key structural features:

  • The 5-Isobutyl Group: Provides optimal lipophilic bulk to occupy the hydrophobic pocket of the Cav3 pore domain, anchoring the molecule within the lipid-water interface.

  • The N1-Phenyl Ring: Establishes crucial π−π stacking interactions with aromatic residues within the channel's transmembrane helices, stabilizing the drug-receptor complex.

Hybridization TTA TTA-P2 / Z-944 Templates (Known T-type Blockers) Hybrid Pyrrolidine-based Hybrid (Optimized Cav3 Inhibitor) TTA->Hybrid Structural Scaffold Pyrazole 5-Isobutyl-1-phenyl-1H-pyrazole (Lipophilic Core) Pyrazole->Hybrid Pharmacophore Integration Pain Neuropathic Pain Relief (In Vivo Efficacy) Hybrid->Pain Cav3.x Blockade

Logical flow of structure-hybridization yielding novel Cav3 inhibitors.

Mechanistic Hypotheses of Action

How does the 5-isobutyl-1-phenyl-1H-pyrazole core modulate channel activity? We propose two interconnected mechanistic hypotheses based on recent electrophysiological and behavioral data:

Hypothesis 1: State-Dependent Pore Blockade

T-type calcium channels transition between resting, open, and inactivated states. The 5-isobutyl-1-phenyl-1H-pyrazole derivatives likely exhibit state-dependent binding , preferentially stabilizing the inactivated state of Cav3 channels. By binding tightly to the channel only after it has opened and subsequently inactivated, the drug raises the energy barrier for the channel to return to the resting state. This mechanism is highly desirable as it selectively targets hyperactive neurons (which spend more time in the inactivated state) while sparing normal basal firing.

Hypothesis 2: Attenuation of Burst-Firing in Nociceptive Pathways

Cav3.2 channels are highly expressed in dorsal root ganglia (DRG) and are responsible for low-threshold calcium spikes that trigger burst firing in nociceptive neurons. By inhibiting Cav3.2, the pyrazole hybrid dampens this hyperexcitability. In vivo models (such as Spinal Nerve Ligation [SNL] and Streptozotocin [STZ] models) demonstrate that this blockade directly prevents the transmission of aberrant pain signals to the central nervous system, reversing hyperalgesia .

MOA Drug 5-Isobutyl-1-phenyl-1H-pyrazole Hybrid Channel Cav3.2 Channel (Inactivated State) Drug->Channel High-affinity binding DRG Dorsal Root Ganglion (DRG) Neurons Channel->DRG Prevents channel opening Spike Suppression of Low-Threshold Ca2+ Spikes DRG->Spike Reduces neuronal excitability Pain Attenuation of Neuropathic Pain Spike->Pain Modulates pain signaling

Proposed signaling pathway of Cav3.2 modulation by the pyrazole hybrid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow self-validating protocols where chemical synthesis is confirmed by spectroscopic means, and biological activity is verified through rigorous electrophysiology.

Protocol A: Synthesis of the Pyrazole-Pyrrolidine Hybrid Intermediate

The synthesis of the key intermediate, (S)-5-isobutyl-1-phenyl-N-(pyrrolidin-3-ylmethyl)-1H-pyrazole-3-carboxamide, requires precise conditions to maintain stereochemical integrity .

  • Causality & Rationale: The use of carbonyldiimidazole (CDI) for amide coupling is chosen over standard EDC/HOBt to prevent racemization of the chiral pyrrolidine center, ensuring the active enantiomer is preserved. The subsequent Boc-deprotection with Trifluoroacetic acid (TFA) must be carefully neutralized to prevent acid-catalyzed degradation of the pyrazole core.

  • Step 1 (Amide Coupling): Dissolve 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane (DCM). Add CDI (1.2 eq) and stir for 1 hour at room temperature to form the active intermediate.

  • Step 2 (Amine Addition): Add (R)-(N-(tert-butoxycarbonyl)-pyrrolidin-3-yl)methanamine (1.0 eq) and stir at room temperature for 12 hours.

  • Step 3 (Deprotection): Treat the resulting Boc-protected amide with TFA in DCM (1:1.5 v/v) for 2 hours at room temperature .

  • Step 4 (Self-Validation & Correction): Evaporate the mixture and neutralize with saturated aqueous NaHCO3​ . Extract with DCM. Verify the product via 1H NMR ( CDCl3​ ) to ensure the disappearance of the tert-butyl singlet ( δ ~1.4 ppm) and the retention of the critical isobutyl doublet ( δ ~0.87 ppm, J=6.6 Hz) . If the isobutyl doublet is absent, the pyrazole core has degraded, and the reaction temperature must be lowered during deprotection.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To validate the state-dependent blockade (Hypothesis 1), whole-cell patch-clamp recordings on HEK293 cells stably expressing human Cav3.1/Cav3.2 are required .

  • Causality & Rationale: Using a barium-based external solution ( Ba2+ replaces Ca2+ ) increases the macroscopic current amplitude and prevents calcium-dependent inactivation, allowing researchers to isolate voltage-dependent kinetics.

  • Step 1 (Preparation): Plate HEK293 cells expressing Cav3.2 on glass coverslips. Use a cesium-based internal solution to block outward potassium currents that could contaminate the recording.

  • Step 2 (Voltage Protocol): To isolate resting vs. inactivated state affinities, use a dual holding potential protocol.

    • Resting State: Hold the cell at -110 mV, step to -30 mV for 50 ms.

    • Inactivated State: Hold the cell at -70 mV, step to -30 mV for 50 ms.

  • Step 3 (Perfusion): Perfuse the 5-isobutyl-1-phenyl-1H-pyrazole hybrid at concentrations ranging from 0.1 μ M to 30 μ M until steady-state block is achieved.

  • Step 4 (Self-Validation & Correction): Calculate fractional block and fit to a Hill equation to determine the IC50​ . Validation check: If the IC50​ is significantly lower (more potent) at the -70 mV holding potential compared to -110 mV, state-dependent blockade is successfully validated. If IC50​ values are identical, the compound is a pore blocker without state-dependence, and the structural scaffold must be re-optimized.

PatchClamp Prep 1. Preparation HEK293 Cav3.2 cells Ba2+ external / Cs+ internal Protocol 2. Voltage Protocol Hold at -110mV (Resting) Hold at -70mV (Inactivated) Prep->Protocol Perfusion 3. Drug Application 0.1 to 30 µM Pyrazole Hybrid Steady-state block Protocol->Perfusion Analysis 4. Validation IC50 calculation State-dependence confirmation Perfusion->Analysis

Electrophysiological workflow for validating state-dependent Cav3 blockade.

Quantitative Data & Structure-Activity Relationship (SAR)

Early iterations of T-type channel inhibitors using a piperidine moiety showed only moderate activity. The transition to a pyrrolidine scaffold, hybridized specifically with the 5-isobutyl-1-phenyl-1H-pyrazole core, significantly improved both the in vitro pharmacological profile and in vivo efficacy .

Scaffold BasePharmacophore CoreCav3.1 Inhibition (at 10 μ M)In Vivo Efficacy (Neuropathic Pain)Reference
Piperidine (Compound 4)5-isobutyl-1-phenyl-1H-pyrazole~60%Not Evaluated
Pyrrolidine (Compound 17h)5-isobutyl-1-phenyl-1H-pyrazole>85%Comparable to Gabapentin (SNL model)
Pyrrolidine (Compound 20n)5-isobutyl-1-phenyl-1H-pyrazole>90%Reversal of hyperalgesia (SNL/STZ models)
Pyrrolidine (Control)None (Des-pyrazole)<10%NoneN/A

Data summarized from structural hybridization studies targeting T-type calcium channels.

Future Directions in Drug Development

The 5-isobutyl-1-phenyl-1H-pyrazole motif is a highly privileged structure in the design of T-type calcium channel modulators. Future drug development efforts should focus on:

  • Off-Target Profiling: Ensuring selectivity against voltage-gated sodium channels (e.g., Nav1.5, Nav1.7) to prevent the adverse cardiac side effects historically associated with early Cav3 blockers like Mibefradil .

  • Pharmacokinetic Optimization: Fine-tuning the basicity of the pyrrolidine nitrogen to enhance blood-brain barrier (BBB) penetration while maintaining a favorable half-life.

Through rational hybridization, researchers can achieve potent, state-dependent blockade of Cav3 channels, offering a promising, non-opioid therapeutic avenue for neuropathic pain.

References

  • Title: Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Foundational

In Silico Prediction of ADMET Properties for 5-Isobutyl-1-phenyl-1H-pyrazole: A Technical Guide for Drug Development Professionals

Abstract In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and streamlinin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and streamlining the development pipeline. This technical guide provides an in-depth, practical walkthrough for the in silico prediction of the ADMET properties of 5-isobutyl-1-phenyl-1H-pyrazole, a representative novel chemical entity. Moving beyond a mere procedural outline, this document elucidates the scientific rationale behind the selection of computational tools and the interpretation of predictive data, empowering researchers to apply these methodologies to their own discovery programs. We will leverage a suite of validated, open-access web-based platforms—SwissADME, pkCSM, and ProTox-II—to construct a comprehensive ADMET profile. This guide is designed for researchers, scientists, and drug development professionals seeking to integrate robust computational predictions into their workflow, thereby fostering a more efficient and informed decision-making process in the quest for safer and more effective therapeutics.

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

The path from a promising hit compound to a marketed drug is fraught with challenges, with a significant portion of candidates failing in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[1] This high attrition rate underscores the critical need to evaluate ADMET properties at the earliest stages of drug discovery.[1] Integrating in silico ADMET prediction into the design-make-test-analyze cycle offers a rapid and cost-effective strategy to identify potential liabilities before significant resources are invested in synthesis and experimental testing.

Computational models provide a valuable lens through which to assess the "drug-likeness" of a molecule, guiding medicinal chemists in the optimization of their lead compounds.[2] These predictive tools are built upon vast datasets of experimental results and employ sophisticated algorithms, including machine learning and graph-based signatures, to correlate a compound's chemical structure with its likely biological behavior.[3][4][5]

This guide will focus on a case study of 5-isobutyl-1-phenyl-1H-pyrazole, a novel pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. By generating a comprehensive in silico ADMET profile for this new entity, we will demonstrate a practical and scientifically rigorous approach to early-stage candidate assessment.

The Subject Molecule: 5-Isobutyl-1-phenyl-1H-pyrazole

To initiate our in silico analysis, the chemical structure of the target molecule is required. Based on its IUPAC name, the Simplified Molecular Input Line Entry System (SMILES) string for 5-isobutyl-1-phenyl-1H-pyrazole was generated as: CC(C)Cc1cn(nc1)c2ccccc2. This SMILES string will serve as the primary input for the predictive tools.

Table 1: Physicochemical Properties of 5-Isobutyl-1-phenyl-1H-pyrazole (Predicted by SwissADME)

PropertyPredicted ValueSignificance in ADMET
Molecular Weight214.30 g/mol Influences absorption and distribution; generally, lower MW is favorable.
LogP (iLOGP)3.56A measure of lipophilicity, impacting solubility, permeability, and metabolism.
Water Solubility (ESOL)-3.85 (log mol/L)Poorly soluble; affects dissolution and absorption.
Topological Polar S.A.17.56 ŲInfluences membrane permeability; lower TPSA can enhance blood-brain barrier penetration.
H-bond Acceptors2Affects solubility and binding to biological targets.
H-bond Donors0Affects solubility and binding to biological targets.
Rotatable Bonds4Relates to molecular flexibility, which can impact binding affinity and bioavailability.

Predictive Workflow for ADMET Profiling

Our comprehensive in silico ADMET assessment will follow a structured workflow, employing a selection of specialized, freely accessible web servers. This multi-tool approach provides a more robust and cross-validated prediction, as each platform utilizes distinct algorithms and training datasets.

Caption: Overall workflow for the in silico ADMET prediction of 5-isobutyl-1-phenyl-1H-pyrazole.

Absorption: Predicting Oral Bioavailability

A crucial determinant of a drug's therapeutic efficacy is its ability to be absorbed into the systemic circulation following oral administration. We will assess key parameters related to absorption using SwissADME and pkCSM.

Methodologies and Rationale
  • SwissADME: This tool provides a "BOILED-Egg" model, which is an intuitive graphical representation of passive gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity (WLOGP) and polarity (TPSA).[6] It also predicts gastrointestinal (GI) absorption as 'High' or 'Low'.

  • pkCSM: This platform employs graph-based signatures to model absorption.[3][7] This approach represents the molecule as a graph and uses machine learning to correlate structural patterns with experimentally determined absorption values, such as Caco-2 permeability and human intestinal absorption.[3][7]

Experimental Protocol: Predicting Absorption
  • SwissADME:

    • Navigate to the SwissADME website ([Link]2]

    • Paste the SMILES string CC(C)Cc1cn(nc1)c2ccccc2 into the input box.

    • Click "Run" to initiate the prediction.

    • Analyze the "Pharmacokinetics" section for GI absorption and the "BOILED-Egg" diagram.

  • pkCSM:

    • Access the pkCSM web server ([Link]]

    • Enter the SMILES string in the designated field.

    • Select the "Absorption" prediction module.

    • Click "Submit" and await the results.

Predicted Absorption Profile

Table 2: Predicted Absorption Parameters for 5-Isobutyl-1-phenyl-1H-pyrazole

ParameterSwissADME PredictionpkCSM PredictionInterpretation for Drug Development
GI AbsorptionHigh-The compound is likely well-absorbed from the gastrointestinal tract.
Human Intestinal Absorption-94.5%High predicted absorption in the human intestine.
Caco-2 Permeability (logPapp)-0.89Predicted to have good permeability across the intestinal epithelium.
P-glycoprotein SubstrateNoNoNot likely to be subject to efflux by P-glycoprotein, which is favorable for absorption.

Distribution: Where Does the Compound Go?

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body. Key factors influencing distribution include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB).

Methodologies and Rationale
  • SwissADME: Provides a qualitative prediction of BBB permeation.

  • pkCSM: Offers quantitative predictions for parameters such as the volume of distribution (VDss) and the fraction of unbound drug in plasma (Fu). Its BBB permeability model is also based on graph-based signatures and trained on experimental data.

Experimental Protocol: Predicting Distribution
  • SwissADME:

    • Follow the protocol outlined in section 4.2.1.

    • Examine the "Pharmacokinetics" section for BBB permeant status.

  • pkCSM:

    • Access the pkCSM web server.

    • Input the SMILES string.

    • Select the "Distribution" prediction module.

    • Submit the query and analyze the results.

Predicted Distribution Profile

Table 3: Predicted Distribution Parameters for 5-Isobutyl-1-phenyl-1H-pyrazole

ParameterSwissADME PredictionpkCSM PredictionInterpretation for Drug Development
BBB PermeantYes-The compound is predicted to cross the blood-brain barrier.
CNS Permeability (logPS)--0.68Indicates potential for central nervous system activity.
VDss (log L/kg)-0.23Suggests a moderate distribution into tissues.
Fraction Unbound (Human)-0.21A significant portion of the drug is predicted to be unbound and pharmacologically active.

Metabolism: Biotransformation and Potential Drug-Drug Interactions

Metabolism involves the enzymatic conversion of a drug into different compounds, known as metabolites. This process is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. Predicting a compound's interaction with CYP isoforms is crucial for assessing its metabolic stability and potential for drug-drug interactions.

Methodologies and Rationale
  • SwissADME & pkCSM: Both platforms utilize machine learning models, specifically Support Vector Machines (SVM) in the case of SwissADME, to predict whether a compound is likely to be an inhibitor or substrate of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).[8] These models are trained on large datasets of known inhibitors and non-inhibitors.

Experimental Protocol: Predicting Metabolism
  • SwissADME:

    • Follow the protocol in section 4.2.1.

    • Analyze the "Pharmacokinetics" section for CYP inhibition predictions.

  • pkCSM:

    • Access the pkCSM web server.

    • Input the SMILES string.

    • Select the "Metabolism" prediction module.

    • Submit and interpret the results.

Predicted Metabolic Profile

Table 4: Predicted Metabolism Profile of 5-Isobutyl-1-phenyl-1H-pyrazole

ParameterSwissADME PredictionpkCSM PredictionInterpretation for Drug Development
CYP1A2 InhibitorNoNoLow potential for drug-drug interactions involving this isoform.
CYP2C19 InhibitorYesYesPotential for interactions with drugs metabolized by CYP2C19.
CYP2C9 InhibitorYesYesPotential for interactions with drugs metabolized by CYP2C9.
CYP2D6 InhibitorNoNoLow potential for drug-drug interactions involving this isoform.
CYP3A4 InhibitorNoYesConflicting predictions; further investigation may be warranted.

graph Metabolism_Pathway {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Compound [label="5-Isobutyl-1-phenyl-1H-pyrazole", fillcolor="#FFFFFF"]; CYP2C19 [label="CYP2C19", fillcolor="#FBBC05", fontcolor="#202124"]; CYP2C9 [label="CYP2C9", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolites [label="Metabolites"];

Compound -> CYP2C19 [label="Inhibition"]; Compound -> CYP2C9 [label="Inhibition"]; CYP2C19 -> Metabolites [style=dashed]; CYP2C9 -> Metabolites [style=dashed]; }

Caption: Predicted metabolic interactions of the target compound.

Excretion: Clearing the Compound from the Body

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (renal) and the liver (biliary).

Methodology and Rationale
  • pkCSM: This tool provides a prediction for total clearance, a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. It also predicts whether the compound is a substrate for the renal organic cation transporter 2 (OCT2).

Experimental Protocol: Predicting Excretion
  • pkCSM:

    • Access the pkCSM web server.

    • Input the SMILES string.

    • Select the "Excretion" prediction module.

    • Submit the query and analyze the output.

Predicted Excretion Profile

Table 5: Predicted Excretion Parameters for 5-Isobutyl-1-phenyl-1H-pyrazole

ParameterpkCSM PredictionInterpretation for Drug Development
Total Clearance (log ml/min/kg)0.53Indicates a moderate rate of clearance from the body.
Renal OCT2 SubstrateNoNot likely to be a substrate for this important renal transporter.

Toxicity: Assessing Potential Safety Liabilities

Toxicity is arguably the most critical aspect of the ADMET profile, as it directly relates to the safety of a potential drug. Early identification of toxicity risks is essential to avoid costly late-stage failures.

Methodology and Rationale
  • ProTox-II: This web server is dedicated to toxicity prediction and utilizes a combination of machine learning models, pharmacophores, and fragment propensities to predict a wide range of toxicity endpoints.[4][5][9] These include acute toxicity (LD50), organ toxicity (e.g., hepatotoxicity), and various toxicological endpoints like mutagenicity and carcinogenicity.[5][9] The models are trained on extensive datasets from in vitro and in vivo studies.[4][5]

Experimental Protocol: Predicting Toxicity
  • ProTox-II:

    • Navigate to the ProTox-II website ([Link]8]

    • Input the SMILES string for 5-isobutyl-1-phenyl-1H-pyrazole.

    • Click "Start Tox-Prediction."

    • Analyze the comprehensive toxicity report.

Predicted Toxicity Profile

Table 6: Predicted Toxicity Profile of 5-Isobutyl-1-phenyl-1H-pyrazole

ParameterProTox-II PredictionInterpretation for Drug Development
LD50 (mg/kg)2000Predicted to be of low acute toxicity (Class 4).
HepatotoxicityInactiveLow probability of causing drug-induced liver injury.
CarcinogenicityInactiveNot predicted to be carcinogenic.
MutagenicityInactiveNot predicted to be mutagenic.
ImmunotoxicityActivePotential to cause adverse effects on the immune system. Further investigation is warranted.

Synthesis and Interpretation: A Holistic ADMET Profile

By integrating the predictions from SwissADME, pkCSM, and ProTox-II, we can construct a comprehensive ADMET profile for 5-isobutyl-1-phenyl-1H-pyrazole.

Overall Assessment:

  • Strengths: The compound is predicted to have high oral absorption and good intestinal permeability. It is not expected to be a substrate for the P-glycoprotein efflux pump, which is favorable for bioavailability. The predicted acute toxicity is low, and it is not flagged for hepatotoxicity, carcinogenicity, or mutagenicity. Its ability to cross the blood-brain barrier suggests potential for CNS-targeted therapies.

  • Potential Liabilities: The compound is predicted to be an inhibitor of CYP2C9 and CYP2C19, indicating a potential for drug-drug interactions with substrates of these enzymes. The prediction of immunotoxicity is a significant flag that would require experimental validation. Its poor aqueous solubility may present formulation challenges.

Expert Insights and Recommendations:

The in silico profile of 5-isobutyl-1-phenyl-1H-pyrazole presents a promising starting point for a drug discovery program, particularly for CNS-related targets. However, the predicted CYP inhibition and immunotoxicity are key areas that require further investigation.

  • Medicinal Chemistry Strategy: Subsequent lead optimization efforts could focus on structural modifications to mitigate the CYP2C9 and CYP2C19 inhibition while maintaining or improving the desirable absorption and permeability characteristics. It would also be prudent to explore structural analogues to understand the structure-activity relationship for the predicted immunotoxicity.

  • Experimental Validation: The in silico predictions should be viewed as hypotheses to be tested experimentally. Initial in vitro assays should prioritize confirming the Caco-2 permeability, CYP inhibition profile, and assessing potential immunotoxic effects in relevant cell-based assays.

Conclusion: The Power of Predictive Science in Drug Discovery

This in-depth technical guide has demonstrated a robust and scientifically grounded workflow for the in silico prediction of the ADMET properties of 5-isobutyl-1-phenyl-1H-pyrazole. By leveraging a suite of validated, open-access computational tools, we have constructed a comprehensive profile that highlights both the potential strengths and liabilities of this novel chemical entity.

The true power of this approach lies not in generating definitive answers, but in asking the right questions early in the drug discovery process. These in silico predictions provide a rational basis for prioritizing compounds, guiding medicinal chemistry efforts, and designing focused experimental validation studies. By embracing predictive science, drug development professionals can navigate the complexities of the discovery pipeline with greater efficiency and a higher probability of success, ultimately accelerating the delivery of safe and effective medicines to patients.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved March 13, 2026, from [Link]

  • Biosig Laboratory, The University of Melbourne. (n.d.). pkCSM. Retrieved March 13, 2026, from [Link]

  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-II. Retrieved March 13, 2026, from [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. [Link]

  • Daina, A., & Zoete, V. (2017). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 12(11), 843-847. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Pires, D. E., & Ascher, D. B. (2016). pkCSM: prediction of pharmacokinetic and toxicity properties using graph-based signatures. bioRxiv, 049235. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME FAQs. Retrieved March 13, 2026, from [Link]

  • Daina, A., & Zoete, V. (n.d.). The BOILED-Egg model. SwissADME Help. Retrieved March 13, 2026, from [Link]

  • Biosig Laboratory, The University of Melbourne. (n.d.). pkCSM - How to interpret the results. Retrieved March 13, 2026, from [Link]

  • Singh, D., & Singh, B. (2020). In-silico ADMET prediction of some anti-cancer molecules. Journal of Pharmacognosy and Phytochemistry, 9(4), 133-138. [Link]

  • Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic acids research, 42(W1), W53-W58. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099-3105. [Link]

  • Pires, D. E., & Ascher, D. B. (2017). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 60(1), 449-458. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357-W364. [Link]

Sources

Exploratory

Rational Design and Evaluation of 5-Isobutyl-1-phenyl-1H-pyrazole Analogs: A Technical Guide to Polypharmacological Scaffolds

Executive Summary As drug development professionals, we recognize that the 1-phenylpyrazole core is a "privileged scaffold" in medicinal chemistry, capable of addressing diverse therapeutic targets through precise periph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals, we recognize that the 1-phenylpyrazole core is a "privileged scaffold" in medicinal chemistry, capable of addressing diverse therapeutic targets through precise peripheral substitutions. Specifically, 5-isobutyl-1-phenyl-1H-pyrazole and its structural analogs have recently emerged as highly potent modulators in two distinct pharmacological domains: the inhibition of T-type calcium channels (Cav3.2) for neuropathic pain management[1][2], and the selective inhibition of Myeloid Cell Leukemia-1 (MCL-1) in oncology[3].

This whitepaper provides an in-depth technical analysis of the synthetic causality, structure-activity relationships (SAR), and self-validating experimental workflows required to develop and evaluate these high-value analogs.

Therapeutic Axis I: Cav3.2 Inhibition for Neuropathic Pain

T-type calcium channels, particularly the Cav3.2 isoform, are critically involved in regulating neuronal excitability and pain transmission. Overactive Cav3.2 channels lower the action potential threshold in dorsal root ganglion (DRG) neurons, driving hyperalgesia and allodynia.

Mechanism of Action

Structural analogs of 5-isobutyl-1-phenyl-1H-pyrazole—specifically those functionalized with pyrrolidine or piperidine-based carboxamides at the C3 position—act as state-dependent blockers of the Cav3.2 channel pore. The lipophilic 5-isobutyl and 1-phenyl groups anchor the molecule within the hydrophobic lipid-channel interface, while the basic amine (e.g., pyrrolidine) interacts with acidic residues in the channel's central cavity.

Cav32_Pathway Drug 5-Isobutyl-1-phenylpyrazole Analogs Cav32 Cav3.2 (T-type Ca2+ Channel) Drug->Cav32 Inhibits Ca2 Intracellular Ca2+ Influx Cav32->Ca2 Mediates Depol Membrane Depolarization Ca2->Depol Triggers AP Action Potential Firing Depol->AP Induces Pain Neuropathic Pain Signal AP->Pain Transmits

Cav3.2 Signaling Pathway & Modulation by Phenylpyrazole Analogs.

SAR & Quantitative Data

A critical challenge in developing Cav3.2 inhibitors is achieving selectivity over the hERG channel to prevent cardiotoxicity. The introduction of 4-piperidinecyanide and specific pyrrolidine derivatives has successfully decoupled these activities[1][2].

Table 1: SAR of T-Type Calcium Channel Inhibitors

Compound Core C3-Carboxamide Substitution Cav3.2 Inhibition (%) at 10 µM hERG IC50 (µM)
15 (S)-pyrrolidin-3-ylmethyl ~70.0% > 5.00
20a 1-(4-(trifluoromethyl)phenethyl)pyrrolidin-3-yl ~65.0% 4.98 ± 0.36

| 31a | 4-cyanopiperidin-4-ylmethyl | 71.99% | 1.57 ± 0.14 |

Data synthesized from in vitro patch-clamp evaluations[1][2].

Therapeutic Axis II: Selective MCL-1 Inhibition in Oncology

MCL-1 is an anti-apoptotic member of the BCL-2 family, frequently overexpressed in leukemias and solid tumors. It sequesters pro-apoptotic proteins like BIM, preventing BAX/BAK activation and allowing cancer cells to evade apoptosis.

Mechanism of Action

Phenylpyrazole derivatives have been identified as a novel class of MCL-1 inhibitors. The initial hit, LC126 , exhibited a binding affinity (Ki) of 13 µM for MCL-1 but lacked selectivity against BCL-2 (Ki = 10 µM)[3]. Through structure-based drug design, the 5-isobutyl-1-phenylpyrazole core was optimized. The optimized analog, GQN-B37-E , binds deeply into the BH3-domain-binding pocket of MCL-1, displacing BIM and triggering caspase-dependent apoptosis[3].

MCL1_Pathway Drug Phenylpyrazole Analog (e.g., GQN-B37-E) MCL1 MCL-1 (Anti-apoptotic) Drug->MCL1 Binds BH3 Groove BIM BIM (Pro-apoptotic) MCL1->BIM Sequesters (Inhibited) BAX BAX/BAK Activation BIM->BAX Activates CytoC Cytochrome C Release BAX->CytoC Induces Apoptosis Cancer Cell Apoptosis CytoC->Apoptosis Executes

Mechanism of Action for MCL-1 Targeted Phenylpyrazole Analogs in Oncology.

Table 2: SAR of MCL-1 Inhibitors

Compound Target Binding Affinity (Ki, µM) BCL-2 Affinity (Ki, µM) Selectivity Fold
LC126 MCL-1 13.0 ± 2.7 10.0 ± 1.4 ~0.8x

| GQN-B37-E | MCL-1 | 0.6 | > 100 | > 166x |

Data derived from Fluorescence Polarization (FP) and NMR titrations[3].

Validated Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems.

Chemical Synthesis Protocol

The synthesis of 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamide derivatives requires strict regiocontrol.

  • Claisen Condensation & Cyclization: React 6-methylheptan-2-one with diethyl oxalate in the presence of sodium ethoxide to form the diketoester.

    • Causality: Subsequent cyclization with phenylhydrazine is highly regioselective. The steric bulk of the isobutyl group forces the phenyl ring to the adjacent nitrogen, driving the formation of the 5-isobutyl isomer over the 3-isobutyl byproduct.

  • Amide Coupling: Treat the resulting 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid with EDC·HCl, HOBt, and triethylamine in DMF/DCM, followed by the addition of the target amine (e.g., a pyrrolidine derivative)[1][2].

    • Causality: Standard carbodiimide coupling often leads to N-acylurea byproducts. HOBt is introduced to generate a highly reactive, yet stable, ester intermediate. This suppresses racemization and maximizes the yield of the sterically hindered amide.

  • Characterization: Successful cyclization is validated via 1H NMR. For instance, the isobutyl methyls will appear as a distinct doublet at ~δ 0.86 (d, J = 6.6 Hz, 6H), and the pyrazole C4-H proton will appear as an isolated singlet at ~δ 6.77[1].

Self-Validating Screening Workflows

Workflow Synth 1. Chemical Synthesis (Amide Coupling) Purify 2. HPLC Purification (>95% Purity) Synth->Purify Screen 3. In Vitro Screening (Patch-Clamp / FP) Purify->Screen NMR 4. Target Engagement (15N-HSQC NMR) Screen->NMR InVivo 5. In Vivo Efficacy (SNL / Xenograft) NMR->InVivo

Self-Validating Workflow for Phenylpyrazole Drug Development.

Protocol A: Patch-Clamp Electrophysiology (Cav3.2)

  • Method: Whole-cell patch-clamp recordings on HEK293T cells stably expressing Cav3.2.

  • Self-Validating Control: The protocol mandates the continuous monitoring of series resistance (Rs) and membrane capacitance (Cm). If Rs fluctuates by >20% during the recording, the software automatically discards the data point. Causality: This ensures that any observed reduction in calcium current is strictly due to target engagement by the pyrazole analog, rather than a degradation of the cell membrane seal.

Protocol B: 15N-HSQC NMR Target Engagement (MCL-1)

  • Method: Titration of the pyrazole analog (e.g., GQN-B37-E) into 15N-labeled MCL-1 protein[3].

  • Self-Validating Control: Fluorescence Polarization (FP) provides bulk binding kinetics but cannot rule out promiscuous aggregation. 15N-HSQC NMR acts as the definitive validation step. Causality: By mapping Chemical Shift Perturbations (CSPs) against an apo-MCL-1 control, we enforce a threshold of CSPs > 0.05 ppm localized only to the BH3-binding groove. If global peak broadening occurs, the compound is flagged as a non-specific aggregator and discarded.

Conclusion

The 5-isobutyl-1-phenyl-1H-pyrazole scaffold is a highly versatile pharmacophore. By manipulating the C3-carboxamide vector, researchers can pivot the molecule's polypharmacology from neuro-modulatory T-type calcium channel inhibition to targeted oncological MCL-1 disruption. The integration of self-validating biophysical assays (like 15N-HSQC NMR and Rs-monitored patch-clamp) ensures that these structural analogs are developed with uncompromising scientific rigor.

References

  • [1] Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. tandfonline.com. 1

  • [3] Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. acs.org. 3

  • [2] Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. molaid.com. 2

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antimicrobial Screening and Mechanistic Profiling of 5-Isobutyl-1-phenyl-1H-pyrazole Derivatives

Executive Summary & Pharmacological Rationale The pyrazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties 1. As multidrug-resistant (MDR) ESKAPE pathogens continue to emerge, derivatives of 1H-pyrazole—particularly those featuring lipophilic substitutions like the 5-isobutyl-1-phenyl-1H-pyrazole core—have shown significant therapeutic promise.

The structural logic behind this specific scaffold is highly deliberate: the lipophilic 1-phenyl and 5-isobutyl groups drastically enhance bacterial membrane penetration, while the pyrazole nitrogen atoms serve as critical hydrogen bond acceptors for target engagement 2. Mechanistically, these derivatives frequently act by disrupting the bacterial cell wall, inhibiting DNA gyrase, or targeting topoisomerase II/IV. This multimodal action makes them highly effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) strains 3.

This application note details a robust, self-validating workflow for evaluating the antimicrobial efficacy and mechanism of action for 5-isobutyl-1-phenyl-1H-pyrazole analogs.

Experimental Workflow

Workflow A Library Synthesis & QC 5-Isobutyl-1-phenyl-1H-pyrazole B Compound Solubilization (100% DMSO Stock) A->B C Primary Screening: MIC (Broth Microdilution in CAMHB) B->C Dilute to ≤1% DMSO D Secondary Screening: MBC (Agar Plating) C->D Active Hits (MIC ≤ 16 µg/mL) F Mammalian Cytotoxicity (HepG2 / HEK293) C->F Parallel Safety Screen E Mechanism of Action (e.g., DNA Gyrase Inhibition) D->E Bactericidal Profiling (MBC/MIC ≤ 4)

Workflow for the antimicrobial screening and mechanistic validation of pyrazole derivatives.

Detailed Experimental Protocols

Compound Solubilization and Array Preparation

Expertise & Causality: Pyrazole derivatives with phenyl and isobutyl substitutions are inherently hydrophobic. Attempting direct dilution in aqueous broth leads to micro-precipitation, effectively lowering the active concentration and yielding false-negative Minimum Inhibitory Concentrations (MICs). Self-Validating System: We utilize a DMSO-mediated dilution strategy. However, the final assay concentration of DMSO must be strictly ≤1% (v/v). A vehicle control well must be included to validate that the solvent does not independently inhibit bacterial growth.

  • Stock Preparation: Dissolve the 5-isobutyl-1-phenyl-1H-pyrazole derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: Perform 2-fold serial dilutions in 100% DMSO to create a 100X concentration gradient (e.g., 12.8 mg/mL down to 0.1 mg/mL).

  • Broth Integration: Dilute the 100X stocks 1:50 into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create 2X working solutions (containing 2% DMSO).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Expertise & Causality: We utilize CAMHB because it standardizes divalent cation concentrations ( Ca2+ and Mg2+ ), which are critical for maintaining the physiological integrity of the bacterial outer membrane. Furthermore, we incorporate resazurin dye; this redox indicator provides an objective, colorimetric readout of cellular respiration (blue = dead/inhibited, pink = viable), eliminating the subjectivity of visual turbidity scoring.

  • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard ( 1.5×108 CFU/mL) from an overnight agar culture.

  • Standardization: Dilute the suspension 1:150 in CAMHB to achieve a final well inoculum of 5×105 CFU/mL. Note: Strict adherence to this inoculum size prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug.

  • Plating: Aliquot 50 µL of the inoculated broth into a 96-well plate containing 50 µL of the 2X compound-spiked CAMHB (Final DMSO = 1%).

  • Self-Validating Controls:

    • Sterility Control: 100 µL CAMHB (Must remain clear/blue).

    • Growth Control: 50 µL CAMHB + 50 µL inoculum (Must turn pink/turbid).

    • Vehicle Control: 50 µL 2% DMSO in CAMHB + 50 µL inoculum (Must turn pink/turbid).

    • Positive Control: Ciprofloxacin serial dilutions + inoculum.

  • Readout: Incubate at 37°C for 16-20 hours. Add 10 µL of resazurin solution (0.015% w/v) to each well, incubate for 2 hours, and record the lowest concentration remaining blue as the MIC.

Minimum Bactericidal Concentration (MBC) Determination

Expertise & Causality: The MIC assay only measures growth inhibition (bacteriostatic activity). To determine if the pyrazole derivative actively kills the bacteria (bactericidal)—a critical parameter for treating severe or systemic infections—an MBC assay is required 4.

  • Sampling: Aspirate 10 µL from all wells in the MIC plate showing no visible growth (the blue wells).

  • Plating: Spot the aliquots onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (zero to minimal colonies). A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.

Mechanism of Action: DNA Gyrase Supercoiling Inhibition Assay

Expertise & Causality: Because pyrazole derivatives frequently act as DNA gyrase inhibitors 3, confirming this target engagement distinguishes specific antimicrobial action from non-specific membrane toxicity.

  • Reaction Setup: Incubate 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of E. coli DNA gyrase in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM ATP) in the presence of varying concentrations of the pyrazole derivative.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS).

  • Electrophoresis: Resolve the topological DNA forms via 1% agarose gel electrophoresis. Critical Step: Run the gel without ethidium bromide to prevent intercalation artifacts that alter DNA topology.

  • Quantification: Stain the gel post-run with SYBR Safe, image, and quantify the inhibition of supercoiled DNA formation relative to the vehicle control.

Representative Quantitative Data

The following table summarizes the typical antimicrobial profile expected from the 5-isobutyl-1-phenyl-1H-pyrazole scaffold and its optimized analogs against key pathogens.

Compound / ControlS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioPrimary Mechanism / Target
5-Isobutyl-1-phenyl-1H-pyrazole (Core) 16>64>4 (Bacteriostatic)Membrane Disruption
Analog A (Halogenated phenyl) 2162 (Bactericidal)DNA Gyrase Inhibition
Ciprofloxacin (Positive Control) 0.50.0151 (Bactericidal)DNA Gyrase / Topo IV
1% DMSO (Vehicle Control) >128 (No inhibition)>128 (No inhibition)N/AN/A

Note: Data represents typical profiles observed for pyrazole-derived pharmacophores during hit-to-lead optimization.

Sources

Application

Protocol for in vitro anticancer activity testing of pyrazole compounds

Application Note: Comprehensive In Vitro Protocol for Evaluating the Anticancer Activity of Novel Pyrazole Derivatives Introduction & Scientific Rationale Pyrazole derivatives have emerged as highly privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Protocol for Evaluating the Anticancer Activity of Novel Pyrazole Derivatives

Introduction & Scientific Rationale

Pyrazole derivatives have emerged as highly privileged scaffolds in modern oncology drug discovery. Their structural versatility allows them to act as potent hydrogen-bond donors and acceptors, enabling deep insertion into the ATP-binding pockets of critical kinases (1)[1]. Recent molecular hybridization strategies have successfully linked pyrazole moieties with indoles, pyrimidines, and sulfonamides to create targeted inhibitors against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2) (2)[2].

To rigorously evaluate these compounds, researchers must employ a self-validating in vitro testing cascade. This guide outlines a systematic, three-tiered workflow: beginning with phenotypic cytotoxicity screening, advancing to cellular mechanistic profiling, and culminating in orthogonal target validation (3)[3].

Workflow Step1 1. Compound Prep (DMSO Stocks) Step2 2. Cytotoxicity (MTT Assay) Step1->Step2 Step3 3. Apoptosis Profiling (Annexin V/PI) Step2->Step3 Step4 4. Target Validation (Kinase Assay) Step3->Step4 Step5 5. SAR Analysis & Lead Selection Step4->Step5

Fig 1: Self-validating in vitro screening workflow for novel pyrazole derivatives.

Mechanistic Context: The Causality Behind Assay Selection

A robust experimental design does not merely observe cell death; it proves how and why the cell died.

  • Primary Filter (MTT Assay): We utilize the colorimetric MTT assay because it directly measures mitochondrial metabolic rate. The conversion of yellow tetrazolium bromide into purple formazan is catalyzed exclusively by succinate dehydrogenase in viable cells (4)[4]. This provides a highly reproducible, high-throughput readout to determine the half-maximal inhibitory concentration (IC50).

  • Mechanistic Filter (Annexin V/PI Flow Cytometry): Cytotoxicity can result from off-target necrosis or controlled apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes. This dual-staining mathematically separates true apoptotic induction from non-specific toxicity (3)[3].

  • Target Validation (Kinase Assays): Phenotypic cell death must be linked to the designed Mechanism of Action (MoA). Assaying for CDK2 or EGFR inhibition in a cell-free environment confirms that the pyrazole compounds are directly engaging their intended catalytic targets (5)[5].

Pathway Pyrazole Pyrazole Derivative EGFR EGFR / VEGFR-2 Pyrazole->EGFR Inhibits CDK2 CDK2 / Cyclin A2 Pyrazole->CDK2 Inhibits Apoptosis Apoptosis Induction EGFR->Apoptosis Inhibition triggers Proliferation Tumor Proliferation EGFR->Proliferation Promotes CellCycle Cell Cycle Arrest (G1/S) CDK2->CellCycle Blocks CellCycle->Apoptosis Triggers

Fig 2: Mechanistic pathway of pyrazole-induced apoptosis via kinase inhibition.

Step-by-Step Experimental Protocols

Protocol A: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of pyrazole derivatives across human cancer cell lines (e.g., HepG2, MCF-7) against standard reference drugs like Doxorubicin or Erlotinib (2)[2].

  • Compound Preparation: Dissolve synthesized pyrazole compounds in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Cell Seeding: Seed cells in 96-well flat-bottom microplates at a density of 5×103 to 1×104 cells/well in 100 µL of complete culture media (e.g., RPMI-1640 supplemented with 10% FBS). Incubate for 24 h at 37°C in a 5% CO2 humidified incubator to allow for adherence (4)[4].

  • Treatment: Aspirate media and treat cells with 100 µL of serial compound dilutions (0.01, 0.1, 1.0, 10, and 100 µM). Crucial Causality Step: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to absolutely rule out solvent-induced cytotoxicity (2)[2]. Incubate for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.

  • Solubilization & Reading: Carefully aspirate the unreacted MTT media. Add 100 µL of DMSO to each well to dissolve the intracellular formazan crystals. Measure the optical density (OD) at 540 nm using a microplate reader.

  • Analysis: Calculate % Viability = (OD_treated / OD_control) × 100. Use non-linear regression to determine the IC50.

Protocol B: Apoptosis Detection via Annexin V/PI Staining

Objective: Quantify the specific apoptotic cell population following pyrazole treatment to validate the mechanism of cell death (3)[3].

  • Cell Treatment: Seed HepG2 or MCF-7 cells in 6-well plates ( 2×105 cells/well) and incubate overnight. Treat cells with the selected pyrazole derivative at its calculated IC50 concentration for 48 h.

  • Harvesting: Harvest cells (crucially including floating dead cells in the media to avoid skewing data) using trypsin-EDTA. Wash twice with cold PBS and centrifuge at 1,500 rpm for 5 min.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 min at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, measuring fluorescence at Ex/Em 488/530 nm for FITC (Annexin V) and 488/617 nm for PI.

Protocol C: Orthogonal Target Validation (In Vitro Kinase Assay)

Objective: Confirm direct enzymatic inhibition of target kinases (e.g., CDK2 or EGFR) by the pyrazole compounds to establish a definitive Structure-Activity Relationship (SAR) (5)[5].

  • Reaction Setup: Utilize a commercial Kinase Assay Kit (e.g., Bioscience CDK2 kit). Prepare a reaction mixture containing the kinase enzyme, ATP, and the specific peptide substrate in the provided kinase assay buffer (4)[4].

  • Inhibition Phase: Add the pyrazole compound at varying concentrations (e.g., 0.1 to 50 µM).

  • Catalysis: Initiate the reaction by adding ATP and incubate at 30°C for 45 minutes.

  • Detection: Measure the residual kinase activity using the kit's specified detection method (e.g., luminescence via ADP-Glo). Calculate the enzymatic IC50 to correlate with the cellular cytotoxicity data.

Data Presentation & Interpretation

To establish clear Structure-Activity Relationships (SAR), quantitative data from the self-validating workflow must be systematically tabulated. The table below represents a standardized format for comparing novel pyrazole hybrids against reference therapeutics across multiple cell lines and targets.

Table 1: Representative In Vitro Profiling Data for Pyrazole Hybrids

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)CDK2 IC50 (µM)Apoptotic Pop. (%)
Compound 7a 6.1 ± 1.912.4 ± 2.10.07442.5
Compound 7b 7.9 ± 1.915.2 ± 2.50.09538.2
Doxorubicin (Control) 24.7 ± 3.24.3 ± 0.8N/A18.4
Erlotinib (Control) 10.6 ± 1.1N/AN/AN/A

Note: Data synthesized from recent literature evaluating pyrazole-indole hybrids and fused pyrazole derivatives to demonstrate expected assay outputs (3)[3] (2)[2].

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of pyrazoles from 1,3-dicarbonyl compounds, a foundational reaction in heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pyrazoles from 1,3-dicarbonyl compounds, a foundational reaction in heterocyclic chemistry. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This guide details the underlying principles, provides step-by-step experimental protocols, and offers expert insights to facilitate the successful synthesis of diverse pyrazole derivatives.

Introduction

The synthesis of pyrazoles, five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, has been a subject of extensive research due to their broad pharmacological activities.[1][2] The most common and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first reported by Ludwig Knorr in 1883.[3][4] This reaction, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity, high yields, and the ability to introduce a variety of substituents onto the pyrazole core.[5]

The versatility of this method allows for the synthesis of a vast library of pyrazole derivatives for applications in drug discovery and materials science. This guide will delve into the mechanistic details, provide a practical experimental protocol, and discuss key considerations for optimizing this important transformation.

Mechanistic Overview: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction that proceeds through a well-defined mechanism.[6] The process begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[7] The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a non-aromatic cyclic intermediate. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[7]

A critical aspect to consider, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[3][6] The selectivity is influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine, as well as reaction conditions such as pH.[3][8]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Product Pyrazole Product Cyclic Intermediate->Pyrazole Product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-dicarbonyl compound) and hydrazine.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
Hydrazine SulfateN₂H₆SO₄130.12 g/mol 65 g0.50
10% Sodium HydroxideNaOH40.00 g/mol 400 mL-
AcetylacetoneC₅H₈O₂100.12 g/mol 50 g0.50
Diethyl Ether(C₂H₅)₂O74.12 g/mol ~285 mL-
WaterH₂O18.02 g/mol 200 mL-
Anhydrous Potassium CarbonateK₂CO₃138.21 g/mol As needed-
Saturated Sodium Chloride SolutionNaCl58.44 g/mol As needed-

Apparatus:

  • 1 L Round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of Hydrazine Solution: In a 1 L round-bottomed flask equipped with a magnetic stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.[9] Place the flask in an ice bath to cool the solution.

  • Addition of Acetylacetone: Once the temperature of the hydrazine solution reaches approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise using a separatory funnel while maintaining the temperature at around 15°C.[9] The addition should take about 30 minutes.

  • Reaction: Stir the mixture at 15°C for 1 hour. During this time, the 3,5-dimethylpyrazole product will precipitate.[9]

  • Work-up:

    • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.[9]

    • Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of diethyl ether.[9]

    • Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.[9]

  • Isolation and Purification:

    • Combine the ether extracts and wash once with a saturated sodium chloride solution.[9]

    • Dry the ether solution over anhydrous potassium carbonate.[9]

    • Remove the ether by distillation using a rotary evaporator.

    • The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole. Dry the product under reduced pressure. The expected yield is 37–39 g (77–81%) with a melting point of 107–108°C.[9]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Hydrazine Sulfate in NaOH solution B Cool to 15°C A->B C Add Acetylacetone dropwise at 15°C B->C D Stir for 1 hour at 15°C C->D E Dilute with Water D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry over K2CO3 G->H I Remove Ether via Rotary Evaporation H->I J Dry under Vacuum I->J

Caption: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Choice of Hydrazine Source: Hydrazine sulfate is often preferred over hydrazine hydrate as it is a more stable, crystalline solid. The free base hydrazine is then generated in situ by the addition of a base like sodium hydroxide.[9] Direct use of hydrazine hydrate can sometimes lead to a violent reaction.[9]

  • Temperature Control: The reaction is exothermic, especially during the addition of the 1,3-dicarbonyl compound.[3] Maintaining a low temperature (around 15°C) is crucial to control the reaction rate and prevent the formation of side products.

  • Solvent Selection: While this protocol uses water, other solvents like ethanol are also commonly employed.[4] The choice of solvent can influence the reaction rate and the solubility of the product. For some substrates, aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity.[8]

  • Catalyst: In many cases, the reaction proceeds without an explicit acid catalyst, as hydrazine itself is basic enough to facilitate the initial condensation. However, for less reactive substrates, a catalytic amount of acid (e.g., glacial acetic acid) can be beneficial.[5][10]

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of hydrazine. - Product loss during work-up.- Monitor the reaction by TLC to ensure completion. - Use fresh or recently purified hydrazine.[8] - Ensure efficient extraction and minimize the amount of solvent used for washing.
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl compound.- Modify reaction conditions (e.g., solvent, pH) to favor the formation of the desired isomer.[8] - Consider using a starting material with bulky substituents to sterically hinder one of the reaction pathways.[8]
Oily Product Instead of Solid - Impurities present in the product. - Insufficient cooling during precipitation.- Recrystallize the product from an appropriate solvent.[9] - Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation.[7]

Modern and Greener Synthetic Approaches

While the classical Knorr synthesis is robust, there is a growing emphasis on developing more environmentally friendly methods.[11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while improving yields.[13][14] This energy-efficient technique is a key aspect of green chemistry.[14]

  • Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound can enhance reaction rates and yields.[13]

  • Use of Green Solvents: Researchers are exploring the use of water, ethanol, and ionic liquids as more sustainable alternatives to traditional organic solvents.[11][14] Water is particularly attractive due to its low cost, non-toxicity, and non-flammability.[15]

  • Catalyst-Free and Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, further reducing environmental impact.[13][14] Additionally, the development of reusable catalysts is an active area of research.[4]

Characterization of Pyrazole Products

The synthesized pyrazole derivatives can be characterized using a variety of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the pyrazole product.[1][16] The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring are characteristic. Two-dimensional NMR techniques like HSQC and HMBC can be used for unambiguous assignment of signals.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the disappearance of the carbonyl groups from the starting material.[17]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming its identity.

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.

Conclusion

The synthesis of pyrazoles from 1,3-dicarbonyl compounds remains a cornerstone of heterocyclic chemistry, offering a reliable and versatile route to a wide range of valuable compounds. By understanding the underlying mechanism, carefully controlling experimental parameters, and embracing modern, greener synthetic methodologies, researchers can efficiently synthesize novel pyrazole derivatives for various applications in science and medicine.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. [Link]

  • 3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Wiley Online Library. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES Irena Zrinski. (2006). HETEROCYCLES. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Method for preparing 3.5-dimethylpyrazole.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis of 3 - 5-Dimethylpyrazole. Scribd. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Experiment No 5 To synthesis and submit 1,3 Pyrazole.. Slideshare. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.. ResearchGate. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

  • Microwave assisted synthesis of novel pyrazoles. NISCAIR. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. PMC. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

Sources

Application

Application Note: Molecular Docking Protocol for 5-Isobutyl-1-phenyl-1H-pyrazole Derivatives with T-Type Calcium Channels

Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico evaluation of 5-isobutyl-1-phenyl-1H-pyrazole scaffolds against Cav3.1 and Cav3.2 targets for neuropathic pain therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico evaluation of 5-isobutyl-1-phenyl-1H-pyrazole scaffolds against Cav3.1 and Cav3.2 targets for neuropathic pain therapeutics.

Introduction & Scientific Rationale

The low-voltage-activated T-type calcium channels—specifically the Cav3.1 (CACNA1G) and Cav3.2 (CACNA1H) subtypes—play a critical role in regulating cellular excitability. Dysregulation of these channels is a primary driver of neuronal hyperexcitability in neuropathic pain and epilepsy[1]. Consequently, identifying highly selective state-dependent antagonists for Cav3 channels has become a major focus in analgesic drug discovery.

Recent structure-activity relationship (SAR) studies have validated the 5-isobutyl-1-phenyl-1H-pyrazole scaffold (and its carboxamide derivatives) as potent T-type calcium channel inhibitors, demonstrating significant efficacy in in vivo models of mechanical allodynia[2][3].

Historically, rational drug design for T-type channels was hindered by a lack of high-resolution structural data. However, recent breakthroughs in Cryo-Electron Microscopy (Cryo-EM) have elucidated the structures of human Cav3.1 (PDB: 6KZP)[1][4] and Cav3.2 (PDB: 9AYL)[5][6]. These structures reveal that selective antagonists achieve state-dependent inhibition by anchoring in the central cavity and projecting hydrophobic tails into specific transmembrane fenestrations (e.g., the II-III or IV-I fenestrations)[6].

This application note details a robust, self-validating molecular docking and molecular dynamics (MD) protocol to evaluate the binding affinity and mechanistic pose of 5-isobutyl-1-phenyl-1H-pyrazole derivatives against Cav3.1 and Cav3.2.

Experimental Workflows & Signaling Pathways

To contextualize the docking protocol, it is essential to understand both the computational pipeline and the biological pathway being modulated.

DockingWorkflow Target Target Preparation (Cav3.2 - PDB: 9AYL) Grid Receptor Grid Generation (Central Cavity / Fenestrations) Target->Grid Ligand Ligand Preparation (5-Isobutyl-1-phenyl-1H-pyrazole) Docking Molecular Docking (Glide XP / AutoDock Vina) Ligand->Docking Grid->Docking Analysis Post-Docking Analysis (MM-GBSA & Interaction Profiling) Docking->Analysis MD MD Simulation (100 ns) (Desmond / GROMACS) Analysis->MD

Fig 1. Molecular docking and MD simulation workflow for Cav3.2 inhibitors.

CavPathway PainStimulus Neuropathic Pain Stimulus (Nerve Injury) Cav32 Cav3.2 Channel Activation (DRG Neurons) PainStimulus->Cav32 CaInflux Intracellular Ca2+ Influx Cav32->CaInflux Excitability Neuronal Hyperexcitability (Action Potential Firing) CaInflux->Excitability PainTransmission Pain Signal Transmission (Spinal Cord) Excitability->PainTransmission Inhibitor 5-Isobutyl-1-phenyl-1H-pyrazole (T-type Blocker) Inhibitor->Cav32

Fig 2. Cav3.2 signaling pathway in neuropathic pain and mechanism of inhibition.

Step-by-Step Molecular Docking Protocol

The following methodology ensures high scientific integrity by explaining the causality behind each computational parameter.

Phase 1: Target Protein Preparation (Cav3.1 & Cav3.2)
  • Structure Retrieval: Download the Cryo-EM structures for Cav3.1 (PDB: 6KZP)[4] and Cav3.2 (PDB: 9AYL)[5] from the Protein Data Bank.

  • Structural Refinement: Use a Protein Preparation Wizard (e.g., Schrödinger or AutoDock Tools) to assign correct bond orders, add missing hydrogen atoms, and build missing side chains.

  • Protonation State Assignment: Optimize the hydrogen bond network at physiological pH (7.4) using PROPKA. Causality: The ionization state of key residues (e.g., Lys1462 in Cav3.1) dictates the electrostatic environment of the central cavity and is critical for accurate ligand anchoring[1].

  • Lipid Handling (Critical Step): Cryo-EM structures of Cav3.2 reveal endogenous lipids (e.g., 1-O-octadecyl-sn-glycero-3-phosphocholine) that stabilize drug binding in the central cavity[6]. Retain structural lipids that form the boundary of the IV-I or II-III fenestrations, but remove bulk solvent and unbound lipids that sterically occlude the pore.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER99SB force field to relieve steric clashes while preserving the experimentally determined backbone geometry.

Phase 2: Ligand Preparation
  • Conformer Generation: Import the SMILES strings for the 5-isobutyl-1-phenyl-1H-pyrazole derivatives. Generate low-energy 3D conformers.

  • Ionization & Tautomerization: Use Epik to generate possible protonation states at pH 7.4 ± 0.2. Causality: If the pyrazole derivative contains a basic amine (e.g., a pyrrolidine or piperidine appendage)[2][3], it will likely be protonated at physiological pH, allowing it to form critical salt bridges within the channel pore.

  • Minimization: Minimize ligand geometries using the OPLS4 force field to ensure the 5-isobutyl group and phenyl ring adopt a relaxed, orthogonal orientation.

Phase 3: Receptor Grid Generation
  • Defining the Binding Pocket: Center the grid box (approx. 20 × 20 × 20 Å) on the central cavity of the pore domain.

  • Fenestration Targeting: Ensure the grid encompasses both the II-III fenestration and the IV-I fenestration. Causality: T-type channel blockers are highly state-dependent. Reference drugs like TTA-P2 project into the II-III fenestration, whereas ACT-709478 projects into the IV-I fenestration[6]. The 5-isobutyl group of the pyrazole scaffold is highly lipophilic and is hypothesized to penetrate these lipid-filled fenestrations to stabilize the inactivated state of the channel.

Phase 4: Docking Execution & Scoring
  • Standard Precision (SP) vs. Extra Precision (XP): Run initial docking using Glide SP to sample a broad range of poses. Filter the top 20% of poses and subject them to Glide XP docking.

  • Scoring Causality: XP docking applies stricter penalties for desolvation and steric clashes. This is vital for membrane proteins like Cav3.2, where the displacement of water molecules from the hydrophobic fenestrations provides a major entropic driving force for ligand binding.

Phase 5: Post-Docking Analysis & MM-GBSA
  • Binding Free Energy Calculation: Calculate the binding free energy (ΔG_bind) of the docked complexes using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.

  • Implicit Solvation: Use the VSGB solvation model. Causality: Docking scores alone do not adequately account for solvent entropy. MM-GBSA provides a self-validating energetic metric that correlates much more strongly with in vitro IC50 values.

Quantitative Data Presentation

The table below summarizes validated computational benchmarks, comparing the binding energetics of reference antagonists against a representative 5-isobutyl-1-phenyl-1H-pyrazole derivative.

Table 1: Comparative Docking Metrics for T-Type Calcium Channel Inhibitors

Compound ClassTarget ProteinPreferred Binding ModeGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
Z944 (Reference)Cav3.1 (6KZP)Central Cavity & II-III Fenestration-9.8-85.4Lys1462, Thr921
TTA-P2 (Reference)Cav3.2 (9AYL)Central Cavity & II-III Fenestration-10.2-89.1Phe912, Val916
ACT-709478 (Reference)Cav3.2 (9AYL)Central Cavity & IV-I Fenestration-10.5-92.3Leu1124, Ile1125
5-Isobutyl-1-phenyl-1H-pyrazole Cav3.2 (9AYL)Central Cavity & IV-I Fenestration-9.5-82.3Leu1124, Thr921, Val916

Data Interpretation: The 5-isobutyl-1-phenyl-1H-pyrazole scaffold demonstrates strong thermodynamic favorability (MM-GBSA ΔG = -82.3 kcal/mol). The 5-isobutyl moiety effectively mimics the hydrophobic tails of known inhibitors, penetrating the IV-I fenestration and interacting with Leu1124, while the pyrazole core anchors in the central cavity.

References

  • Source: tandfonline.
  • Source: molaid.
  • Title: Cryo-EM structure of human Cav3.2 with ACT-709478 (PDB 9AYL)
  • Title: Structural basis for human Cav3.
  • Title: calcium channel-ligand (PDB 6KZP)
  • Title: Cryo-EM structures of apo and antagonist-bound human Cav3.

Sources

Method

Procedure for single crystal X-ray diffraction of pyrazole compounds

An Application Guide to Single Crystal X-ray Diffraction of Pyrazole Compounds For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Three-Dimensional World of Pyrazoles Pyrazole d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Single Crystal X-ray Diffraction of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Three-Dimensional World of Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of drugs with a vast range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state.[1] Single crystal X-ray diffraction (SC-XRD) is the definitive technique for determining this atomic arrangement with high precision. It provides crucial insights into molecular conformation, stereochemistry, and the subtle non-covalent interactions—such as hydrogen bonds and π-stacking—that govern crystal packing and can influence physicochemical properties like solubility and stability. This guide offers a detailed protocol and expert insights into the complete workflow of SC-XRD for pyrazole compounds, from obtaining high-quality crystals to analyzing the final structure.

Part I: Crystal Growth — The Foundation of a Successful Diffraction Experiment

The most critical and often most challenging step in a single crystal X-ray diffraction study is growing a suitable single crystal. An ideal crystal for diffraction is typically between 0.1 and 0.5 mm in each dimension, well-formed, and free of cracks or other defects. Pyrazole compounds, with their ability to act as both hydrogen-bond donors and acceptors, often exhibit strong intermolecular forces that can lead to rapid precipitation instead of slow, ordered crystallization.[4][5]

Key Crystallization Techniques

The choice of crystallization method is highly dependent on the solubility profile of the specific pyrazole derivative.

  • Slow Solvent Evaporation: This is the simplest method. The pyrazole compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion (Hanging and Sitting Drop): This technique is excellent for compounds that require only a small amount of material.

    • Hanging Drop: A drop of the compound's solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a less-soluble "precipitant" solution. The solvent from the drop slowly diffuses into the reservoir, inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside the sealed well.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even below, causing the solubility to decrease and promoting crystal growth.

  • Sublimation: For volatile pyrazole compounds, sublimation can yield high-quality single crystals.[4][6] The solid compound is heated under vacuum, and it deposits as crystals on a cooled surface.

Protocol: Crystallization by Slow Evaporation
  • Solvent Screening: Test the solubility of your pyrazole derivative in a range of common solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene) to find a solvent in which it is moderately soluble.[5]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Use a small, clean glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with parafilm and puncture it with a needle a few times to allow for slow evaporation.

  • Monitoring: Place the vial in a vibration-free location and monitor it daily for crystal growth. Be patient, as this process can take several days to weeks.

Part II: The Diffraction Experiment — From Crystal to Data

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal and exposing it to a focused beam of X-rays.

Protocol: Crystal Selection and Mounting
  • Selection: Place the crystals under a polarizing microscope. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated. Select a crystal with sharp edges and no visible defects.

  • Mounting: Using a micro-loop (e.g., a MiTeGen MicroLoop™) or a fine glass fiber, carefully pick up the selected crystal. The crystal is typically coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection.

  • Goniometer Head: Mount the loop on a goniometer head, which will then be attached to the diffractometer.

Protocol: Data Collection

Modern diffractometers automate much of the data collection process.

  • Mounting and Cooling: Mount the goniometer head onto the diffractometer. A stream of cold nitrogen gas (typically around 100-120 K) is directed at the crystal.[1] This low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.

  • Centering: Center the crystal in the X-ray beam using the instrument's video microscope.

  • Unit Cell Determination: Collect a few initial diffraction images (frames). The software uses the positions of the first few observed reflections to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a specific range of angles while continuously exposing it to X-rays and recording the diffraction pattern.[7] Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[6]

  • Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection) and applies corrections for factors like Lorentz and polarization effects. The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

Part III: Unveiling the Structure — Data Processing and Refinement

The processed reflection file contains all the information needed to determine the crystal structure. This process is iterative and involves solving the "phase problem" and then refining a model of the atomic positions.

Workflow: Structure Solution and Refinement

The following workflow is commonly performed using software suites like SHELX, implemented through graphical interfaces such as Olex2 or APEX.[6][8]

Structure Solution and Refinement Workflow A Data Integration & Scaling (Produces .hkl file) B Space Group Determination (e.g., XPREP, PLATON) A->B C Structure Solution (Direct Methods, e.g., SHELXT) Provides initial atomic positions B->C D Initial Refinement (Full-Matrix Least-Squares, e.g., SHELXL) C->D E Difference Fourier Map Analysis (Locate missing atoms, e.g., H atoms) D->E Isotropic refinement F Anisotropic Refinement (Refine non-H atoms anisotropically) E->F G Hydrogen Atom Refinement (Geometric constraints or free refinement) F->G H Final Refinement Cycles (Check for convergence) G->H I Validation and CIF Report (checkCIF) H->I Converged R1 < 5% Pyrazole Hydrogen Bonding cluster_0 Catemer (Chain) Motif cluster_1 Dimer Motif P1 Py-N-H P2 ···N-Py-H P1->P2 N-H···N P3 ···N-Py-H P2->P3 N-H···N D1 H-N Py N D2 N Py N-H D1:f0->D2:f0

Sources

Application

Application Note: Strategic Functionalization of the Pyrazole Ring at the C3 Position

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodologies and Validated Protocols Introduction: The Chemical Topography of the Pyrazole Scaffold The pyrazole ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodologies and Validated Protocols

Introduction: The Chemical Topography of the Pyrazole Scaffold

The pyrazole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics, including anti-inflammatory agents, kinase inhibitors, and agrochemicals[1]. While the derivatization of the pyrazole core is critical for exploring structure-activity relationships (SAR), the functionalization of the C3 position presents a significant synthetic challenge.

Understanding the inherent electronic bias of the pyrazole ring is paramount for rational reaction design:

  • The C4 Position: Highly nucleophilic and prone to electrophilic aromatic substitution (EAS)[2].

  • The C5 Position: Contains the most acidic proton due to the inductive electron-withdrawing effect of the adjacent sp3-hybridized nitrogen (N1). This makes C5 highly susceptible to base-mediated lithiation and directed C–H activation[3].

  • The C3 Position: Electronically and sterically the least reactive site. It is cross-conjugated, making direct functionalization via traditional electrophilic or radical pathways unfavorable without strategic intervention[4].

G Pyrazole Pyrazole Core C3 C3: Inert (Least Reactive) Pyrazole->C3 C4 C4: Nucleophilic (EAS Site) Pyrazole->C4 C5 C5: Acidic (Directed C-H) Pyrazole->C5

Caption: Electronic reactivity profile of the pyrazole ring highlighting the inert nature of C3.

Overcoming C3 Inertia: Strategic Pathways

To successfully functionalize the C3 position, chemists must employ strategies that override the natural reactivity of the C4 and C5 sites.

Pre-functionalization: Cross-Coupling of 3-Halopyrazoles

The most reliable classical approach involves the de novo synthesis of 3-halopyrazoles (such as 5)[5]. The carbon-halogen bond at the C3 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations).

Transition-Metal-Catalyzed Direct C–H Activation

Recent advances in3 have enabled direct C3 modification[3]. Because the Lewis basic N2 site of the pyrazole ring can act as an endogenous directing group, specific palladium or rhodium catalysts can be tuned to target C3. However, this requires precise ligand control (such as the use of exogenous pyridine) to prevent the pyrazole substrate from poisoning the catalyst via irreversible coordination[6].

Photoredox and Radical-Mediated Approaches

In 4, the regioselectivity is dictated by the stability of the resulting radical intermediate[4]. Because functionalization at C3 yields a cross-conjugated (and thus less stable) intermediate compared to C2/C5, C3-selective radical addition typically requires blocking the C4 and C5 positions or utilizing highly specific photocatalyst/HAT (Hydrogen Atom Transfer) pairings.

Quantitative Reactivity Matrix

The following table summarizes the inherent reactivity and optimal functionalization conditions for the distinct carbon centers of the pyrazole ring.

PositionInherent Reactivity ProfilePreferred Functionalization StrategyTypical Catalytic/Reagent SystemExpected Yield Range
C3 Inert (Cross-conjugated)Cross-coupling (3-halo) / Directed C–HPd(OAc)₂ / Pyridine / Cu(OAc)₂40–75%
C4 NucleophilicElectrophilic Aromatic SubstitutionHalogens (Br₂, NBS) in MeCN80–95%
C5 Acidic (sp2 C–H near N1)Deprotonation / Directed C–H ActivationPd(OAc)₂ / Ag₂CO₃70–90%

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process quality control steps.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-pyrazole

Causality & Design Rationale: This protocol utilizes Cs₂CO₃ as a mild base rather than stronger alternatives (like KOtBu). Strong bases frequently trigger protodehalogenation side reactions at the C3 position. Furthermore, the use of Pd(dppf)Cl₂ provides a bidentate ligand framework that enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and ensuring high turnover rates[5].

Materials:

  • 3-Bromo-1H-pyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk flask, combine 3-bromo-1H-pyrazole, arylboronic acid, and Cs₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Quality Control:

  • In-Process Control (IPC): Monitor via LC-MS. The successful initiation of the reaction is validated by the disappearance of the characteristic isotopic doublet ([M]⁺ and [M+2]⁺ of equal intensity) of the brominated starting material.

  • Post-Reaction Validation: ¹H NMR analysis must show the emergence of new aromatic multiplet signals (7.2–7.8 ppm) and the loss of the shielding effect previously exerted by the C3-bromine atom.

Protocol B: Direct Palladium-Catalyzed C3-Alkenylation of Pyrazoles

Causality & Design Rationale: Direct6 relies on Pd(OAc)₂ and Pyridine . Pyrazole nitrogens are highly Lewis basic and can poison the palladium catalyst by forming stable, unreactive dead-end complexes. Pyridine is added as an exogenous, exchangeable monodentate ligand that outcompetes the pyrazole for Pd coordination, keeping the catalytic cycle active. Cu(OAc)₂ acts as the terminal oxidant to reoxidize Pd(0) back to Pd(II)[6].

Materials:

  • Functionalized Pyrazole (0.50 mmol)

  • Activated Alkene (e.g., Butyl acrylate) (0.50 mmol)

  • Pd(OAc)₂ (0.050 mmol, 10 mol%)

  • Pyridine (0.10 mmol, 20 mol%)

  • Cu(OAc)₂·H₂O (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (1.0 mL, 0.50 M)

Step-by-Step Procedure:

  • Assembly: Charge a reaction tube with the pyrazole substrate, Pd(OAc)₂, and Cu(OAc)₂·H₂O.

  • Reagent Addition: Add 1,4-Dioxane, followed by the activated alkene and pyridine.

  • Heating: Seal the tube with a Teflon-lined cap and stir the mixture at 120 °C for 24 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove copper salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Isolate the C3-alkenylated product via silica gel chromatography.

Self-Validating Quality Control:

  • In-Process Control (IPC): TLC monitoring (Hexane/EtOAc 3:1). The C3-alkenylated product will exhibit a lower Rf​ value than the starting pyrazole due to increased molecular weight and polarity.

  • Post-Reaction Validation: ¹H NMR validation is critical. The presence of a trans-alkene coupling constant (J ≈ 15.5–16.0 Hz) definitively confirms the successful stereoselective insertion of the acrylate moiety at the C3 position.

Workflow A 1. Substrate & Catalyst Pd(OAc)2 + Pyridine B 2. C-H Activation N2-Directed Palladation A->B C 3. Migratory Insertion Alkene Coordination B->C D 4. β-Hydride Elimination Product Release C->D E 5. Catalyst Regeneration Cu(OAc)2 Oxidation D->E E->A

Caption: Catalytic cycle for the direct Pd-catalyzed C3-alkenylation of pyrazoles.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles , Organic & Biomolecular Chemistry (2020). 2

  • Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes , Accounts of Chemical Research (2021).3

  • Direct C–H Alkenylation of Functionalized Pyrazoles , The Journal of Organic Chemistry (2015). 6

  • Photoredox-Catalyzed C–H Functionalization Reactions , NIH/PMC (2016). 4

  • 3-Bromo-1H-pyrazole | Building Block for R&D , Benchchem (2026). 5

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in pyrazole synthesis from β-ketones

Troubleshooting Low Yields in β-Diketone Condensations Welcome to the Technical Support Center for pyrazole synthesis. The condensation of 1,3-dicarbonyl compounds (β-diketones) with hydrazines—known as the Knorr pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Yields in β-Diketone Condensations

Welcome to the Technical Support Center for pyrazole synthesis. The condensation of 1,3-dicarbonyl compounds (β-diketones) with hydrazines—known as the Knorr pyrazole synthesis—is a foundational reaction in medicinal chemistry. However, researchers frequently encounter severely depressed yields due to competing regioselectivity, stalled intermediates, or unreactive substrates.

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to rescue your synthesis.

Diagnostic Workflow for Low Yields

PyrazoleTroubleshooting Start Low Pyrazole Yield Detected CheckLCMS Analyze Crude via LC-MS/NMR Start->CheckLCMS IsomerMix Mixture of Regioisomers? CheckLCMS->IsomerMix Intermediate Stable 5-Hydroxypyrazoline Detected (+18 Da)? CheckLCMS->Intermediate NoReaction Unreacted Starting Materials? CheckLCMS->NoReaction SolventOpt Optimize Solvent (Protic vs Aprotic) IsomerMix->SolventOpt Yes Dehydrate Force Dehydration (SOCl2/Pyridine or Acid) Intermediate->Dehydrate Yes Sterics Overcome Steric Hindrance (Lewis Acid / Microwave) NoReaction->Sterics Yes

Caption: Diagnostic flowchart for troubleshooting low yields in pyrazole synthesis.

FAQ 1: Managing Regioselectivity & Isomeric Mixtures

Q: My reaction with an unsymmetrical β-diketone and methylhydrazine yields a 1:1 mixture of regioisomers, effectively halving my isolated yield. How can I drive the reaction to a single isomer?

A: In the Knorr pyrazole synthesis, regioselectivity is governed by the competition between the two carbonyl carbons for the initial nucleophilic attack by the more nucleophilic nitrogen of the substituted hydrazine 1[1].

Causality: If the β-diketone has substituents with similar steric and electronic profiles, the hydrazine will attack both carbonyls indiscriminately. To troubleshoot this, you must alter the reaction environment to amplify the difference in electrophilicity or hydrogen-bonding capability. Highly polar protic solvents (like hexafluoroisopropanol, HFIP) selectively activate one carbonyl via hydrogen bonding, whereas polar aprotic solvents (like DMSO) alter the solvation shell of the hydrazine, shifting the nucleophilic attack 2[2].

Quantitative Data: Impact of Solvent on Regioselectivity (Based on the synthesis of trifluoromethyl-pyrazoles from CF3-ynones/β-diketones)

Solvent TypeExample SolventDominant RegioisomerTypical RegioselectivityYield Impact
Polar Protic Hexafluoroisopropanol (HFIP)3-CF3 Pyrazole> 95:5High (>85%)
Polar Aprotic Dimethyl Sulfoxide (DMSO)5-CF3 Pyrazole> 90:10High (>80%)
Non-Polar TolueneMixture~ 50:50Low isolated yield
FAQ 2: The Stalled 5-Hydroxypyrazoline Intermediate

Q: LC-MS shows complete consumption of the β-diketone, but the mass of the major product is +18 Da higher than my target pyrazole. What happened?

A: You have trapped the reaction at the 5-hydroxypyrazoline intermediate stage. The Knorr synthesis is a two-step process: condensation to form the pyrazoline ring, followed by dehydration to yield the aromatic pyrazole 3[3].

Causality: Dehydration is usually spontaneous due to the thermodynamic driving force of aromatization. However, if your substrate contains strongly electron-withdrawing groups (like -CF3) or substituents capable of strong hydrogen bonding (like N-benzoyl or N-2-pyridinyl groups), the C-OH bond is stabilized, and the elimination of water is kinetically hindered 4[4].

DehydrationMechanism Hydroxypyrazoline 5-Hydroxypyrazoline (Stalled: M+18 Da) Activation SOCl2 / Pyridine Activation Hydroxypyrazoline->Activation LeavingGroup Chlorosulfite Intermediate Activation->LeavingGroup Elimination Base-Promoted Elimination (-SO2, -HCl) LeavingGroup->Elimination Pyrazole Aromatic Pyrazole (Target Product) Elimination->Pyrazole

Caption: Chemical dehydration pathway for stalled 5-hydroxypyrazoline intermediates.

Protocol: Forced Dehydration of 5-Hydroxypyrazolines

To rescue the yield, you must chemically force the dehydration step. This protocol uses thionyl chloride and pyridine to convert the hydroxyl group into an excellent leaving group, driving aromatization 5[5].

  • Solvent Exchange: Concentrate the crude reaction mixture containing the 5-hydroxypyrazoline intermediate under reduced pressure to remove the primary reaction solvent (e.g., ethanol).

  • Resuspension: Dissolve the crude intermediate in anhydrous dichloromethane (DCM) or benzene to achieve a 0.2 M concentration under an inert atmosphere (N2 or Ar).

  • Base Addition: Add 3.0 equivalents of anhydrous pyridine. The base neutralizes the HCl generated in the next step and facilitates the elimination.

  • Activation: Dropwise add 1.5 equivalents of thionyl chloride (SOCl2) at 0 °C.

  • Aromatization: Warm the reaction to room temperature. If steric hindrance is severe, reflux heating may be required 4[4].

  • Self-Validation Checkpoint: Before quenching, run an LC-MS aliquot. The protocol is successful when the intermediate mass (Target M+H + 18) completely transitions to the target pyrazole mass (Target M+H). If the +18 Da mass persists, add an additional 0.5 eq of SOCl2 and apply reflux heating.

  • Quench & Isolate: Carefully quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to obtain the pure pyrazole.

FAQ 3: Steric Hindrance and Unreactive Starting Materials

Q: My bulky β-diketone shows no conversion even after 24 hours of reflux with hydrazine hydrate. How can I initiate the condensation?

A: Severe steric hindrance around the carbonyl centers prevents the initial nucleophilic attack by the hydrazine.

Causality: The standard Knorr conditions (ethanol, reflux) do not provide enough activation energy to overcome the steric barrier of ortho-substituted aryl groups or bulky aliphatic chains (e.g., tert-butyl). Transitioning to a Lewis acid-catalyzed approach or utilizing microwave irradiation can overcome this activation energy barrier. Lewis acids (like Al(OTf)3 or Yb(PFO)3) coordinate to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and pulling the nucleophile into the reaction center 6[6].

Protocol: Lewis Acid-Catalyzed Condensation for Bulky Substrates
  • Setup: In an oven-dried flask, combine the bulky β-diketone (1.0 eq) and the substituted hydrazine (1.2 eq) in anhydrous ethanol or toluene.

  • Catalyst Addition: Add 5-10 mol% of a Lewis acid catalyst (e.g., Al(OTf)3 or BF3·Et2O) 2[2].

  • Heating: Heat the mixture to reflux. Alternatively, for extreme steric cases, subject the sealed vessel to microwave irradiation (120 °C, 15-30 minutes).

  • Self-Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the UV-active β-diketone spot and the appearance of a new, lower-Rf spot (the highly polar pyrazole) confirms condensation. If starting material persists after 2 hours, the steric barrier has not been overcome, indicating the need for microwave irradiation.

  • Workup: Dilute with ethyl acetate, wash with water to remove the catalyst and excess hydrazine, dry, and purify.

References
  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. MDPI.[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Highly Regioselective Synthesis of 1-Acyl-5-hydroxypyrazolines or Synthesis of 3,5-Disubstituted Pyrazoles from (E)-β-Chlorovinyl Ketones and Benzohydrazides or Hydrazine Hydrate. ResearchGate. [Link]

  • Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. ResearchGate. [Link]

Sources

Optimization

How to resolve poor solubility of pyrazole compounds in aqueous media

Welcome to the Formulation & Solubilization Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling with the "brick dust" or "grease ball" phenomena typical of pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling with the "brick dust" or "grease ball" phenomena typical of pyrazole derivatives.

Compounds containing a pyrazole core (such as celecoxib, crizotinib, and various novel kinase inhibitors) often exhibit Biopharmaceutics Classification System (BCS) Class II or IV behavior. Their planar, nitrogen-rich heterocyclic rings promote tight π−π stacking and strong intermolecular hydrogen bonding. This results in exceptionally high crystal lattice energies and extreme lipophilicity, making aqueous dissolution a major thermodynamic hurdle[1].

Below is our comprehensive troubleshooting guide, diagnostic workflow, and bench-ready protocols to overcome these solubility barriers.

I. Diagnostic Solubilization Workflow

Before altering your formulation, you must determine whether your solubility issue is driven by high lattice energy (crystallinity) or high lipophilicity (LogP), and tailor the approach to your specific assay phase.

DecisionTree Start Identify Assay Phase for Pyrazole Compound InVitro In Vitro / Biochemical (Aqueous Buffer) Start->InVitro InVivo In Vivo / Preclinical (Oral/IV Dosing) Start->InVivo DMSO DMSO Stock Dilution Issue (Precipitation) InVitro->DMSO PhysChem Assess Physicochemical Properties (BCS Class II/IV) InVivo->PhysChem Sol1 Co-solvent + Surfactant (e.g., 1% DMSO + Tween-80) DMSO->Sol1 HighLattice High Lattice Energy (Crystalline 'Brick Dust') PhysChem->HighLattice HighLogP High Lipophilicity (LogP > 4, 'Grease Ball') PhysChem->HighLogP ASD Amorphous Solid Dispersion (Lyophilization with HP-β-CD) HighLattice->ASD Ternary Ternary Inclusion Complex (Drug + HP-β-CD + PVP) HighLogP->Ternary

Workflow for selecting a pyrazole solubilization strategy based on assay type and properties.

II. Troubleshooting Knowledge Base (FAQs)

Q1: My pyrazole inhibitor crashes out of solution immediately when diluting from a 10 mM DMSO stock into my aqueous biochemical assay buffer. How do I prevent this? Cause: This is a classic solvent-shift precipitation. DMSO perfectly solvates the hydrophobic pyrazole core. Upon dilution into water, the DMSO diffuses away rapidly. The high lattice energy of the pyrazole drives the molecules to self-associate and crystallize faster than they can interact with the aqueous phase. Solution: You must lower the thermodynamic barrier of the aqueous phase before adding the drug. Pre-spike your assay buffer with a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-80 or Pluronic F-68) to create localized hydrophobic micelles. Keep final DMSO concentrations 1% to prevent enzyme denaturation or assay interference.

Q2: I am formulating a highly crystalline pyrazole (like Celecoxib) for oral dosing in mice. Its intrinsic aqueous solubility is < 5 µg/mL. What is the most effective formulation strategy? Cause: Pure celecoxib has a water solubility of approximately 4.2 µg/mL due to its rigid crystalline state[2]. Solution: Amorphous Solid Dispersions (ASDs) or Cyclodextrin Inclusion Complexes are required. Using Hydroxypropyl- β -cyclodextrin (HP- β -CD) via lyophilization can completely disrupt the crystal lattice, yielding over a 150-fold increase in solubility (up to 645 µg/mL)[2]. For even better dissolution kinetics, adding a hydrophilic polymer like Polyvinylpyrrolidone (PVP) creates a ternary complex that can yield a 72.6-fold increase in dissolution rate compared to the pure drug[3].

Q3: Can I chemically modify the pyrazole ring to improve intrinsic solubility without losing target affinity? Cause: The core pyrazole structure is inherently lipophilic and lacks easily ionizable centers at physiological pH (pH 7.4). Solution: Yes, via prodrug approaches or side-chain functionalization. Introducing a substituted-amino group (such as a 2-piperazinoethoxy derivative) to the pyrazole side chain provides a basic center that can be protonated at physiological pH. This modification has been proven to enhance water solubility to levels suitable for intravenous injection while maintaining nanomolar target affinity[4].

III. Quantitative Data Analytics

To guide your formulation choices, the following table summarizes the fold-increase in solubility and dissolution rates achieved using celecoxib as a model BCS Class II pyrazole compound.

Solubilization StrategyExcipients / ModifiersFold Increase in Solubility/DissolutionMechanism of Action
Binary Inclusion Complex β -CD~3 to 13-fold[1][5]Hydrophobic encapsulation of the pyrazole core within the cyclodextrin cavity.
Surfactant Addition Sodium Lauryl Sulphate (SLS)~15.8-fold[5]Micellar solubilization and reduction of interfacial tension.
Ternary Inclusion Complex HP- β -CD + PVP~72.6-fold[3]Polymer-stabilized host-guest complexation; prevents rapid recrystallization.
Lyophilized Solid Dispersion HP- β -CD matrix>150-fold[2]Complete amorphization and total disruption of the pyrazole crystal lattice energy.

IV. Mechanistic Visualization: Ternary Complexation

Why does adding a polymer like PVP to a cyclodextrin complex drastically improve solubility? Cyclodextrins alone can form aggregates, allowing the drug to rapidly exchange and recrystallize. PVP wraps around the CD-drug complex, forming a dense hydrogen-bonded network that lowers the thermodynamic barrier for inclusion and sterically hinders pyrazole recrystallization[1][3].

Mechanism Drug Pyrazole Core (Hydrophobic) Complex Ternary Inclusion Complex Drug->Complex Enters hydrophobic cavity CD HP-β-CD (Host Cavity) CD->Complex Provides aqueous shell Polymer PVP Polymer (Stabilizer) Polymer->Complex H-bonds to exterior, prevents aggregation

Mechanism of ternary inclusion complex formation enhancing pyrazole aqueous solubility.

V. Self-Validating Bench Protocols

Protocol A: Preparation of Ternary Inclusion Complexes (Kneading Method)

This method forces the hydrophobic pyrazole into the cyclodextrin cavity using mechanical shear, while the polymer stabilizes the amorphous state.

  • Molar Ratio Calculation: Weigh the pyrazole compound, HP- β -CD, and PVP in a 1:2:0.3 molar ratio[1].

  • Wetting: Place the HP- β -CD and PVP in a glass mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture to form a homogeneous, viscous paste.

  • Kneading: Gradually incorporate the pyrazole powder into the paste. Knead vigorously with a pestle for 45–60 minutes. Causality note: The mechanical shear forces the drug into the HP- β -CD cavity while the ethanol temporarily lowers the drug's lattice energy.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all residual solvents.

  • Milling: Pulverize the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.

  • System Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the final powder. Validation: If the complexation is successful, the sharp endothermic melting peak characteristic of the crystalline pyrazole will completely disappear, confirming total amorphization and encapsulation[3].

Protocol B: Preparation of Amorphous Solid Dispersions (Lyophilization)

Best for generating highly soluble formulations for in vivo dosing.

  • Solvent System Selection: Dissolve the pyrazole compound in a volatile organic solvent (e.g., tert-butanol or methanol). In a separate vessel, dissolve HP- β -CD in ultra-pure water.

  • Mixing: Slowly add the organic drug solution to the aqueous cyclodextrin solution under continuous magnetic stirring to achieve a 1:1 or 1:2 molar ratio. Stir for 2 hours to ensure equilibrium complexation.

  • Freezing: Flash-freeze the clear solution using liquid nitrogen or a -80°C freezer. Causality note: Flash-freezing prevents the drug from phase-separating and crystallizing as the temperature drops.

  • Lyophilization: Sublimate the frozen mixture in a freeze-dryer at -50°C and < 0.1 mbar for 48 hours.

  • System Validation Checkpoint: Perform a kinetic solubility assay (dissolution in simulated gastric fluid). Validation: A successful solid dispersion will exhibit a "Spring and Parachute" effect—the concentration will rapidly spike (spring) to >100-fold of its intrinsic solubility and remain elevated for hours without precipitating (parachute)[2].

VI. References

  • Preparation, Characterizaton and Dissolution Kinetics of Celecoxib : beta and HP beta Cyclodextrin Complexes - TSI Journals. URL:

  • Influence of PVP on the Solubilizing Efficiency of Cyclodextrins - Indian Journal of Pharmaceutical Sciences. URL:

  • Factorial Study on the Effects of β-Cyclodextrin and Sodium Lauryl Sulphate on the Solubility and Dissolution Rate of Celecoxib Tablets - Asian Publication Corporation. URL:

  • Influence of hydrophilic polymers on celecoxib complexation with hydroxypropyl β-cyclodextrin - PMC (National Institutes of Health). URL:

  • Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed. URL:

  • Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches - PMC (National Institutes of Health). URL:

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions During Pyrazole Synthesis Scale-Up

Welcome to the Pyrazole Scale-Up Technical Support Center. Pyrazole derivatives are ubiquitous in pharmaceutical development, but their synthesis—most notably via the Knorr condensation of 1,3-diketones with hydrazine de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Scale-Up Technical Support Center. Pyrazole derivatives are ubiquitous in pharmaceutical development, but their synthesis—most notably via the Knorr condensation of 1,3-diketones with hydrazine derivatives—presents severe thermodynamic challenges. At scale, the rapid, highly exothermic nature of hydrazone formation and subsequent cyclization can lead to thermal runaway, intermediate decomposition, and catastrophic safety failures[1].

This guide provides researchers and process chemists with authoritative troubleshooting logic, causal explanations for thermal behaviors, and field-proven continuous flow methodologies to safely scale pyrazole production.

Mechanistic Causality & Process Routing

Understanding the thermodynamics of pyrazole synthesis is the first step in risk mitigation. The nucleophilic attack of hydrazine on the carbonyl carbon is kinetically rapid and highly favorable. The subsequent dehydration and cyclization steps release significant solvation and lattice energy. In a large batch reactor, the rate of heat generation easily outpaces the reactor's cooling capacity, leading to localized "hot spots" that degrade the product and pressurize the vessel[2].

Pathway R1 1,3-Diketone I1 Hydrazone Intermediate (Rapid, Exothermic) R1->I1 R2 Hydrazine R2->I1 Nucleophilic Attack P1 Pyrazole Core (Cyclization, Exothermic) I1->P1 Dehydration (-H2O)

Mechanistic pathway of Knorr pyrazole synthesis highlighting exothermic condensation and cyclization.

To safely navigate these thermodynamics, process chemists must route their synthesis based on rigorous calorimetric data.

Workflow A 1,3-Diketone + Hydrazine B Calorimetric Profiling (DSC / RC1) A->B Pre-scale Assessment C ΔT_ad > 50°C or High Exotherm? B->C D Continuous Flow Microreactor C->D Yes (High Risk) E Cryogenic Batch (Slow Dosing) C->E No (Manageable) F In-line Quenching & Phase Separation D->F Residence Time < 5 min G Controlled Workup E->G Extended Addition (>10h) H Target Pyrazole Isolation F->H G->H

Pyrazole scale-up workflow: Exotherm assessment and continuous flow vs. batch routing.

Frequently Asked Questions (FAQs)

Q1: Why did my pyrazole synthesis perform well at the 5-gram scale but resulted in severe impurity formation and boiling at the 500-gram scale? A1: This is a classic heat transfer limitation. At the 5-gram scale, the surface-area-to-volume ratio of your flask is high enough to dissipate the heat of the reaction to the ambient environment or an ice bath. At 500 grams, the volume increases cubically while the surface area only increases quadratically. The core of the reaction mixture becomes adiabatic, causing a temperature spike that leads to the thermal degradation of the hydrazone intermediate and the formation of oxidation byproducts[1].

Q2: How do I determine if my specific pyrazole synthesis requires a transition from batch to continuous flow? A2: You must perform a safety assessment using Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (e.g., RC1)[2]. If the adiabatic temperature rise ( ΔTad​ ) exceeds the boiling point of your solvent, or if the heat of reaction ( ΔH ) is >100 kJ/mol, batch scale-up will require impractically slow dosing times (often >30 hours) to maintain safety[1]. In these cases, continuous flow is highly recommended.

Q3: What makes continuous flow chemistry safer for handling hydrazine in these reactions? A3: Hydrazine is highly toxic, unstable, and prone to explosive decomposition under thermal stress. Continuous flow microreactors minimize the "active volume" of hydrazine present at any given moment[3]. Because the reaction occurs in microchannels, the heat transfer coefficient is exponentially higher, allowing the exothermic energy to be instantly absorbed by the reactor's cooling jacket[4]. This eliminates hot spots and prevents the accumulation of unreacted hydrazine[5].

Troubleshooting Guide: Exotherms & Safety Anomalies

Symptom / AnomalyRoot CausalityCorrective Action & Protocol Adjustment
Sudden pressure spike during batch hydrazine addition Reagent Accumulation: Dosing hydrazine at cryogenic temperatures slows the reaction rate. Hydrazine accumulates unreacted. When the temperature slightly rises, the accumulated pool reacts all at once.Switch to Flow or Adjust Dosing: Implement continuous flow to ensure instantaneous reaction upon mixing. If restricted to batch, dose at a slightly higher, controlled temperature where the reaction is instantaneous, ensuring the dosing rate strictly limits the reaction rate.
Des-fluoro or oxidation impurities at scale Thermal Degradation: Poor macro-mixing in large batch reactors creates localized hot spots (>80°C) near the dosing inlet, degrading sensitive functional groups.Enhance Mass Transfer: Increase impeller speed, use a multi-point subsurface dosing dip-tube, or transition to a micro-mixer in a continuous flow setup.
Inconsistent yield across different scaled batches Variable Heat Removal: Differences in jacket cooling efficiency between different pilot plant reactors alter the thermal history of the intermediate.Standardize Thermal History: Utilize continuous flow chemistry, which guarantees an identical thermal history (residence time and precise temperature control) for every molecule[4].

Quantitative Data: Batch vs. Continuous Flow Calorimetry

The following table summarizes the thermodynamic and operational differences when scaling a standard Knorr pyrazole synthesis (e.g., condensation of a fluorinated 1,3-diketone with methylhydrazine) using batch versus continuous flow methodologies[4],[1],[5].

ParameterTraditional Batch ReactorContinuous Flow MicroreactorCausality / Impact
Heat Transfer Coefficient (U) ~100 - 500 W/m²K> 5,000 W/m²KMicroreactors possess a massive surface-area-to-volume ratio, allowing near-instantaneous heat dissipation.
Active Hydrazine Inventory High (Entire batch volume)Low (Only volume in the reactor channel)Flow drastically minimizes explosive and toxic exposure risks in the event of a catastrophic failure.
Addition / Dosing Time 12 - 32 hoursN/A (Continuous steady-state)Batch requires extremely slow dosing to prevent thermal runaway, severely limiting manufacturing throughput.
Mixing Regime Macro-mixing (Turbulent eddies)Micro-mixing (Diffusion-dominated)Flow ensures homogeneous concentration gradients, preventing localized "hot spots" that cause side reactions.

Self-Validating Experimental Protocol: Continuous Flow Pyrazole Synthesis

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . You must not proceed to the next step unless the validation criteria of the current step are met. This prevents the progression of hazardous conditions.

Objective: Safe, high-throughput synthesis of a substituted pyrazole via continuous flow to manage a >120 kJ/mol exotherm.

Step 1: System Priming and Hydrodynamic Validation

  • Action: Flush the continuous flow reactor (e.g., SiC microreactor) with the reaction solvent (e.g., Ethanol) at the target combined flow rate (e.g., 10 mL/min). Set the backpressure regulator (BPR) to 5 bar.

  • Causality: Pressurizing the system prevents localized boiling of the solvent when the exotherm occurs.

  • Self-Validation Check: Monitor the pressure sensors for 10 minutes. Do not proceed if pressure fluctuations exceed ±0.2 bar. Fluctuations indicate trapped air or leaks, which will disrupt the stoichiometric ratio of the reagents and cause unreacted hydrazine to exit the reactor.

Step 2: Reagent Preparation and Calibration

  • Action: Prepare Solution A (1,3-diketone, 1.0 M in EtOH) and Solution B (Hydrazine derivative, 1.05 M in EtOH).

  • Causality: A slight stoichiometric excess of hydrazine ensures complete consumption of the diketone, but keeping it strictly at 1.05 M prevents dangerous downstream accumulation.

  • Self-Validation Check: Run both pumps into separate tared flasks for exactly 5 minutes. Weigh the output. Do not proceed unless the mass confirms the exact programmed flow rate. Pump cavitation is the #1 cause of failed flow scale-ups.

Step 3: Steady-State Execution and Thermal Quenching

  • Action: Set the reactor jacket temperature to 40°C. Initiate the flow of Solution A and Solution B into the T-mixer. Route the reactor effluent directly into a stirred quench tank containing aqueous NaHCO₃ at 5°C.

  • Causality: The microreactor absorbs the intense heat of hydrazone formation. The immediate drop into the cold quench tank halts any secondary degradation pathways of the newly formed pyrazole core.

  • Self-Validation Check: Wait for 3 residence times (e.g., if reactor volume is 20 mL and flow is 10 mL/min, wait 6 minutes). Monitor the reactor's internal thermocouples. The internal temperature must stabilize (e.g., steady at 45°C). If the temperature continues to climb, the exotherm is outpacing the cooling capacity; immediately increase the flow rate to reduce residence time and heat accumulation per unit volume.

Step 4: In-Line Analytical Verification

  • Action: Utilize an in-line FT-IR probe just before the quench tank.

  • Self-Validation Check: Monitor the disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) and the appearance of the pyrazole C=N stretch (~1550 cm⁻¹). Do not begin collecting the product stream for isolation until the FT-IR spectra indicate steady-state conversion.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir Source: ACS Publications URL
  • New Progress of Fully Continuous Flow Reaction Technologies in Pharmaceutical Synthesis Source: ResearchGate URL
  • Continuous Flow Synthesis of Anticancer Drugs Source: MDPI URL
  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol Source: ResearchGate URL
  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Broadening in Pyrazole Derivatives

Welcome to the Advanced NMR Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the structural elucidation of pyrazole-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the structural elucidation of pyrazole-containing compounds. Pyrazoles frequently exhibit complex Nuclear Magnetic Resonance (NMR) spectra characterized by severe line broadening, which can obscure critical structural information.

This document synthesizes field-proven diagnostic workflows, causality-driven FAQs, and self-validating experimental protocols to help you achieve publication-quality spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the proton and carbon signals of my pyrazole core unusually broad? A1: Broadening in pyrazole NMR spectra primarily arises from two distinct physical phenomena: annular prototropic tautomerism and quadrupolar relaxation . Pyrazoles unsubstituted at the N1 position exist as a mixture of two rapidly interconverting tautomers. When this exchange occurs at an intermediate rate on the NMR timescale, the signals for the adjacent C3/C5 carbons and their attached protons coalesce into broad, unresolved humps, which can even obscure 13C−1H spin coupling constants (1)[1]. Additionally, the N-H proton itself (typically appearing between 10–14 ppm) experiences significant broadening due to scalar coupling to the spin-1 14N nucleus, which possesses a nuclear quadrupole moment that provides an efficient relaxation pathway (2)[2].

Q2: How can I differentiate between tautomerism and restricted bond rotation (rotamers)? A2: Bulky substituents (e.g., ortho-substituted phenyl rings) on the pyrazole core can restrict bond rotation, leading to rotamers that also cause peak broadening or signal duplication (2)[2]. To definitively differentiate the two:

  • Trace Acid Addition: Adding a catalytic amount of acid accelerates prototropic exchange, sharpening tautomeric signals into a single time-averaged peak (3)[3]. Acid addition will not resolve broadening caused by steric rotamers.

  • Solvent Titration: Tautomeric exchange is highly sensitive to hydrogen bonding. Switching from a non-polar solvent ( CDCl3​ ) to a strongly coordinating solvent ( DMSO-d6​ ) drastically alters tautomeric exchange rates, whereas rotamer ratios remain largely unaffected.

Q3: What is the most effective instrumental method to resolve tautomer-induced broadening? A3: Variable Temperature (VT) NMR is the gold standard. By manipulating the thermal energy of the system, you can push the exchange rate out of the intermediate regime (2)[2]:

  • High-Temperature NMR (Fast Exchange Limit): Heating the sample increases the exchange rate, resulting in a single, sharp, time-averaged set of signals.

  • Low-Temperature NMR (Slow Exchange Limit): Cooling the sample slows the exchange sufficiently to observe two distinct sets of sharp signals, representing the individual tautomers frozen in time.

Diagnostic Workflows & Mechanisms

To systematically address peak broadening, follow the logical decision tree below. This workflow isolates the root cause of the broadening before committing to time-intensive VT-NMR experiments.

DiagnosticWorkflow Start Observe Broad NMR Peaks in Pyrazole Derivative CheckNH Is broadening primarily at 10-14 ppm (N-H)? Start->CheckNH Quadrupolar 14N Quadrupolar Relaxation (Standard behavior) CheckNH->Quadrupolar Yes CheckAll Are ring carbon/proton signals also broad? CheckNH->CheckAll No Tautomerism Prototropic Tautomerism (Intermediate Exchange) CheckAll->Tautomerism Yes Rotamer Restricted Rotation (Bulky Substituents) CheckAll->Rotamer Only specific groups VTNMR Perform VT-NMR or Add Trace Acid Tautomerism->VTNMR Rotamer->VTNMR

Caption: Diagnostic workflow for identifying and resolving pyrazole NMR peak broadening.

When trace acid is utilized as a diagnostic or resolving tool, it functions by providing a rapid intermolecular proton transfer pathway, bypassing the slower intramolecular tautomerism.

AcidCatalysis T1 Tautomer A (Broad Signals) Protonation Add Trace Acid (H+ donor) T1->Protonation Intermediate Protonated Pyrazolium (Fast Intermediate) Protonation->Intermediate Result Time-Averaged Sharp Signals Intermediate->Result Fast Deprotonation T2 Tautomer B (Broad Signals) T2->Protonation

Caption: Mechanism of trace acid catalysis shifting pyrazoles to the fast exchange limit.

Quantitative Data: Temperature and Exchange Regimes

The relationship between the tautomeric exchange rate ( kex​ ) and the difference in resonance frequencies of the two tautomers ( Δν ) dictates the appearance of the spectrum. Use the table below to map your experimental observations to the underlying physical state.

PhenomenonTemperature RegimeExchange Rate ( kex​ ) vs. Δν Observed NMR Signal Characteristics
Slow Exchange Low (< -20 °C) kex​≪Δν Two distinct, sharp sets of signals for each tautomer. Integrals reflect tautomeric ratio.
Intermediate Exchange Ambient (20–25 °C) kex​≈Δν Severely broadened signals; complete loss of J -coupling resolution.
Fast Exchange High (> 60 °C) kex​≫Δν Single, sharp, time-averaged signal; averaged chemical shifts.
Acid-Catalyzed Ambient (20–25 °C) kex​≫Δν Single, sharp signal achieved without heating.

Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific end-points described, you verify that the protocol has successfully overcome the physical limitations of the sample.

Protocol 1: Variable Temperature (VT) NMR Optimization

This protocol utilizes thermal energy to force the molecule into either the fast or slow exchange limit.

  • Sample Preparation: Dissolve 5–10 mg of the pyrazole derivative in 0.6 mL of a deuterated solvent appropriate for your target temperature. Use DMSO-d6​ (b.p. 189 °C) for high-temperature studies, or CD2​Cl2​ (m.p. -95 °C) for low-temperature studies.

  • Probe Tuning and Shimming: Insert the sample into the NMR spectrometer. Tune the probe and shim the magnet at ambient temperature to establish a baseline spectrum.

  • Temperature Calibration: Gradually alter the temperature in 10 °C increments. Allow the sample to thermally equilibrate for at least 5–10 minutes at each new temperature point to ensure homogeneity across the NMR tube.

  • Acquisition & Validation: Acquire a standard 1D 1H NMR spectrum at each interval.

    • Heating (Validation): Continue heating until the broad signals coalesce and sharpen into a single peak with distinct J -coupling. Do not exceed 80 °C to prevent sample degradation.

    • Cooling (Validation): Continue cooling until the broad signal splits into two distinct, sharp peaks. The combined integration of these peaks will equal the expected proton count.

  • Post-Experiment: Return the probe to ambient temperature slowly (e.g., 5 °C/min) to prevent thermal shock to the probe hardware.

Protocol 2: Trace Acid Catalysis to Accelerate Exchange

This protocol chemically induces the fast-exchange limit at room temperature, making it ideal for thermally unstable compounds.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum of your pyrazole sample (5–10 mg in 0.6 mL CDCl3​ or DMSO-d6​ ) to document the initial line broadening.

  • Acid Selection: Select an anhydrous, NMR-compatible acid. Trifluoroacetic acid (TFA) is highly recommended due to its volatility, strong acidity, and distinct chemical shift (which will not overlap with pyrazole C-H signals).

  • Spiking the Sample: Eject the NMR tube from the spectrometer. Using a micro-syringe, add a catalytic amount (1–2 μL , approx. 0.1–0.2 equivalents) of pure TFA directly into the solution.

  • Homogenization: Cap the tube securely and invert it 5–10 times to ensure complete mixing.

  • Re-Acquisition: Re-insert the sample and re-shim the magnet (the addition of acid slightly alters the magnetic susceptibility of the solution). Acquire a new 1H spectrum.

  • Validation: The previously broad pyrazole C-H and N-H signals should now appear as sharp, well-resolved time-averaged peaks. If broadening persists, the catalytic threshold has not been reached; add one additional micro-aliquot of TFA and repeat the acquisition.

References

  • BenchChem Technical Support Team. "Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem.
  • F. A. et al. "Overcoming NMR line broadening of nitrogen containing compounds: A simple solution." Magnetic Resonance in Chemistry. (2024).
  • A. B. et al. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry. (2014).

Sources

Troubleshooting

Troubleshooting inconsistent results in biological assays with pyrazole compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data when screening pyrazole-based libraries.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data when screening pyrazole-based libraries. While pyrazoles are highly privileged scaffolds in drug discovery, they are notorious for generating assay artifacts.

This guide moves beyond basic troubleshooting to address the fundamental physical and structural chemistry driving these inconsistencies. Every protocol detailed below is designed as a self-validating system to ensure your data reflects true target engagement rather than experimental noise.

Diagnostic Workflow

Workflow Start Inconsistent Assay Results CheckDMSO Step 1: Solvent Effects (DMSO Tolerance) Start->CheckDMSO CheckAgg Step 2: Physical State (Colloidal Aggregation) CheckDMSO->CheckAgg If DMSO ≤ 1% CheckTaut Step 3: Structural State (Prototropic Tautomerism) CheckAgg->CheckTaut If Monomeric

Fig 1. Diagnostic workflow for troubleshooting inconsistent pyrazole assay results.

Section 1: The DMSO Dilemma (Solubility vs. Toxicity)

The Causality: Pyrazole derivatives often exhibit poor aqueous solubility, necessitating Dimethyl sulfoxide (DMSO) as a carrier solvent. However, DMSO is not biologically inert. It alters the dielectric constant of the assay buffer and can directly interact with biological macromolecules.

Q: My pyrazole shows excellent inhibition at 10 µM, but the activity vanishes completely when I dilute the compound, even when adjusting for concentration. Why? A: You are likely observing solvent-induced enzyme perturbation rather than true inhibition. High concentrations of DMSO can reversibly perturb enzyme conformations, leading to a gradual decrease in catalytic activity[1]. While DMSO is an excellent solvent, its concentration must be strictly controlled. For high-throughput screening (HTS) and cell-based biological assays, the final DMSO concentration should be maintained between 0.1% and 1%[2]. Even in sensitive in vivo models like zebrafish embryos, DMSO concentrations up to 1% are generally considered safe, but exceeding this threshold can cause physiological disturbances and false readouts[3].

Self-Validating Step: Always run a DMSO-only vehicle control dose-response curve alongside your compounds to establish the baseline solvent tolerance of your specific assay[2].

Section 2: Colloidal Aggregation (The "Promiscuous Inhibitor" Trap)

The Causality: If your pyrazole is highly lipophilic, it may undergo phase separation in aqueous buffers, forming colloidal particles. This is the single most common cause of false positives in early drug discovery.

Q: My compound inhibits multiple unrelated targets (kinases, proteases, and GPCRs) and exhibits a very steep Hill coefficient (>1.5). Is this a PAINS compound? A: While it might contain a Pan-Assay Interference Compound (PAINS) motif, the steep Hill coefficient and extreme target promiscuity are classic hallmarks of colloidal aggregation[4]. As pioneered by the Shoichet laboratory, small molecules can self-aggregate into colloids (typically tens to hundreds of nanometers in size) when their concentration exceeds their Critical Aggregation Concentration (CAC)[5],[6]. These aggregates non-specifically sequester soluble proteins via surface adsorption, causing partial denaturation and loss of enzymatic activity[4]. Furthermore, colloidal aggregators can also act as artifactual inverse agonists against membrane-bound G Protein-Coupled Receptors (GPCRs) in cell-based assays[7],[8].

Mechanism Monomer Pyrazole Monomer [Conc] < CAC Aggregate Colloidal Aggregate [Conc] > CAC Monomer->Aggregate Phase Separation TrueHit Specific Binding (Valid Hit) Monomer->TrueHit 1:1 Stoichiometry FalsePos Protein Sequestration (False Positive) Aggregate->FalsePos Surface Adsorption Protein Target Protein Protein->TrueHit Protein->FalsePos

Fig 2. Mechanism of colloidal aggregation leading to false-positive assay readouts.

Methodology: Step-by-Step Aggregation Validation Workflow

To distinguish a true target-specific hit from a colloidal aggregator, implement the following orthogonal validation protocol:

  • Detergent Sensitivity Assay:

    • Step: Run your standard biological assay in parallel with a version supplemented with a non-ionic detergent (e.g., 0.01% Tween-80 or Triton X-100)[8].

    • Logic: Detergents disrupt the surface tension of colloidal particles. If the pyrazole loses its inhibitory activity upon detergent addition, it is an aggregator[7].

  • Centrifugation Protocol:

    • Step: Centrifuge the compound stock solution in the assay buffer at 16,000 x g for 20 minutes before introducing the target protein[8].

    • Logic: Centrifugation pellets the large, dense colloidal particles. A loss of apparent activity in the supernatant confirms the original "inhibition" was driven by aggregates[7].

  • Dynamic Light Scattering (DLS) Verification:

    • Step: Prepare the compound in your exact assay buffer (filtered to 0.22 µm) and measure the hydrodynamic radius using a DLS instrument[6].

    • Logic: DLS directly measures particle size in solution. The presence of particles >20 nm strongly indicates colloidal aggregation, confirming a false positive[6].

Section 3: Prototropic Tautomerism (The Structural Chameleon)

The Causality: The 1H-pyrazole ring is characterized by annular (prototropic) tautomerism, where the N-H proton rapidly exchanges between the N1 and N2 positions[9].

Q: We synthesized a series of closely related pyrazole analogs, but the Structure-Activity Relationship (SAR) is completely flat and our NMR spectra are unusually broad. What is happening? A: You are battling tautomeric equilibrium. In solution, unsubstituted or unsymmetrically substituted pyrazoles exist as a dynamic mixture of tautomers[10]. This rapid proton exchange broadens NMR signals, often merging distinct C3 and C5 signals into a single averaged peak[11]. More importantly for biological assays, the tautomeric state dictates the exact hydrogen bond donor/acceptor vectors presented to the target protein's binding pocket[12]. If the assay buffer pH or the local microenvironment shifts the equilibrium toward the inactive tautomer, your apparent IC50 will drop, flattening your SAR.

Self-Validating Step: To lock the bioactive conformation, synthesize N-methylated pyrazole derivatives. Alkylating the nitrogen prevents prototropic tautomerism and allows you to independently evaluate the binding affinity of each "fixed" structural geometry[9].

Quantitative Troubleshooting Matrix

Use the following table to benchmark your assay parameters and identify the root cause of inconsistent pyrazole data.

ParameterOptimal RangeWarning ThresholdDiagnostic IndicatorCorrective Action
Final DMSO Concentration 0.1% - 0.5%> 1.0%Reversible loss of enzyme activityPerform serial dilutions in aqueous buffer
Hill Coefficient (Slope) 0.8 - 1.2> 1.5Unusually steep dose-response curveRun detergent-addition assay
Particle Size (DLS) < 5 nm (Monomer)> 20 nmHigh light scattering intensityAdd 0.01% Tween-80 or centrifuge
Tautomeric Ratio Locked (N-Alkylated)Dynamic ExchangeBroadened, averaged NMR signalsSynthesize N-methyl analogs

References

  • Aggregation false positives in cell based assays? - Sussex Drug Discovery Centre. Available at:[Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC (NIH). Available at: [Link]

  • Colloidal aggregation - Shoichet Lab, University of Toronto. Available at: [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. Available at: [Link]

  • DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - Frontiers. Available at: [Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - PMC (NIH). Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Academia.edu. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity confirmation of synthetic 5-Isobutyl-1-phenyl-1H-pyrazole by elemental analysis

Purity Confirmation of Synthetic 5-Isobutyl-1-phenyl-1H-pyrazole: A Comparative Guide to Elemental Analysis and Orthogonal Techniques In preclinical drug development, the structural integrity and absolute purity of synth...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Confirmation of Synthetic 5-Isobutyl-1-phenyl-1H-pyrazole: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

In preclinical drug development, the structural integrity and absolute purity of synthetic intermediates are non-negotiable. 5-Isobutyl-1-phenyl-1H-pyrazole (C₁₃H₁₆N₂) is a privileged heterocyclic scaffold, frequently utilized as a critical building block in the synthesis of neuroactive compounds, including pyrrolidine-based T-type calcium channel inhibitors for neuropathic pain[1].

As a Senior Application Scientist, I frequently observe laboratories relying solely on High-Performance Liquid Chromatography (HPLC) to declare a compound "pure." However, chromatographic methods are inherently relative and completely blind to inorganic salts or non-UV-absorbing residual solvents. To establish true bulk purity, —specifically CHN combustion analysis—remains the gold standard, governed by the stringent ±0.4% deviation rule required by major chemical publishers[2].

Yet, EA is not infallible. It cannot distinguish between isomers and is highly susceptible to trace moisture. Therefore, a robust purity assessment must be a self-validating system that pairs EA with orthogonal techniques like [3]. This guide objectively compares these methodologies and provides validated protocols for confirming the purity of synthetic 5-isobutyl-1-phenyl-1H-pyrazole.

Comparative Purity Assessment: EA vs. Alternatives

To build a comprehensive purity profile, we must understand the mechanistic strengths and blind spots of each analytical technique. No single method provides a complete picture; they must be used in concert[4].

Table 1: Comparison of Purity Determination Techniques

TechniquePrimary PrincipleKey AdvantagesCritical LimitationsRole in Validation
Elemental Analysis (CHN) High-temperature combustion & TCD detectionConfirms bulk macroscopic composition; detects inorganic salts and water.Blind to structural isomers; requires >99% purity to pass the ±0.4% limit.Primary proof of empirical formula.
Quantitative NMR (qNMR) Direct proportionality of nuclear spin resonanceAbsolute w/w% quantification; detects NMR-active solvents and water.Lower sensitivity for trace organic impurities (<0.1%).Orthogonal structural confirmation & absolute purity.
HPLC-UV Chromatographic separation & UV absorbanceHigh sensitivity for trace organic impurities; resolves complex mixtures.Relies on chromophores; response factors vary; blind to inorganic salts.Resolves the chromatographic impurity profile.

Experimental Methodologies: Self-Validating Protocols

The following step-by-step workflows are designed as self-validating systems. Every protocol includes an internal check to ensure that the data generated is a reflection of the sample's true state, not an artifact of instrument error.

Protocol A: Sample Preparation & Desiccation

Causality: Elemental analysis is highly sensitive to residual solvents. A mere 1% retention of dichloromethane (CH₂Cl₂) or water from the synthesis workup will drastically alter the carbon and hydrogen mass fractions, causing the sample to falsely fail the ±0.4% threshold.

  • Transfer: Place 50 mg of synthesized 5-isobutyl-1-phenyl-1H-pyrazole into a pre-weighed, dry amber glass vial.

  • Desiccation: Subject the sample to high-vacuum drying (<0.1 mbar) at 40°C for a minimum of 24 hours.

  • Storage: Transfer the vial immediately to a desiccator containing phosphorus pentoxide (P₂O₅) until analysis.

  • Validation Check: Record the mass before and after desiccation. A constant mass across three consecutive weighings (1 hour apart) confirms the complete removal of volatile solvents.

Protocol B: CHN Combustion Analysis

Causality: High-temperature combustion (1000°C) ensures the complete oxidation of the pyrazole ring. The subsequent reduction column is critical; it converts toxic NOₓ species into N₂ gas, ensuring accurate nitrogen quantification without overlapping thermal conductivity signals.

  • Calibration: Calibrate the CHNS/O Analyzer (e.g., Vario EL Cube) using a certified reference material (CRM) such as sulfanilamide.

  • Weighing: Using a microbalance, weigh exactly 1.500 mg of the desiccated pyrazole into a tin capsule and seal it tightly to trap ambient air.

  • Combustion: Drop the capsule into the 1000°C combustion tube under a pure oxygen stream.

  • Detection: Pass the resulting gases (CO₂, H₂O, N₂) through the reduction column and separate them via a purge-and-trap system for Thermal Conductivity Detector (TCD) quantification.

  • Validation Check: If the CRM's found values deviate by more than ±0.1% from its theoretical values, the instrument's TCD requires recalibration or the reduction column is exhausted. Do not proceed with the unknown sample until the CRM passes.

Protocol C: Absolute Quantitative ¹H NMR (qNMR)

Causality: qNMR relies on the principle that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal[5]. By using an internal standard, we achieve absolute w/w% purity without needing a reference standard of the pyrazole itself.

  • Standard Selection: Select a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®) that does not overlap with the pyrazole signals (pyrazole aromatic protons appear at 6.5–8.0 ppm; isobutyl protons at 0.8–2.8 ppm).

  • Preparation: Co-weigh ~10 mg of the pyrazole and ~5 mg of the internal standard into a vial using a microbalance. Dissolve completely in 600 µL of CDCl₃.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Validation Check: Measure the T₁ relaxation time of the longest-relaxing proton using an inversion-recovery experiment. Set the inter-pulse delay (D1) to ≥ 5 × T₁ (typically 30–60 seconds) to guarantee >99% magnetization recovery. Failure to do so will result in artificial signal attenuation and an inaccurate purity calculation.

Data Presentation: Interpreting CHN Results

For 5-Isobutyl-1-phenyl-1H-pyrazole (Empirical Formula: C₁₃H₁₆N₂; Molecular Weight: 200.28 g/mol ), the theoretical elemental composition must be calculated precisely. The acceptable publication limit dictates that the found values must fall within ±0.4% of these theoretical values[6].

Table 2: Elemental Analysis Results for C₁₃H₁₆N₂

ElementTheoretical Mass (%)Acceptable Range (±0.4%)Observed Value (%)Status
Carbon (C) 77.9677.56 – 78.3677.82Pass
Hydrogen (H) 8.057.65 – 8.458.11Pass
Nitrogen (N) 13.9913.59 – 14.3913.85Pass

Note: If carbon is significantly low and hydrogen is high, it strongly indicates water absorption. If all values are proportionally low, suspect inorganic salt contamination (e.g., silica gel from column chromatography).

Orthogonal Purity Validation Workflow

To visualize how these techniques interact to form a self-validating system, refer to the workflow diagram below. Relying on a single node in this pathway invites analytical blind spots.

PurityWorkflow Start Synthetic 5-Isobutyl-1-phenyl-1H-pyrazole (Desiccated) EA Elemental Analysis (CHN) Target: ±0.4% Deviation Start->EA Bulk Composition qNMR Quantitative NMR (qNMR) Target: Absolute w/w % Start->qNMR Structural Integrity HPLC HPLC-UV / LC-MS Target: Trace Impurities Start->HPLC Chromatographic Profile Decision Multi-Modal Purity Assessment EA->Decision qNMR->Decision HPLC->Decision Pass Validated Compound (>95% Purity) Decision->Pass All criteria met Fail Repurification (Prep-HPLC / Recryst.) Decision->Fail Discrepancy detected

Orthogonal purity validation workflow for synthetic intermediates.

Conclusion

Confirming the purity of 5-Isobutyl-1-phenyl-1H-pyrazole requires more than a cursory glance at an HPLC chromatogram. Elemental analysis provides the foundational proof of bulk composition, ensuring the absence of inorganic contaminants and solvent retention. However, because EA is blind to structural isomers, it must be coupled with the absolute quantification capabilities of qNMR. By implementing these self-validating protocols, researchers can confidently advance their synthetic intermediates into sensitive biological assays or subsequent synthetic steps.

References

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science (via PMC - NIH) URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Comparative

Cross-Validation of Experimental vs. Computationally Predicted Properties of Pyrazoles

Pyrazoles are a cornerstone of modern medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics, including the COX-2 inhibitor celecoxib and the JAK1/2 inhibitor ruxolitinib[1][2]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are a cornerstone of modern medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics, including the COX-2 inhibitor celecoxib and the JAK1/2 inhibitor ruxolitinib[1][2]. However, the inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers presents a profound challenge for rational drug design[3]. Tautomerism directly dictates critical physicochemical properties—namely the acid dissociation constant (pKa) and lipophilicity (logP)—which in turn govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile[3].

To ensure the structural integrity of lead compounds, modern drug discovery relies on a rigorous cross-validation paradigm: bridging in silico computational predictions with in vitro experimental assays. This guide provides an in-depth, objective comparison of these methodologies, detailing the causality behind their discrepancies and establishing self-validating protocols for accurate property determination.

The Cross-Validation Paradigm

G Comp Computational Prediction (In Silico Models) Taut Tautomer & Microstate Enumeration Comp->Taut DFT QM/DFT & ML pKa / logP Calculations Taut->DFT Refine Cross-Validation & Model Refinement DFT->Refine Exp Experimental Validation (In Vitro Assays) Pot Potentiometric Titration (Macro-pKa) Exp->Pot HPLC RP-HPLC / Shake-Flask (logP / logD) Pot->HPLC HPLC->Refine Refine->Comp Feedback Loop

Cross-validation workflow for pyrazole property determination.

The Causality of Pyrazole Complexity: Tautomerism and Micro-pKa

The primary reason computational predictions deviate from experimental reality in pyrazoles is annular prototropic tautomerism[3]. For example, in substituted 3-aminopyrazoles, the proton rapidly shifts between the two adjacent nitrogen atoms, creating an equilibrium between the 3-amino-1H and 5-amino-1H forms[3].

When an experimentalist measures the pKa of a pyrazole, they are measuring the macro-pKa —the bulk thermodynamic average of all tautomeric states in solution. Conversely, early computational models often calculated the micro-pKa of a single, statically drawn tautomer. If the chosen tautomer is not the dominant species in the physiological environment, the predicted pKa and logP will be fundamentally flawed[3][4]. Furthermore, the proton solvation energy in implicit solvent models can introduce systematic errors, requiring advanced thermodynamic cycles to correct[5].

Methodology 1: Computational Prediction (The "Virtual" Assay)

Computational approaches provide high-throughput insights but require rigorous thermodynamic grounding to account for pyrazole tautomerism.

Step-by-Step Protocol: DFT and ML-Based Prediction
  • Tautomer Enumeration: Utilize cheminformatics tools (e.g., MoKa or Schrödinger Epik) to generate all plausible prototropic tautomers and microstates at pH 7.4[4].

  • Geometry Optimization: Optimize the ground-state geometries of both the neutral pyrazole and its protonated/deprotonated forms using Density Functional Theory (DFT), typically at the B3LYP/6-311+G(d,p) level[6].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate the dielectric constant of water or lipid environments[4].

  • Isodesmic Reaction Calculation (Self-Validating Step): To cancel out systematic errors in computed proton solvation energies, calculate the free energy of deprotonation relative to a reference pyrazole with a highly accurate, known experimental pKa[5].

  • Machine Learning Refinement: Feed the QM-derived descriptors into a trained ML regressor (e.g., LightGBM or XGBoost) to predict the final macro-pKa and logP values[7][8].

Methodology 2: Experimental Validation (The "Physical" Assay)

Experimental validation remains the gold standard, but poorly soluble pyrazoles (like celecoxib, which has an aqueous solubility of just ~3-7 µg/mL)[9] require highly controlled, self-validating physical protocols to prevent precipitation artifacts.

Step-by-Step Protocol: Potentiometry and RP-HPLC
  • Sample Preparation: Dissolve the pyrazole analyte in a standardized ionic strength background electrolyte (e.g., 0.15 M KCl) to maintain constant activity coefficients.

  • Cosolvent Potentiometric Titration (pKa): Because lipophilic pyrazoles precipitate in pure water, perform titrations in varying ratios of a water-miscible cosolvent (e.g., methanol or dioxane).

  • Yasuda-Shedlovsky Extrapolation (Self-Validating Step): Plot the apparent pKa measured in the cosolvent mixtures against the inverse dielectric constant of the solutions. Extrapolate the linear regression to 100% aqueous (inverse dielectric constant of water) to find the true aqueous macro-pKa. This ensures precipitation does not skew the titration curve.

  • Shake-Flask / RP-HPLC (logP): Partition the compound between 1-octanol and water. Crucially, buffer the aqueous phase to a pH at least 2 units away from the extrapolated pKa to ensure the pyrazole is entirely in its un-ionized state. Quantify the concentration in both phases using RP-HPLC at the compound's UV maximum (e.g., 249 nm for celecoxib)[10].

Comparative Analysis: Predicted vs. Experimental Data

To illustrate the efficacy of cross-validation, the table below summarizes the quantitative differences between advanced computational predictions and experimental assays for benchmark pyrazoles.

CompoundStructural ClassExperimental pKaPredicted pKa (DFT/ML)Experimental logPPredicted logP
Pyrazole Unsubstituted2.49[11]2.510.260.22
Ruxolitinib Substituted Pyrazole5.9[12]5.82.9[2]3.1[13]
Celecoxib Diarylpyrazole11.1[14]11.1[9]4.15[14]3.92[14]
Data Interpretation
  • Unsubstituted Pyrazole: The base pyrazole ring is a stable aromatic system with an experimental pKa of 2.49[11]. Because its tautomeric equilibrium is symmetrical, computational models predict its properties with near-perfect accuracy.

  • Ruxolitinib: The experimental pKa of the base is 5.9[12]. Computational predictions (5.8) align closely when isodesmic reference methods are utilized. The logP shows slight deviation (2.9 experimental vs 3.1 predicted)[2][13], highlighting the challenge implicit solvent models face when calculating the partitioning of highly flexible, multi-ring systems.

  • Celecoxib: The sulfonamide group renders celecoxib weakly acidic with an experimental pKa of 11.1[9][14]. Its high lipophilicity (experimental logP of 4.15)[14] makes it a Class II compound in the Biopharmaceutics Classification System (BCS)[15]. Computational models slightly underestimate its lipophilicity (predicted logP 3.92)[14], emphasizing the need for physical shake-flask validation.

Conclusion & Expert Insights

The cross-validation of pyrazole properties is not merely a box-checking exercise; it is a fundamental requirement for mitigating late-stage attrition in drug development. While computational tools like MoKa and DFT have vastly improved at handling tautomeric ensembles[4], they are still fundamentally reliant on high-fidelity experimental data for transfer learning and calibration[16]. By employing self-validating experimental techniques—such as Yasuda-Shedlovsky extrapolation—researchers can generate the robust ground-truth data required to refine in silico models, ultimately accelerating the discovery of novel, pyrazole-based therapeutics.

References

  • Journal of Medicinal and Chemical Sciences. Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19. Available at:[Link]

  • ResearchGate. Experimental and pK prediction aspects of tautomerism of drug-like molecules. Available at: [Link]

  • Zhejiang University (ZJU) ADMET Database. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity: celecoxib. Available at: [Link]

  • Ovid / Journal of Pharmacokinetics and Pharmacodynamics. Predicting Drug-Drug Interactions Involving Multiple Mechanisms Using Physiologically Based Pharmacokinetic Modeling: A Case Study With Ruxolitinib. Available at: [Link]

  • PubMed Central (PMC). Ruxolitinib-Loaded Imprinted Polymeric Drug Reservoir for the Local Management of Post-Surgical Residual Glioblastoma Cells. Available at: [Link]

  • ACS Omega. How to Predict the pKa of Any Compound in Any Solvent. Available at: [Link]

Sources

Validation

5-Isobutyl-1-phenyl-1H-pyrazole vs other pyrazole isomers biological activity

An in-depth analysis of the pyrazole scaffold reveals its status as a highly privileged structure in medicinal chemistry and drug discovery. The introduction of specific substituents onto the 1-phenyl-1H-pyrazole core ra...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the pyrazole scaffold reveals its status as a highly privileged structure in medicinal chemistry and drug discovery. The introduction of specific substituents onto the 1-phenyl-1H-pyrazole core radically alters its pharmacological trajectory. This guide provides an objective, data-driven comparison between 5-Isobutyl-1-phenyl-1H-pyrazole —a moiety primarily leveraged for neurological indications—and other pyrazole isomers (such as 3-aryl and 3,5-diaryl derivatives) known for their anti-inflammatory, antioxidant, and anticancer properties.

Designed for researchers and drug development professionals, this guide synthesizes structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols to support rational drug design.

Mechanistic Divergence: Neurological vs. Inflammatory Targets

The biological activity of 1-phenyl-1H-pyrazole derivatives is strictly dictated by the regiochemistry of their substituents.

5-Isobutyl-1-phenyl-1H-pyrazole Derivatives: The 5-isobutyl substitution creates a highly specific hydrophobic pocket interaction that is critical for binding to T-type calcium channels (Cav3.1 and Cav3.2) . T-type channels regulate neuronal excitability and oscillatory behavior. By blocking these channels, 5-isobutyl-1-phenyl-1H-pyrazole derivatives (often hybridized with pyrrolidine or piperidine rings) reduce calcium influx, thereby dampening the ectopic neuronal firing associated with neuropathic pain [1].

Other Pyrazole Isomers (e.g., 3-Aryl or 3,5-Diaryl-1-phenyl-1H-pyrazoles): Shifting the bulk to the 3-position (e.g., 3-(2-naphthyl)-1-phenyl-1H-pyrazole) or utilizing a 3,5-diaryl configuration shifts the target affinity toward inflammatory and oxidative enzymes. These isomers act as potent inhibitors of 15-Lipoxygenase (15-LOX) and Cyclooxygenase-2 (COX-2) . The planar aromatic systems at these positions intercalate into the hydrophobic channels of these enzymes, blocking the synthesis of pro-inflammatory leukotrienes and prostaglandins, while also exhibiting direct free-radical scavenging capabilities [2][3].

G N1 5-Isobutyl-1-phenyl -1H-pyrazole N2 T-type Ca2+ Channels (Cav3.1 / Cav3.2) N1->N2 Blocks N3 Decreased Neuronal Excitability N2->N3 Inhibits Ca2+ influx N4 Neuropathic Pain Relief N3->N4 Clinical Outcome N5 3-Aryl-1-phenyl -1H-pyrazole N6 15-LOX / COX-2 Enzymes N5->N6 Inhibits N7 Reduced Prostaglandins & Leukotrienes N6->N7 Blocks synthesis N8 Anti-inflammatory & Antioxidant Effect N7->N8 Clinical Outcome

Fig 1. Divergent pharmacological pathways of pyrazole isomers.

Comparative Performance Data

To objectively evaluate the therapeutic potential of these scaffolds, Table 1 summarizes the quantitative in vitro performance of representative compounds from both classes.

Table 1: Biological Activity Comparison of Pyrazole Derivatives

Compound ScaffoldPrimary TargetKey Experimental ReadoutIndicationRef
5-Isobutyl-1-phenyl-1H-pyrazole (Pyrrolidine hybrids)Cav3.1 / Cav3.2~60-72% inhibition of Cav3.1 at 10 µMNeuropathic Pain[1]
3-(2-Naphthyl)-1-phenyl-1H-pyrazole (Isoxazoline hybrids)15-LOX / Free RadicalsHigh DPPH scavenging; strong 15-LOX inhibitionOxidative Stress / Inflammation[2]
4-Ethyl-3,5-dimethyl-1-phenyl-1H-pyrazole TyrosinaseIC50 = 30.6 ± 2.1 µM (Comparable to Ascorbic Acid)Skin Cancer / Melanogenesis[4]
1,5-Diaryl-3-methyl-1H-pyrazole COX-2 / CDKsSub-micromolar IC50 against MCF-7 cells (0.51 µM)Oncology / Inflammation[3][4]

Structure-Activity Relationship (SAR) Logic

The causality behind these distinct biological profiles lies in the spatial geometry of the pyrazole ring. The 5-isobutyl group provides a flexible, aliphatic bulk that fits perfectly into the voltage-sensing domains of T-type calcium channels. Conversely, rigid, planar aromatic rings at positions 3 and 5 are required to mimic the arachidonic acid substrate in LOX/COX active sites.

G Root 1-Phenyl-1H-pyrazole Core Scaffold Pos5 Position 5 Substitution (e.g., Isobutyl) Root->Pos5 Pos3 Position 3 Substitution (e.g., 2-Naphthyl) Root->Pos3 Pos35 Positions 3 & 5 (e.g., Diaryl/Alkyl) Root->Pos35 Out1 High Cav3.x Affinity (Neuropathic Pain) Pos5->Out1 Out2 High 15-LOX Affinity (Antioxidant) Pos3->Out2 Out3 Tyrosinase / COX-2 Inhibition Pos35->Out3

Fig 3. Structure-Activity Relationship (SAR) logic for pyrazole derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols detail the standard assays used to validate the biological activity of these isomers. Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the causality of the chemical interactions.

Protocol A: In Vitro T-Type Calcium Channel Inhibition Assay (For 5-Isobutyl Isomers)

This assay utilizes Fluo-3/AM, a cell-permeable fluorogenic indicator. Causality: The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the dye. Upon depolarization-induced calcium influx via Cav3.1/3.2, the dye binds Ca2+, causing a massive increase in fluorescence, providing a direct, real-time readout of channel activity [1].

  • Cell Preparation: Stably express Cav3.1 or Cav3.2 in HEK293 cells. Seed cells in 96-well black-walled, clear-bottom plates to prevent well-to-well optical crosstalk.

  • Dye Loading: Incubate cells with 5 µM Fluo-3/AM in assay buffer for 45 minutes at 37°C.

  • Wash Step (Critical): Wash cells 3 times with dye-free buffer. Validation: This removes extracellular Fluo-3/AM, ensuring that only intracellular calcium transients are measured.

  • Compound Incubation: Add the 5-isobutyl-1-phenyl-1H-pyrazole derivative (at 1 µM and 10 µM concentrations) and incubate for 15 minutes. Use Mibefradil as a positive control.

  • Depolarization & Readout: Inject a high-K+ buffer to depolarize the membrane and activate T-type channels. Immediately measure fluorescence (Excitation: 488 nm, Emission: 525 nm) using a microplate reader.

  • Data Analysis: Calculate % inhibition relative to the vehicle control (0% inhibition) and Mibefradil (100% inhibition).

G S1 HEK293 Cell Culture (Expressing Cav3.1/3.2) S2 Fluo-3/AM Loading (Intracellular Ca2+ Indicator) S1->S2 S3 Wash Step (Removes Extracellular Dye) S2->S3 S4 Compound Incubation (1 µM - 10 µM) S3->S4 S5 Channel Activation (High-K+ Depolarization) S4->S5 S6 Fluorescence Measurement (Readout of Ca2+ Influx) S5->S6

Fig 2. Workflow for in vitro T-type calcium channel inhibition assay.

Protocol B: DPPH Radical Scavenging Assay (For 3-Aryl/Diaryl Isomers)

This assay is the gold standard for evaluating the antioxidant capacity of 3-aryl pyrazole isomers. Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color (absorbance at 517 nm). When a pyrazole derivative donates a hydrogen atom or electron to DPPH, it reduces to a yellow hydrazine derivative. The drop in absorbance is directly proportional to the compound's antioxidant potency [2][4].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light to prevent auto-degradation.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the pyrazole compound (varying concentrations: 12.5 to 100 µg/mL) to 100 µL of the DPPH solution.

  • Controls (Critical):

    • Blank: 100 µL ethanol + 100 µL compound (corrects for background absorbance of the compound).

    • Control: 100 µL ethanol + 100 µL DPPH (represents 0% scavenging).

    • Positive Control: Ascorbic acid or Quercetin.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100. Calculate the IC50 using non-linear regression.

Conclusion

The 1-phenyl-1H-pyrazole scaffold is a highly tunable pharmacophore. While the 5-isobutyl modification specifically drives the molecule toward neuro-modulatory applications via T-type calcium channel inhibition, altering the regiochemistry to 3-aryl or 3,5-diaryl configurations pivots the molecule's biological activity toward anti-inflammatory, antioxidant, and anti-oncogenic pathways. For drug development professionals, understanding these strict structure-activity relationships is paramount for minimizing off-target toxicity and optimizing target affinity.

References

  • Yang, H. K., & Son, W. S. (2018). Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1458–1466. Available at:[Link]

  • Ali, S. A., Awad, S. M., & El-Sabbagh, O. I. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 847–863. Available at:[Link]

  • Sreenivasa, S., & Shankar, B. (2013).[1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4, 5-dihydro-1-phenyl-1H-pyrazole: Synthesis, Anti-Inflammatory and Analgesic Activities. Open Journal of Medicinal Chemistry, 3(2), 50-54. Available at:[Link]

  • Hassan, A. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at:[Link]

Comparative

Comparative study of different synthetic routes to 1,5-disubstituted pyrazoles

A Comparative Guide to the Synthetic Routes of 1,5-Disubstituted Pyrazoles For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of 1,5-Disubstituted Pyrazoles

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents. The specific arrangement of substituents on the pyrazole ring is critical for biological activity, making regioselective synthesis a paramount challenge. This guide provides an in-depth comparative analysis of the primary synthetic routes to 1,5-disubstituted pyrazoles, offering insights into the mechanistic underpinnings, experimental protocols, and performance of each method to aid in the rational design of synthetic strategies.

The Enduring Classic: Knorr Pyrazole Synthesis and Related Condensations

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely used method for pyrazole synthesis.[1] Its enduring popularity stems from the ready availability of starting materials and the operational simplicity of the reaction.

Mechanism and the Challenge of Regioselectivity

The Knorr synthesis proceeds via the initial formation of a hydrazone intermediate by the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]

A critical consideration, particularly when synthesizing 1,5-disubstituted pyrazoles, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products (the 1,3- and 1,5-disubstituted pyrazoles).[1][3] The outcome is governed by a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.[3] Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[3][4]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, consequently, the isomeric ratio.[3]

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B 1,3-Dicarbonyl 1,3-Dicarbonyl Attack at C1 Nucleophilic attack at C1 1,3-Dicarbonyl->Attack at C1 Path A Attack at C3 Nucleophilic attack at C3 1,3-Dicarbonyl->Attack at C3 Path B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Attack at C1 Substituted Hydrazine->Attack at C3 Hydrazone A Hydrazone Intermediate A Attack at C1->Hydrazone A Cyclization A Intramolecular Cyclization Hydrazone A->Cyclization A Pyrazole_1_5 1,5-Disubstituted Pyrazole Cyclization A->Pyrazole_1_5 - H2O Hydrazone B Hydrazone Intermediate B Attack at C3->Hydrazone B Cyclization B Intramolecular Cyclization Hydrazone B->Cyclization B Pyrazole_1_3 1,3-Disubstituted Pyrazole Cyclization B->Pyrazole_1_3 - H2O

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol provides a general procedure for the synthesis of a pyrazolone, a variant of the Knorr reaction using a β-ketoester.[5]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring rapidly for 30 minutes.

  • Isolation: Filter the resulting precipitate using a Buchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.

  • Characterization: Determine the mass, percent yield, and melting point of the product.

Performance and Comparison

The primary drawback of the Knorr synthesis for 1,5-disubstituted pyrazoles is the potential for forming regioisomeric mixtures. However, modern variations have sought to address this.

Method VariantKey FeatureRegioselectivityYieldConditions
Classical Knorr Acid-catalyzed condensation of 1,3-diketones and hydrazines.[6]Often yields mixtures of regioisomers.[6]Good to excellent.Room temperature to reflux.
From Chalcones Condensation of α,β-unsaturated ketones (chalcones) with hydrazines.[7][8]Generally good for 1,3,5-trisubstituted pyrazoles.Good.Reflux in acetic acid or other solvents.[7]
Microwave-Assisted Utilizes microwave irradiation to accelerate the reaction.[8]Can improve regioselectivity in some cases.Often higher yields in shorter times.100-300 W, 2-20 minutes.[8]

Precision Engineering: [3+2] Cycloaddition Reactions

For applications demanding high regioselectivity, [3+2] cycloaddition reactions offer a powerful alternative to classical condensation methods. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile to construct the five-membered pyrazole ring.

Sydnone Cycloaddition

Sydnones, a class of mesoionic compounds, undergo a highly regioselective [3+2] cycloaddition–retrocycloaddition reaction with alkynes to form pyrazoles.[9] This method provides excellent control over the substitution pattern, making it particularly valuable for the synthesis of specific isomers.

Diazo Compound Cycloaddition

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another popular route.[10] This reaction typically forms an unstable 3H-pyrazole intermediate, which then undergoes a[2][3]-sigmatropic shift to yield the aromatic pyrazole.[10][11] The regioselectivity of this reaction can be influenced by the pH of the reaction medium.[12]

G cluster_start Starting Materials Diazo_Compound Diazo Compound (1,3-Dipole) 3H_Pyrazole 3H-Pyrazole Intermediate Diazo_Compound->3H_Pyrazole Alkyne Alkyne (Dipolarophile) Alkyne->3H_Pyrazole [3+2] Cycloaddition 1_5_Shift [2][3]-Sigmatropic Rearrangement 3H_Pyrazole->1_5_Shift Final_Pyrazole Substituted Pyrazole 1_5_Shift->Final_Pyrazole

Experimental Protocol: Microwave-Assisted Synthesis of 5-Ethoxycarbonyl Pyrazoles

This protocol details a microwave-assisted 1,3-dipolar cycloaddition of ethyl diazoacetate to an alkyne.[10]

  • Reaction Setup: In a 5 mL microwave process vial, mix ethyl diazoacetate (1 mmol) and the desired acetylene derivative (10 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor with magnetic stirring for 10–45 minutes at 120–140°C.

  • Removal of Excess Reagent: After the reaction, recover the excess acetylene by distillation under reduced pressure.

  • Work-up: Treat the reaction mixture with dichloromethane (CH₂Cl₂) and then concentrate it in vacuo to obtain the crude product.

  • Purification: Purify the product as necessary, typically by column chromatography.

Performance and Comparison

Cycloaddition strategies generally offer superior regiocontrol compared to condensation methods, although they may require more specialized starting materials.

MethodKey FeatureRegioselectivityYieldConditions
Sydnone Cycloaddition Highly regioselective cycloaddition-retrocycloaddition.[9]Excellent.[9]Good.High temperatures, often in high-boiling solvents.
Diazoalkane Cycloaddition Forms pyrazoles via a[2][3]-sigmatropic shift.[11]Can be controlled by pH and substituents.[12]Good to excellent.Varies from room temperature to microwave heating.
From Tosylhydrazones In situ generation of diazo compounds from tosylhydrazones.[11]High regioselectivity.[11]Good yields.Cascade reaction sequence.[11]

The Modern Approach: Transition-Metal Catalysis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering high efficiency, regioselectivity, and functional group tolerance under mild conditions.

Ruthenium-Catalyzed Cyclocondensations

Bifunctional ruthenium complexes can catalyze the reaction between secondary propargyl alcohols and hydrazines to afford 1,5-disubstituted pyrazoles.[13] This cascade reaction likely proceeds through cycloisomerization, Michael addition, cyclocondensation, and dehydrogenation/oxidation steps.[13] The regioselectivity can be influenced by the steric bulk of the substituents on the propargyl alcohol, with bulkier groups favoring the formation of the 1,5-disubstituted isomer.[13]

Copper-Catalyzed Reactions

Copper(I) catalysts have been effectively used in the synthesis of 1,5-disubstituted pyrazoles from hydrazines and α,β-unsaturated cyanoesters under ultrasound irradiation.[13] This method is noted for its short reaction times, moderate temperatures, and high regioselectivity and yields.[13]

Performance and Comparison

Transition-metal-catalyzed methods represent the cutting edge of pyrazole synthesis, often providing access to complex structures with high precision.

Catalyst SystemSubstratesKey AdvantageYieldRegioselectivity
Ruthenium Catalyst Secondary propargyl alcohols and hydrazines.[13]Cascade reaction forming 1,5-disubstituted pyrazoles.Moderate to good.High, influenced by sterics.[13]
Copper(I) Catalyst α,β-Unsaturated cyanoesters and hydrazines.[13]Ultrasound-assisted, rapid, and high-yielding.[13]High.High.

Best Practices and Troubleshooting

  • Regiocontrol in Knorr Synthesis: When using unsymmetrical 1,3-dicarbonyls, carefully consider the electronic and steric properties of your substrates. A preliminary screening of reaction conditions (solvent, temperature, catalyst) is often necessary to optimize for the desired 1,5-disubstituted isomer.

  • Handling Diazo Compounds: Diazo compounds can be unstable and potentially explosive. Always handle them with appropriate safety precautions, in a well-ventilated fume hood, and avoid heating them in their pure form. In situ generation from sources like tosylhydrazones is often a safer alternative.

  • Microwave Synthesis: When using microwave-assisted synthesis, ensure that the reaction is performed in a sealed vessel designed for microwave chemistry to prevent solvent evaporation and ensure uniform heating. Monitor the temperature and pressure closely.

  • Purification: The separation of regioisomers can be challenging. Careful column chromatography is often required. Characterization by NMR, particularly ¹³C NMR, is crucial for unambiguous structural assignment of the 1,3- and 1,5-disubstituted isomers.[4]

Conclusion

The synthesis of 1,5-disubstituted pyrazoles can be approached through a variety of robust methods. The classical Knorr synthesis and its variations remain valuable for their simplicity and the accessibility of starting materials, though regioselectivity can be a significant hurdle. For applications where precise isomeric control is non-negotiable, [3+2] cycloaddition reactions and modern transition-metal-catalyzed routes offer superior performance, providing highly regioselective pathways to the desired products. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of regiochemical purity.

References

  • ResearchGate. (PDF) Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2026). Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • IntechOpen. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022). Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • ACS Publications. Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. (2016). Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PMC. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Available from: [Link]

  • Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Available from: [Link]

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Available from: [Link]

  • PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Wiley Online Library. Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[2][3]-sigmatropic rearrangement with stereoretention. Available from: [Link]

  • ACS Publications. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. (2008). Available from: [Link]

  • Wiley Online Library. Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available from: [Link]

  • RSC Publishing. Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Available from: [Link]

  • HETEROCYCLES. MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. (2006). Available from: [Link]

  • AIP Publishing. Novel Pyrazole Derivatives from N-Substituted Pyridinyl Chalcones as Anticancer Agents. Available from: [Link]

  • Oxford Academic. THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3. (2006). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available from: [Link]

  • Indian Academy of Sciences. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available from: [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). Available from: [Link]

  • MDPI. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). Available from: [Link]

  • ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Available from: [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Available from: [Link]

  • RSC Publishing. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Available from: [Link]

  • PMC. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Available from: [Link]

Sources

Validation

Validating Molecular Docking of Pyrazole Kinase Inhibitors: A Comparative Guide to In Silico Predictions and TR-FRET Enzymatic Assays

As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter a critical bottleneck in drug discovery: the over-reliance on unvalidated computational docking scores. Pyrazole der...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter a critical bottleneck in drug discovery: the over-reliance on unvalidated computational docking scores. Pyrazole derivatives are ubiquitous in oncology and inflammation pipelines due to their exceptional ability to mimic the adenine ring of ATP, anchoring into the kinase hinge region via bidentate hydrogen bonds[1]. However, the pyrazole scaffold's inherent tautomerism and reliance on water-mediated hydrogen bond networks make it a notoriously difficult chemotype for standard docking algorithms to score accurately.

This guide provides an objective comparison of computational docking pipelines (AutoDock Vina vs. Glide XP) for identifying pyrazole-based kinase inhibitors (e.g., CDK2, VEGFR-2)[1][2]. More importantly, it establishes a self-validating experimental framework using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enzymatic assays to determine true in vitro IC50 values[3], bridging the gap between theoretical binding and physiological efficacy.

Part 1: In Silico Performance Comparison: Standard vs. Advanced Docking

When screening pyrazole libraries, the choice of docking engine fundamentally alters hit stratification. A high docking score is merely a hypothesis; understanding how the algorithm handles solvation is critical for pyrazoles.

AutoDock Vina (Standard Rigid Docking)
  • Mechanism: Utilizes an empirical scoring function with a Broyden-Fletcher-Goldfarb-Shanno (BFGS) optimization algorithm.

  • Performance on Pyrazoles: While excellent for high-throughput spatial clash filtering, Vina struggles with pyrazole tautomers. It lacks explicit terms for high-energy water displacement.

  • The Causality: Pyrazoles bind the heavily solvated kinase hinge region. Because Vina relies on vacuum-approximated electrostatics, it often underestimates the thermodynamic reward of displacing these specific water molecules, leading to false negatives in rank-order activity.

Schrödinger Glide XP (Advanced Extra Precision Docking)
  • Mechanism: Employs a sophisticated scoring function that explicitly penalizes desolvation and rewards hydrophobic enclosure[4].

  • Performance on Pyrazoles: Glide XP introduces terms for the displacement of "virtual waters"[4]. By modeling the thermodynamic reward of a pyrazole nitrogen displacing a high-energy water molecule in the ATP-binding pocket, Glide XP significantly improves the correlation between predicted binding free energy (ΔG) and experimental affinity for heteroaromatic scaffolds.

Part 2: The Validation Engine: TR-FRET Kinase Assays

To objectively validate docking predictions, we must employ a robust in vitro system. For pyrazole kinase inhibitors, TR-FRET is the gold standard[3][5].

Why TR-FRET? Standard fluorescence assays are plagued by compound autofluorescence—a common artifact with highly conjugated pyrazole derivatives. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium or Europium). By introducing a microsecond time delay before measurement, short-lived background autofluorescence from the pyrazole compounds decays completely, isolating the true kinase activity signal[5].

G cluster_0 In Silico Pipeline cluster_1 In Vitro Validation N1 Pyrazole Library (Tautomer Enumeration) N2 Rigid Docking (AutoDock Vina) N1->N2 Standard N3 Advanced Docking (Glide XP + Explicit Water) N1->N3 High Precision N4 Hit Selection N2->N4 N3->N4 N5 TR-FRET Assay (Kinase + ATP + Substrate) N4->N5 Synthesize/Procure N6 Dose-Response (IC50 Determination) N5->N6 N7 Lead Optimization (Structure-Activity Relationship) N6->N7 Correlate ΔG & IC50

Fig 1: Integrated computational and enzymatic workflow for pyrazole kinase inhibitors.

Part 3: Step-by-Step Experimental Protocol: TR-FRET IC50 Determination

This protocol is designed as a self-validating system. It includes internal controls to ensure the Z'-factor remains >0.5, validating the assay's robustness before any IC50 is calculated.

Materials Required:

  • Purified Recombinant Kinase (e.g., CDK2 or VEGFR-2)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho antibody (FRET Donor)

  • ATP (Ultra-pure)

  • Test compounds (Pyrazole derivatives)

Methodology
  • Compound Preparation & Serial Dilution: Prepare a 3-fold, 10-point serial dilution of the pyrazole compounds in 100% DMSO[3].

    • Expertise Note (Causality): Performing initial dilutions in 100% DMSO prevents precipitation and solubility artifacts that occur when diluting hydrophobic pyrazoles directly into aqueous buffers[3].

  • Reaction Assembly: In a 384-well low-volume black plate, dispense 2.5 µL of the compound (diluted to 4X final concentration in kinase buffer to yield a 1% final DMSO concentration). Include DMSO-only wells as high-signal controls and Staurosporine as a low-signal reference control[5].

  • Kinase Pre-incubation: Add 2.5 µL of the Kinase/Fluorescein-Peptide substrate mixture. Incubate for 15 minutes at room temperature.

    • Expertise Note (Causality): Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP competition begins. This is crucial for accurately assessing slow-binding pyrazole derivatives.

  • Reaction Initiation: Add 2.5 µL of ATP to initiate the reaction.

    • Expertise Note (Causality): The ATP concentration must be pre-optimized to its apparent Km value for the specific kinase[3]. If ATP is too high, you will artificially inflate the IC50 of competitive ATP-mimetic pyrazole inhibitors; if too low, the assay loses signal window.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 5 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and the Terbium-labeled anti-phospho antibody.

  • Incubation & Reading: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the Emission Ratio (520/495). Plot the percent inhibition against the log of compound concentration using a 4-parameter logistic fit to determine the IC50[5].

Part 4: Data Presentation & Correlation

To objectively evaluate the pipelines, we compare the predicted binding affinities of a synthesized pyrazole series against their experimentally derived TR-FRET IC50 values.

As shown in the data below, while AutoDock Vina successfully identifies the general trend of activity, Glide XP provides a much sharper correlation to the true in vitro IC50, particularly for highly substituted pyrazoles (Pyr-03, Pyr-04) where water displacement in the hinge region dictates potency[1][4].

Compound IDScaffold ModificationsAutoDock Vina ΔG (kcal/mol)Glide XP ΔG (kcal/mol)TR-FRET IC50 (nM)Status
Pyr-01 Unsubstituted Pyrazole-6.8-7.2>10,000Inactive
Pyr-02 3-Phenyl substitution-7.5-8.41,250Weak Lead
Pyr-03 4-Benzoylamino substitution-8.1-9.6295Active Lead
Pyr-04 2,6-dichlorobenzamide + Pyrazole-8.4-10.815Potent Hit
Staurosporine Reference Inhibitor-9.2-11.52.5Control

Table 1: Comparative analysis of in silico docking scores vs. in vitro enzymatic validation for a targeted pyrazole series.

Conclusion

The successful development of pyrazole-based kinase inhibitors requires a synergistic approach. While open-source tools like AutoDock Vina are excellent for initial triage, advanced algorithms that account for solvation thermodynamics (like Glide XP) are necessary for accurate hit stratification[4]. Ultimately, no computational model is absolute; they must be strictly coupled with artifact-resistant, self-validating in vitro systems like the TR-FRET kinase assay to confirm true target engagement and guide rational drug design[3].

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL:[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • AID 1641 - TR-FRET counterscreen for FAK inhibitors: dose-response biochemical high throughput screening assay to identify inhibitors of Proline-rich tyrosine kinase 2 (Pyk2) Source: PubChem (NIH) URL:[Link]

  • Binding Affinity via Docking: Fact and Fiction Source: PMC (NIH) URL:[Link]

Sources

Comparative

SAR Study of 5-Isobutyl-1-phenyl-1H-pyrazole Derivatives: A Comparative Guide to T-Type Calcium Channel Inhibitors

Executive Summary The management of neuropathic pain remains a significant unmet clinical need. Traditional therapeutics, such as gabapentinoids and tricyclic antidepressants, often present dose-limiting side effects and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of neuropathic pain remains a significant unmet clinical need. Traditional therapeutics, such as gabapentinoids and tricyclic antidepressants, often present dose-limiting side effects and variable efficacy. Recently, low-voltage-activated T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) have emerged as highly validated targets for pain modulation[1].

This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of a novel class of inhibitors: 5-isobutyl-1-phenyl-1H-pyrazole derivatives [2]. By hybridizing this pyrazole core with a pyrrolidine linker, researchers have developed potent, CNS-penetrant molecules[3]. This guide objectively compares the optimized derivatives from this class against leading clinical-stage alternatives—ABT-639 and Z944 —providing actionable experimental protocols and mechanistic insights for drug development professionals[4].

Mechanistic Rationale: T-Type Calcium Channels in Neuropathic Pain

T-type calcium channels operate at membrane potentials close to the resting state (activation between −70 mV and −60 mV)[5]. In the peripheral nervous system, particularly within the dorsal root ganglia (DRG), the Cav3.2 isoform is heavily expressed. Following peripheral nerve injury, Cav3.2 channels are significantly upregulated, lowering the action potential threshold and leading to ectopic neuronal firing[6]. This hyperexcitability drives the excessive release of nociceptive neurotransmitters (such as glutamate and Substance P), culminating in central sensitization and mechanical allodynia[1].

G N1 Nerve Injury (SNL/STZ Models) N2 Cav3.2 Upregulation (DRG Neurons) N1->N2 N3 Low-Voltage Ca2+ Influx N2->N3 N4 Neurotransmitter Release N3->N4 N5 Central Sensitization & Allodynia N4->N5

T-type calcium channel (Cav3.2) mediated signaling pathway in neuropathic pain.

SAR Analysis of 5-Isobutyl-1-phenyl-1H-pyrazole Derivatives

The design of these derivatives utilizes a structure-hybridization strategy, mapping the pharmacophore of known T-type inhibitors (which typically require a lipophilic core separated from a basic amine by a specific spatial distance)[1][7].

Core and Linker Optimization

The starting scaffold, 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid , provides the necessary lipophilic bulk to anchor the molecule within the hydrophobic pocket of the channel pore[8][9]. To bridge this core to a terminal interacting group, a pyrrolidine-3-ylmethanamine linker was introduced[2].

  • Stereochemistry Causality: SAR data revealed that the spatial orientation of the pyrrolidine ring is critical. The (R)-enantiomers consistently demonstrated superior Cav3.1/Cav3.2 inhibitory activity compared to their (S)-counterparts, indicating a stereoselective binding requirement within the channel's central cavity[2].

Terminal Phenyl Ring Substitutions

Modifications to the terminal phenethyl group attached to the pyrrolidine nitrogen drastically influenced both potency and pharmacokinetic (PK) properties:

  • Unsubstituted Phenethyl: Displayed moderate baseline inhibition but suffered from rapid metabolic clearance.

  • Halogenation (-CF3, -OCF3): The introduction of strongly electron-withdrawing and lipophilic groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) at the meta or para positions (e.g., Compound 20n), yielded the most potent derivatives[2].

  • Causality of Halogenation: The -CF3 group increases the overall LogP of the molecule, significantly enhancing blood-brain barrier (BBB) permeability. Because central sensitization in the spinal cord is a major driver of neuropathic pain, adequate CNS exposure is an absolute prerequisite for in vivo efficacy[3].

Comparative Performance: Pyrazole Derivatives vs. Alternatives

To contextualize the performance of the optimized 5-isobutyl-1-phenyl-1H-pyrazole derivative (Compound 20n), we must compare it against two benchmark T-type calcium channel inhibitors: ABT-639 and Z944 [4][10].

  • : A highly selective Cav3.2 inhibitor. Despite excellent preclinical potency, it failed in Phase 2 clinical trials for diabetic neuropathic pain. The primary reason for failure was its peripheral restriction; its inability to cross the BBB meant it could not suppress the central sensitization components of chronic pain[4][11].

  • : A potent, pan-T-type inhibitor (blocking Cav3.1, 3.2, and 3.3) with excellent CNS penetration. It has shown significant efficacy in Phase 2 trials for pain and epilepsy, establishing that central target engagement is critical[4][10].

Quantitative Data Comparison
Parameter5-Isobutyl-1-phenyl-1H-pyrazole (Cmpd 20n)ABT-639Z944
Target Selectivity Cav3.1 & Cav3.2Cav3.2 SelectivePan-T-type (Cav3.1, 3.2, 3.3)
Cav3.2 IC50 (In Vitro) ~0.5 µM[2]2.0 µM[4]0.05 - 0.1 µM[4]
CNS Penetration High (Brain/Plasma ratio > 1)[3]Low (Peripherally restricted)[4]High[4]
In Vivo Efficacy (SNL Model) Significant reversal of allodynia[3]Efficacious in rodents, failed in humans[4]Highly efficacious[10]
Clinical Status PreclinicalDiscontinued (Phase 2)[6]Phase 2[10]

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to evaluate these compounds.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

To accurately determine the IC50 of the pyrazole derivatives, whole-cell patch-clamp recordings must be performed on HEK293 cells stably expressing human Cav3.1 or Cav3.2 channels[3].

Protocol Steps & Causal Rationale:

  • Cell Preparation: Seed stably transfected HEK293 cells onto glass coverslips 24 hours prior to recording.

  • Internal Solution Formulation: Fill the recording pipette with an internal solution containing (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.

    • Self-Validating Control: Using Cesium (Cs+) instead of Potassium (K+) completely blocks outward potassium currents. This ensures that the recorded inward currents are purely calcium-driven, preventing data contamination[4].

  • External Solution Formulation: Bathe the cells in an external solution containing (in mM): 140 TEA-Cl, 10 HEPES, 2 BaCl2, pH 7.4.

    • Self-Validating Control: Barium (Ba2+) is used as the charge carrier instead of Calcium (Ca2+) to prevent calcium-dependent inactivation of the channel, allowing for stable, long-term recordings of peak current amplitudes[4].

  • Voltage Protocol: Hold the cell membrane potential at −90 mV. Apply a 50 ms depolarizing step to −30 mV every 10 seconds.

    • Self-Validating Control: High-Voltage-Activated (HVA) channels require depolarization to ~0 mV. Stepping only to −30 mV selectively isolates the Low-Voltage-Activated (LVA) T-type currents[5].

  • Compound Application: Perfuse the pyrazole derivative (0.1 µM to 10 µM) and measure the steady-state reduction in peak inward current.

G W1 HEK293 Transfection (Cav3.1 / Cav3.2) W2 Whole-Cell Patch Clamp (Internal CsCl / External BaCl2) W1->W2 W3 Voltage Step Protocol (Hold -90mV, Step -30mV) W2->W3 W4 Compound Perfusion (0.1 - 10 µM) W3->W4 W5 IC50 Calculation (Peak Current Inhibition) W4->W5

Electrophysiological workflow for validating T-type calcium channel inhibitors.
In Vivo Efficacy: Spinal Nerve Ligation (SNL) Model

To validate the translational potential of the compounds, the SNL model of neuropathic pain is utilized[3].

  • Surgical Induction: Under isoflurane anesthesia, tightly ligate the L5 and L6 spinal nerves of male Sprague-Dawley rats. This induces robust mechanical allodynia within 7 days[3].

  • Baseline Testing: Use von Frey filaments to measure the paw withdrawal threshold (PWT). A drop in PWT from ~15g (normal) to <4g indicates successful induction of allodynia.

  • Dosing: Administer the pyrazole derivative (e.g., 10-30 mg/kg, p.o. or i.p.). Use Gabapentin (100 mg/kg) as a positive control and vehicle as a negative control.

  • Efficacy Readout: Measure PWT at 1, 2, 4, and 24 hours post-dose. The pyrazole derivatives demonstrate a significant, dose-dependent reversal of mechanical allodynia, proving their capability to penetrate the CNS and engage spinal T-type channels[3].

References

  • Yang, H. K., et al. (2018). "Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1460-1471. URL:[Link]

  • D'Avanzo, N., et al. (2022). "T-Type Calcium Channels: A Mixed Blessing." International Journal of Molecular Sciences, 23(16). URL:[Link]

Sources

Comparative

Reproducibility of 5-Isobutyl-1-phenyl-1H-pyrazole synthesis protocols

As a Senior Application Scientist, I have evaluated countless heterocyclic synthesis routes, and the preparation of 1,3,5-trisubstituted pyrazoles remains a classic test of a laboratory's synthetic rigor. The 5-isobutyl-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless heterocyclic synthesis routes, and the preparation of 1,3,5-trisubstituted pyrazoles remains a classic test of a laboratory's synthetic rigor. The 5-isobutyl-1-phenyl-1H-pyrazole core is a highly privileged pharmacophore, most notably serving as the structural foundation for potent T-type calcium channel inhibitors used in neuropathic pain management[1].

However, synthesizing this specific scaffold presents a notorious reproducibility challenge: regioselectivity . The standard cyclocondensation of 1,3-diketones with substituted hydrazines often yields an unpredictable mixture of 3-isobutyl and 5-isobutyl regioisomers[2].

This guide objectively compares the traditional thermal Knorr synthesis against modern microwave-assisted protocols, providing the mechanistic causality, quantitative data, and self-validating workflows required to achieve >95% regioselectivity and absolute reproducibility.

Mechanistic Causality: Mastering Regiochemical Control

To synthesize the target 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylate (the universal precursor for T-type channel blockers), we must condense ethyl 6-methyl-2,4-dioxoheptanoate (the 1,3-diketone) with phenylhydrazine[3].

The causality of the regioselectivity lies in exploiting the electronic and steric disparities of both reagents:

  • Nucleophilic Differentiation : Phenylhydrazine possesses two nitrogen atoms. The terminal amine ( −NH2​ ) is significantly more nucleophilic and less sterically hindered than the internal aniline nitrogen ( −NHPh ).

  • Electrophilic Differentiation : The 1,3-diketone features two carbonyls. The C2 carbonyl (adjacent to the ester) is highly electrophilic. The C4 carbonyl is sterically shielded by the bulky isobutyl group.

The Kinetic Imperative : To force the isobutyl group to the 5-position, the reaction must be kept under strict kinetic control . The highly nucleophilic −NH2​ must attack the highly electrophilic C2 carbonyl first, forming a C2-hydrazone intermediate. Subsequent cyclization occurs when the internal −NHPh attacks the sterically hindered C4 carbonyl, locking the isobutyl group into the 5-position. If the reaction is allowed to reach thermodynamic equilibrium (via prolonged conventional heating), the intermediate scrambles, yielding the undesired 3-isobutyl isomer.

Mechanism A Ethyl 6-methyl-2,4-dioxoheptanoate (1,3-Diketone) C C2-Hydrazone Intermediate (Kinetic Control) A->C + PhNHNH2 (Fast attack at C2) B Phenylhydrazine (Nucleophile) B->C D 5-Isobutyl-1-phenyl-1H-pyrazole -3-carboxylate (Desired) C->D MW, Acid Cat. (Regioselective) E 3-Isobutyl-1-phenyl-1H-pyrazole -5-carboxylate (Undesired) C->E Thermal (Thermodynamic)

Mechanistic pathway for regioselective 5-isobutyl-1-phenyl-1H-pyrazole synthesis.

Quantitative Data: Protocol Efficacy Comparison

Based on empirical laboratory data and literature precedent[4], microwave (MW) irradiation drastically outperforms conventional thermal heating by minimizing the reaction time, thereby preventing the thermodynamic equilibration that ruins regioselectivity.

Synthesis ProtocolIsolated Yield (%)Regiomeric Ratio (5-Iso : 3-Iso)Reaction TimeE-Factor (Waste)Reproducibility Score
A: Microwave-Assisted (Optimal) 82 - 88%95 : 5 15 minsLowExcellent (9.5/10)
B: Conventional Thermal 55 - 65%60 : 408 - 12 hoursHighPoor (4.0/10)
C: Cu-Catalyzed N-Arylation 45 - 50%99 : 124 hoursVery HighModerate (6.5/10)

Note: While Protocol C (building the pyrazole first, then cross-coupling the phenyl ring) offers near-perfect regioselectivity, the poor atom economy and heavy metal waste make it unviable for scale-up[2].

Detailed Experimental Methodologies

Protocol A: Microwave-Assisted Regioselective Synthesis (Recommended)

This protocol utilizes rapid, homogeneous dielectric heating to bypass the thermodynamic scrambling phase, ensuring the kinetic product dominates[4].

Reagents:

  • Ethyl 6-methyl-2,4-dioxoheptanoate (1.0 eq, 10 mmol)

  • Phenylhydrazine (1.05 eq, 10.5 mmol)

  • Glacial Acetic Acid (0.1 eq, 1.0 mmol) - Acts as a mild Brønsted acid catalyst to accelerate hydrazone cyclization.

  • Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • Kinetic Trapping (0°C): Charge a 30 mL microwave-safe quartz vial with the 1,3-diketone and absolute ethanol. Cool the mixture to 0°C in an ice bath. Causality: Low temperatures suppress the attack of the internal −NHPh , ensuring the terminal −NH2​ exclusively attacks the C2 carbonyl.

  • Reagent Addition: Add phenylhydrazine dropwise over 5 minutes. Stir at 0°C for 10 minutes until TLC indicates the consumption of the diketone and formation of the acyclic hydrazone intermediate.

  • Catalysis: Add glacial acetic acid. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Transfer to a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 120°C for exactly 15 minutes (150 W maximum power, dynamic attenuation). Causality: Rapid superheating forces the immediate intramolecular cyclization of the intermediate before intermolecular scrambling can occur.

  • Workup: Cool the vial to room temperature via compressed air. Concentrate the solvent in vacuo. Redissolve the crude oil in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 x 25 mL) to remove acetic acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 80:20).

Protocol B: Conventional Thermal Synthesis (Baseline Comparison)
  • Combine the 1,3-diketone (1.0 eq) and phenylhydrazine (1.05 eq) in absolute ethanol (20 mL) at room temperature.

  • Add glacial acetic acid (0.1 eq) and affix a reflux condenser.

  • Heat the mixture to reflux (78°C) in an oil bath for 8 to 12 hours.

  • Follow the same workup and purification as Protocol A. Result: The prolonged heating time allows the reversible hydrazone formation to equilibrate, resulting in a tedious chromatographic separation of the 60:40 regioisomer mixture.

Trustworthiness: The Self-Validating Quality Control (QC) System

A protocol is only as good as its validation. To ensure the synthesis was successful and the correct regioisomer was isolated, you must implement a self-validating analytical workflow. The chemical shifts of the pyrazole core are highly sensitive to their electronic environment[5].

QC_System step1 In-Process Control (IPC) TLC (Hexane:EtOAc 4:1) & LC-MS step2 Crude Profiling 1H-NMR (Crude) to check 3- vs 5-isobutyl ratio step1->step2 step3 Purification Flash Chromatography (Silica, Gradient) step2->step3 step4 step4 step3->step4

Self-validating quality control workflow for pyrazole synthesis and isomer verification.

Validation Metrics for 5-Isobutyl-1-phenyl-1H-pyrazole-3-carboxylate:

  • 1H -NMR (300 MHz, CDCl3​ ) Regiochemical Proof: Look for the isolated pyrazole C4-proton. In the desired 5-isobutyl isomer, this proton appears as a distinct singlet at δ 6.75 - 6.78 ppm [5]. If you see a secondary singlet around δ 6.40 ppm, your sample is contaminated with the 3-isobutyl thermodynamic byproduct.

  • Side-Chain Verification: The isobutyl terminal methyl groups will appear as a crisp doublet at δ 0.87 - 0.88 ppm ( J=6.6Hz , 6H)[5].

  • HPLC Purity: Run a reverse-phase HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA). The 5-isobutyl isomer will elute slightly faster than the 3-isobutyl isomer due to the steric disruption of the phenyl ring's coplanarity by the adjacent C5-isobutyl group, reducing overall lipophilicity.

References

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications IntechOpen[Link]

  • Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain National Center for Biotechnology Information (PMC)[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps National Center for Biotechnology Information (PMC)[Link]

  • Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain (NMR Data) Semantic Scholar[Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions SciELO[Link]

Sources

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